(2-(Difluoromethoxy)pyridin-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZFHSCXJWGWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736241 | |
| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268516-11-5 | |
| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS No. 1428532-80-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-(Difluoromethoxy)pyridin-4-yl)methanol is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. Its unique combination of a pyridine core, a difluoromethoxy group, and a reactive hydroxymethyl handle makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The difluoromethoxy substituent is particularly noteworthy as it can serve as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role in drug discovery.
Chemical Identity and Properties
Chemical Name: this compound CAS Number: 1428532-80-2[1] Molecular Formula: C₇H₇F₂NO Molecular Weight: 159.13 g/mol
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 249.8 ± 35.0 °C (Predicted) | ChemicalBook |
The presence of the difluoromethoxy group significantly influences the electronic properties of the pyridine ring, enhancing its potential for various chemical transformations. The primary alcohol functionality serves as a key point for further synthetic elaboration, allowing for its incorporation into larger, more complex molecules.
Synthesis of this compound
The most logical and commonly employed synthetic route to this compound involves the reduction of its corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid. This precursor is accessible through multi-step synthetic sequences, often starting from simpler pyridine derivatives.
Conceptual Synthetic Pathway
The overall transformation can be visualized as a two-stage process: the introduction of the difluoromethoxy group onto the pyridine scaffold followed by the reduction of a carboxylic acid or its ester derivative.
Caption: General synthetic strategy for this compound.
Detailed Experimental Protocol: Reduction of 2-(Difluoromethoxy)isonicotinic Acid
This protocol is a representative procedure based on standard reductions of pyridinecarboxylic acids.
Materials:
-
2-(Difluoromethoxy)isonicotinic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: A solution of 2-(difluoromethoxy)isonicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts.
-
Work-up and Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a pure solid or oil.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Methods
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the characteristic triplet for the CHF₂ group. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carbon of the difluoromethoxy group. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
| HPLC | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
The pyridine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[2] The introduction of a difluoromethoxy group can significantly enhance the therapeutic potential of pyridine-containing molecules. This is due to the unique properties of the -OCHF₂ group, which can act as a bioisostere for other functionalities like a methoxy or hydroxyl group, while offering improved metabolic stability and altered lipophilicity and electronic properties.[3]
This compound serves as a key building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4]
Role as a Bioisostere
The difluoromethoxy group is often employed to replace a metabolically labile methoxy group. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended in vivo half-life and improved oral bioavailability of the drug candidate.
Incorporation into Biologically Active Molecules
While specific clinical candidates containing the exact this compound fragment are not prominently disclosed in publicly available literature, the strategic importance of this and closely related building blocks is evident in patent literature and preclinical research. For instance, the difluoromethoxy-pyridine core is a feature in molecules designed as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
A notable example of a drug containing a difluoromethoxy-pyridine moiety is Razpipadon , a dopamine D1/D5 receptor agonist that has been investigated for the treatment of Parkinson's disease. Although the substitution pattern differs, the presence of this key structural motif underscores its acceptance and utility in the design of centrally active nervous system agents.
The hydroxymethyl group of this compound provides a versatile handle for synthetic chemists to append this valuable scaffold to a wide range of molecular frameworks through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification (based on related compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed and specific safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its strategic incorporation into drug candidates can lead to improved metabolic stability and desirable pharmacokinetic profiles. The synthetic accessibility of this compound, primarily through the reduction of the corresponding isonicotinic acid, coupled with the broad utility of the pyridine scaffold in medicinal chemistry, ensures its continued importance in the discovery and development of new therapeutics. Researchers and drug development professionals should consider this fluorinated intermediate as a key tool in their efforts to design next-generation medicines.
References
- Matrix Scientific. (2-(Difluoromethyl)pyridin-4-yl)
- WO2011007324A1 - Pyridin-4-yl derivatives - Google P
- ChemPoint.com.
- BenchChem.
- Fisher Scientific.
- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
- BenchChem.
- MG Chemicals.
- Cole-Parmer.
- United States P
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.
- Design and synthesis of fused pyridine building blocks for automated library gener
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- A Phase II, Randomized, Double-blind, Placebo-controlled Study to Assess MEDI3506 in Participants with COPD and Chronic Bronchitis - FRONTIER-4 - AstraZeneca Clinical Trials.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
- Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem - NIH.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.
- 2-(Difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-methanol - BLDpharm.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Introduction: The Rationale for Characterization
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and membrane permeability. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or methoxy moieties. Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their hydrogen bonding capabilities, ability to engage in π-stacking, and aqueous solubility.
(2-(Difluoromethoxy)pyridin-4-yl)methanol combines these privileged motifs, presenting a versatile building block for the synthesis of novel chemical entities. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective deployment in drug discovery campaigns. Properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[1]
This guide provides the strategic and experimental framework for elucidating these critical parameters.
Part 1: Molecular Identity and Spectroscopic Confirmation
Before measuring bulk physicochemical properties, it is imperative to confirm the molecular structure and purity of the synthesized compound. This is achieved through a combination of spectroscopic and spectrometric techniques.
Core Molecular Properties
The foundational properties are derived directly from the chemical structure.
| Property | Value | Source |
| Chemical Formula | C₇H₇F₂NO₂ | Calculated |
| Molecular Weight | 175.13 g/mol | Calculated |
| Monoisotopic Mass | 175.04448 Da | Predicted[2] |
| CAS Number | Not assigned | N/A |
Proposed Analytical Workflow for Structural Verification
The logical flow for confirming the identity of a newly synthesized batch of this compound is outlined below. This workflow ensures that subsequent physicochemical measurements are performed on a well-characterized, pure compound.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Spectroscopic & Spectrometric Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for verifying the difluoromethoxy group. The solvent choice, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depends on the compound's solubility.
-
Predicted Spectral Features:
-
¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet or triplet for the benzylic CH₂ protons, a broad singlet for the alcohol -OH proton, and a characteristic triplet for the -OCF₂H proton with a large coupling constant (~70-80 Hz).
-
¹³C NMR: Aromatic carbons will appear in the 100-160 ppm range. The CH₂OH carbon will be further upfield (~60-70 ppm). The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.
-
-
Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal or TMS (0.00 ppm).
-
Interpretation:
-
Confirm that the integration of the proton signals matches the expected number of protons for each environment.
-
Verify the characteristic triplet splitting pattern and chemical shift of the -OCF₂H proton.
-
Ensure the number of signals in the ¹³C spectrum matches the number of unique carbons.
-
Confirm the presence of the expected doublet in the ¹⁹F NMR spectrum.
-
-
B. Mass Spectrometry (MS)
-
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Self-Validating Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Validation: The observed m/z for the [M+H]⁺ ion should match the calculated exact mass of C₇H₈F₂NO₂⁺ (176.05176 Da) within a narrow tolerance (e.g., < 5 ppm).[2]
-
C. Infrared (IR) Spectroscopy
-
Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and effective way to confirm the presence of the hydroxyl (-OH) group and the C-F bonds.
-
Self-Validating Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Validation: Confirm the presence of characteristic absorption bands:
-
Part 2: Core Physicochemical Properties
Once the structure is confirmed, the key physicochemical properties that dictate the molecule's behavior in biological and chemical systems can be determined.
Caption: Experimental workflow for determining the core physicochemical properties of the title compound.
Aqueous Solubility
-
Expertise & Rationale: Solubility is a critical factor for drug delivery and formulation. Insufficient aqueous solubility can be a major hurdle in drug development. This molecule possesses both polar groups (alcohol, pyridine nitrogen) that promote solubility and a lipophilic difluoromethoxy group that may hinder it. Therefore, experimental determination is essential. The shake-flask method is the gold standard for thermodynamic solubility, while nephelometry provides a higher-throughput kinetic assessment.
-
Self-Validating Protocol for Shake-Flask Solubility:
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.45 µm filter.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
-
Validation: The measurement should be performed in triplicate to ensure reproducibility. The presence of solid at the end of the experiment confirms that a saturated solution was achieved.
-
Lipophilicity (LogP / LogD)
-
Expertise & Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key predictor of membrane permeability and ADME properties. It is expressed as the logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). For an ionizable molecule like this pyridine derivative, LogD at physiological pH (7.4) is the more relevant parameter.
-
Predicted Value: The predicted XlogP for the constitutional isomer [6-(difluoromethoxy)pyridin-2-yl]methanol is 1.3.[2] We can anticipate a similar value for the title compound.
-
Self-Validating Protocol for Shake-Flask LogD₇.₄:
-
Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). The n-octanol and aqueous phase (PBS, pH 7.4) must be pre-saturated with each other for at least 24 hours.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a vial.
-
Equilibration: Vigorously shake the vial for 1-2 hours to allow for partitioning, then centrifuge to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV analysis.
-
Calculation & Validation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). The experiment should be run in triplicate. Mass balance (total amount of compound recovered vs. initial amount) should be >90% to validate the result.
-
Acidity/Basicity (pKa)
-
Expertise & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. The pyridine nitrogen in the title compound is basic and will be protonated at acidic pH. The electron-withdrawing nature of the 2-position difluoromethoxy group is expected to decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. Understanding the pKa is crucial for predicting solubility, receptor binding (as charge state can affect interactions), and absorption.
-
Predicted Value: The predicted pKa for a related compound, 2-(difluoroMethoxy)-4-(...)-pyridine, is 0.40, which reflects the pKa of the protonated species.[5] This indicates a significantly less basic pyridine ring due to the strong electron-withdrawing substituent.
-
Self-Validating Protocol for Potentiometric Titration:
-
Preparation: Dissolve a precisely known amount of the compound in a solution with a specific ionic strength (e.g., 0.15 M KCl).
-
Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise aliquots of a standardized acid (e.g., 0.1 M HCl). Then, titrate back with a standardized base (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.
-
Validation: Specialized software is used to refine the pKa value from the titration data. The experiment should be repeated at least twice. The resulting titration curve should be sharp and well-defined.
-
Part 3: Stability Assessment
-
Expertise & Rationale: Evaluating the chemical stability of a compound is critical for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and products. The difluoromethoxy group is generally more stable than a simple methoxy group, but the overall stability of the molecule must be confirmed.[6]
-
Self-Validating Protocol for Forced Degradation:
-
Stress Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions for a defined period (e.g., 24-48 hours):
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid compound and solution at 80°C
-
Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines)
-
-
Analysis: At various time points, take an aliquot of each stressed sample, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from all degradation products).
-
Validation: A control sample, protected from stress, must be analyzed concurrently. Significant degradation (>5-10%) under any condition indicates a potential stability liability. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector to ensure no co-eluting degradants.
-
Conclusion
This compound is a promising building block for chemical and pharmaceutical research. While publicly available data is scarce, its critical physicochemical properties can be reliably determined through the systematic application of the robust, self-validating protocols detailed in this guide. By first confirming structural identity and purity through spectroscopy and then proceeding to measure solubility, lipophilicity, pKa, and stability, researchers can build the comprehensive data package required to unlock the full potential of this valuable molecule in their discovery programs.
References
- The Royal Society of Chemistry (2021).Supporting Information. This source provides representative NMR and MS data for various organic compounds, which can be used as a general reference for expected spectral characteristics.
- BenchChem (2025).2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
- INDOFINE Chemical Company, Inc.(2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. Product information page for a structurally similar compound.
- Guidechem.2-fluoro-4-pyridinemethanol 131747-60-9.
- Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Example NMR spectrum of pyridine.
- PubChem.2-(Trifluoromethyl)-4-pyridinemethanol.
- Supporting Information for N-oxidation of Pyridine Derivatives.
- Human Metabolome Database.13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Example ¹³C NMR spectrum.
- ChemicalBook.2-(difluoroMethoxy)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine. Provides predicted pKa data for a compound with the same substituted pyridine core.
- National Institute of Standards and Technology (NIST).Pyridine - the NIST WebBook. Provides reference IR spectra for pyridine.
- Waring, M. J., et al. (2024).An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Med Chem. This paper discusses the importance of physicochemical descriptors in drug design.
- PubChemLite.[6-(difluoromethoxy)pyridin-2-yl]methanol. Provides predicted mass and XlogP data for a constitutional isomer of the target compound.
- National Institute of Standards and Technology (NIST).2,6-Pyridinedimethanol - the NIST WebBook. Provides a reference IR spectrum for a pyridinedimethanol compound, useful for identifying characteristic alcohol stretches.
Sources
- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - [6-(difluoromethoxy)pyridin-2-yl]methanol (C7H7F2NO2) [pubchemlite.lcsb.uni.lu]
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- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Multi-technique Approach to the Definitive Structure Elucidation of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Abstract: The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This technical guide presents a comprehensive, multi-technique strategy for the structure elucidation of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a heterocyclic building block featuring both a difluoromethoxy substituent and a primary alcohol. This document provides researchers, scientists, and drug development professionals with a robust, field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Beyond presenting protocols, this guide emphasizes the causal logic behind the analytical choices, ensuring a self-validating system where data from each technique synergistically confirms the final structure.
Introduction and Strategic Overview
This compound is a compound of interest in medicinal chemistry. The pyridine core is a prevalent scaffold in numerous approved drugs, while the difluoromethoxy (-OCHF₂) group is increasingly utilized as a bioisostere for hydroxyl or methoxy groups, often improving metabolic stability and modulating lipophilicity. The presence of a reactive hydroxymethyl (-CH₂OH) handle further enhances its utility as a synthetic intermediate.
Accurate structure verification is paramount to ensure that subsequent biological or chemical studies are based on a known molecular entity. An incorrect structural assignment can lead to the misinterpretation of data and wasted resources. The analytical strategy outlined herein is designed to be definitive, employing orthogonal techniques to probe the molecule's mass, elemental composition, covalent bond framework, and functional groups.
The workflow begins with HRMS to establish the molecular formula. This is followed by a comprehensive suite of NMR experiments, which serve as the primary tool for mapping the atomic connectivity. Finally, FT-IR spectroscopy provides confirmation of key functional groups.
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula
Expertise & Causality: The first step in any structure elucidation is to determine the molecular formula. Low-resolution MS provides nominal mass, but HRMS provides high-mass-accuracy data (typically <5 ppm error), which allows for the calculation of a unique elemental composition. Electrospray Ionization (ESI) is chosen as a soft ionization technique, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically the protonated species [M+H]⁺.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer capable of >10,000 resolving power.
-
Acquisition Mode: Acquire data in positive ion mode (ESI+).
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula that best fits the measured mass.
Expected Results & Data Presentation
For a molecular formula of C₇H₇F₂NO₂, the expected exact mass can be calculated. This provides a precise target for experimental verification.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₇H₇F₂NO₂ | N/A |
| Monoisotopic Mass | 175.0445 g/mol | N/A |
| [M+H]⁺ Ion (Exact Mass) | 176.0518 | 176.0518 ± 0.0009 (for 5 ppm error) |
The presence of a peak matching this exact mass provides strong evidence for the proposed molecular formula. Further analysis of the fragmentation pattern, though not the primary goal of this initial step, can offer preliminary structural clues. For pyridine derivatives, a common fragmentation involves the loss of neutral molecules like HCN.[1][2]
NMR Spectroscopy: Mapping the Molecular Architecture
Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. Deuterated chloroform (CDCl₃) is a common initial solvent choice due to its ability to dissolve a wide range of organic compounds.
Caption: Integrated NMR analysis workflow.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-coupled fluorine spectrum, using CFCl₃ as an external or internal reference (0 ppm).
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimization of the HMBC delay (e.g., for ⁸JCH) may be necessary to observe key long-range correlations.
Predicted NMR Data and Interpretation
The following table summarizes the predicted NMR data based on established principles of chemical shifts and coupling constants for pyridine derivatives and difluoromethoxy compounds.[3][4][5][6]
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Predicted ¹⁹F NMR | Key 2D Correlations (HMBC) |
| H-3 | ~7.3 ppm (d, J ≈ 8 Hz) | ~120 ppm (CH) | N/A | C5, C4, C2 |
| H-5 | ~7.6 ppm (d, J ≈ 8 Hz) | ~139 ppm (CH) | N/A | C3, C4, C6 |
| H-6 | ~8.3 ppm (s) | ~110 ppm (CH) | N/A | C2, C4, C5 |
| -CH₂OH | ~4.7 ppm (s, 2H) | ~63 ppm (CH₂) | N/A | C3, C5, C4 |
| -OH | Variable (broad s, 1H) | N/A | N/A | C(H₂)OH |
| -OCHF₂ | ~6.6 ppm (t, ¹JHF ≈ 73 Hz, 1H) | ~114 ppm (t, ¹JCF ≈ 260 Hz, CHF₂) | ~-82 ppm (d, ¹JHF ≈ 73 Hz, 2F) | C2 |
| C-2 | N/A | ~163 ppm (C) | N/A | H-3, H-OCHF₂ |
| C-4 | N/A | ~150 ppm (C) | N/A | H-3, H-5, H-CH₂OH |
Causality of Predictions:
-
¹H NMR: The pyridine protons (H-3, H-5, H-6) are expected in the aromatic region.[4] The -OCHF₂ group at position 2 is electron-withdrawing, deshielding the adjacent H-6 proton significantly. The -CH₂OH group at position 4 is weakly donating. The most characteristic signal is the proton of the difluoromethoxy group, which appears as a triplet due to coupling with two equivalent fluorine atoms, typically with a large coupling constant (~72-74 Hz).[3] The methylene protons of the alcohol are expected around 4.7 ppm.
-
¹³C NMR: The carbon atoms of the pyridine ring will appear in the aromatic region.[4] C-2, being attached to the electronegative -OCHF₂ group, will be significantly downfield. The carbon of the -OCHF₂ group itself will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).[7]
-
¹⁹F NMR: This is a crucial experiment. The presence of a single signal confirms the two fluorine atoms are chemically equivalent. This signal will be a doublet due to coupling to the single proton of the -OCHF₂ group (¹JFH), corroborating the triplet seen in the ¹H NMR.[3][6] The chemical shift is expected in the typical range for an alkoxy-difluoromethyl group.[5]
-
2D NMR: The HMBC experiment is the final piece of the puzzle. It will unequivocally establish the substitution pattern. For instance, a correlation from the methylene protons (~4.7 ppm) to the quaternary carbon at C-4, and from the methine proton of the -OCHF₂ group (~6.6 ppm) to the quaternary carbon at C-2, would definitively confirm the connectivity.
Infrared (IR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. While NMR and MS define the molecular formula and framework, IR provides orthogonal confirmation of specific bonds, such as the O-H of the alcohol and the C-F bonds of the difluoromethoxy group. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Expected Vibrational Bands
The IR spectrum will provide a characteristic fingerprint for the molecule, with key bands confirming the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol (-CH₂O-H ) |
| ~3050 | C-H stretch | Aromatic (C-H ) |
| ~2900 | C-H stretch | Aliphatic (-C H₂OH) |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring |
| ~1200-1000 (strong) | C-F stretch | Difluoromethoxy (-OC-F ₂) |
| ~1050 | C-O stretch | Alcohol (-CH₂-O H) |
The most diagnostic peaks will be the broad O-H stretch, confirming the alcohol, and the very strong, complex absorptions in the 1200-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[8][9]
Conclusion: A Self-Validating Structural Assignment
By integrating the data from these three orthogonal analytical techniques, a definitive and self-validating structural assignment for this compound is achieved.
-
HRMS establishes the correct elemental formula: C₇H₇F₂NO₂.
-
NMR Spectroscopy provides an unambiguous map of the atomic connectivity: a 2,4-disubstituted pyridine ring bearing a difluoromethoxy group at C-2 and a hydroxymethyl group at C-4. The characteristic multiplicities and coupling constants in the ¹H, ¹³C, and ¹⁹F spectra are all internally consistent. 2D NMR experiments lock in the precise regiochemistry.
-
FT-IR Spectroscopy corroborates the presence of the key alcohol (-OH) and difluoromethyl (-CF₂) functional groups identified by NMR.
This systematic and multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent research or development activities involving this compound.
References
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and its Deuterium Derivatives. Journal of Chemical Physics.
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Hathaway, B. J., & Holah, D. G. (1964). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Journal of the Chemical Society. Available at: [Link]
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Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]
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Zhen, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Available at: [Link]
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Nakai, Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Available at: [Link]
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Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]
-
Grisenti, P., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Raptis, V., et al. (2018). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]
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Royal Society of Chemistry. (2021). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link]
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SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Yu, J., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NIH National Center for Biotechnology Information. Available at: [Link]
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University of Ottawa. (n.d.). 19Fluorine NMR. University of Ottawa NMR Facility. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0256965). HMDB. Available at: [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]
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Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-4-yl)methanol: A Technical Guide for Drug Discovery Professionals
Abstract
(2-(Difluoromethoxy)pyridin-4-yl)methanol is a key building block in contemporary drug discovery, valued for the unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and modulated pKa. This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound. As empirical data for this specific molecule is not consolidated in peer-reviewed literature, this document serves as a predictive and methodological resource for researchers. We will present predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines robust, self-validating experimental protocols for acquiring high-quality spectroscopic data, alongside a plausible synthetic route for the compound's preparation.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The difluoromethoxy (-OCHF₂) group, in particular, is of growing interest as a bioisostere for hydroxyl or methoxy groups. It can offer improved metabolic stability and lipophilicity while potentially engaging in favorable hydrogen bond interactions. Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their versatile chemistry. The combination of these two moieties in "this compound" makes it a valuable synthon for creating novel chemical entities with desirable drug-like properties.
Accurate structural confirmation of such molecules is paramount. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize "this compound" using standard spectroscopic techniques.
Predicted Spectroscopic Profile
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the unique triplet for the difluoromethoxy proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.2 - 8.4 | d | ~5.0 | 1H |
| H-5 (Pyridine) | ~7.0 - 7.2 | d | ~5.0 | 1H |
| H-3 (Pyridine) | ~7.3 - 7.5 | s | - | 1H |
| -CH₂-OH | ~4.7 - 4.9 | s | - | 2H |
| -OH | Variable (broad s) | s (broad) | - | 1H |
| -OCHF₂ | ~6.5 - 7.5 | t | ~73.0 | 1H |
Causality of Predictions:
-
Pyridine Protons (H-6, H-5, H-3): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield. The difluoromethoxy group at the 2-position will further deshield the adjacent proton (H-3). The coupling between H-5 and H-6 is expected to be a standard ortho-coupling for pyridines.[4]
-
Methylene Protons (-CH₂-OH): These benzylic-type protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, leading to a predicted chemical shift in the range of 4.7-4.9 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet.[5]
-
Difluoromethoxy Proton (-OCHF₂): This proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (n+1 rule does not apply, but the pattern is a triplet due to coupling to two equivalent I=1/2 nuclei). The large coupling constant (JHF) of around 73 Hz is a hallmark of the -OCHF₂ group.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The carbon of the difluoromethoxy group will show a characteristic triplet due to coupling with the two fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JCF) |
| C-2 (Pyridine) | ~162 - 165 | t |
| C-6 (Pyridine) | ~148 - 150 | s |
| C-4 (Pyridine) | ~155 - 158 | s |
| C-5 (Pyridine) | ~110 - 112 | s |
| C-3 (Pyridine) | ~108 - 110 | s |
| -CH₂-OH | ~62 - 65 | s |
| -OCHF₂ | ~114 - 118 | t |
Causality of Predictions:
-
Pyridine Carbons: The chemical shifts are typical for a substituted pyridine ring. The carbon attached to the electronegative difluoromethoxy group (C-2) will be significantly downfield.[6]
-
Methylene Carbon (-CH₂-OH): This carbon is expected in the typical range for an alcohol-bearing methylene group attached to an aromatic ring.
-
Difluoromethoxy Carbon (-OCHF₂): This carbon will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling (¹JCF). This is a definitive diagnostic peak for the presence of the -OCHF₂ group.
Mass Spectrometry (MS)
For a polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to preserve the molecular ion.[7][8][9]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 176.05 | Molecular ion (protonated), expected to be the base peak in ESI positive mode. |
| [M-H]⁻ | 174.04 | Molecular ion (deprotonated), observable in ESI negative mode. |
| [M-OH]⁺ | 159.05 | Loss of the hydroxyl group. |
| [M-CH₂OH]⁺ | 145.03 | Loss of the hydroxymethyl group. |
Causality of Predictions:
-
Molecular Ion: The molecular weight of C₇H₇F₂NO₂ is 175.13 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ is expected at m/z 176.05.
-
Fragmentation Pattern: Fragmentation is expected to occur at the benzylic position, leading to the loss of the hydroxyl or hydroxymethyl group. Cleavage of the pyridine ring is also possible but may result in less abundant fragments in soft ionization.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (pyridine ring) | 1550 - 1650 | Medium to strong |
| C-O (ether) | 1050 - 1150 | Strong |
| C-F | 1000 - 1100 | Strong |
Causality of Predictions:
-
O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1550-1650 cm⁻¹ region.
-
C-O and C-F Stretches: The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-F stretching are diagnostic for the presence of the ether and difluoromethyl groups.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. The rationale behind key steps is provided to foster a deeper understanding and allow for troubleshooting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][13][14][15] Rationale: The choice of solvent is critical. CDCl₃ is a good starting point for many organic molecules. If solubility is an issue or if exchangeable protons like the -OH group are of particular interest, DMSO-d₆ is an excellent alternative as it slows down the proton exchange.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion.
-
Shim the magnetic field to obtain optimal resolution. Rationale: Shimming corrects for inhomogeneities in the magnetic field, resulting in sharp, well-defined peaks.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to unambiguously assign proton and carbon signals.[16] Rationale: 2D NMR provides connectivity information, which is invaluable for confirming the structure of a novel compound.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Choose an appropriate soft ionization technique. Electrospray ionization (ESI) is highly recommended for this polar molecule.[17][18]
-
Operate the mass spectrometer in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Calibrate the instrument using a known standard to ensure accurate mass measurement.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Rationale: LC-MS is advantageous as it provides an additional dimension of separation and can help to resolve impurities.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum. Rationale: MS/MS provides valuable structural information by breaking the molecule into smaller, identifiable pieces.
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to piece together the structure of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (for ATR) or the pure KBr pellet. Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor) and the sampling accessory.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Compare the obtained spectrum with the predicted absorption bands.
-
Proposed Synthetic Route
A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-4-methylpyridine. This proposed pathway involves the introduction of the difluoromethoxy group followed by oxidation of the methyl group and subsequent reduction.
Caption: Proposed synthetic pathway for this compound.
Data Interpretation and Structure Confirmation Workflow
The confirmation of the structure of this compound is a holistic process that integrates data from all spectroscopic techniques. The following workflow illustrates this logical progression.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive spectroscopic profile of this compound, a molecule of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, MS, and IR data. The detailed, self-validating experimental protocols provided herein are designed to enable researchers to acquire high-quality data for unambiguous structure confirmation. The proposed synthetic route and integrated workflow further equip drug discovery professionals with the necessary tools to confidently work with this valuable building block.
References
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]
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University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
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NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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University of the West Indies. Sample preparation for FT-IR. [Link]
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Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0219413). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. (2016, April 26). NMR Spectroscopy. [Link]
-
PubMed. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
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eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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INDOFINE Chemical Company, Inc. (2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. [Link]
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PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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precisionFDA. 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE. [Link]
-
NIST WebBook. 4-Pyridinemethanol. [Link]
-
NIST WebBook. 2,6-Pyridinedimethanol. [Link]
-
Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a compound featuring a functionally rich pyridine core substituted with both a difluoromethoxy group and a hydroxymethyl moiety. Due to the absence of publicly available experimental spectra for this specific molecule, this whitepaper synthesizes data from structurally analogous compounds and first-principle concepts to predict, interpret, and validate its NMR spectral characteristics. We will explore the nuanced effects of the electronegative nitrogen heteroatom and the fluorine atoms on the chemical environment of adjacent protons and carbons. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral interpretation for complex heterocyclic and fluorinated molecules.
Introduction: Structural Context and Analytical Significance
The molecule this compound incorporates three key structural motifs: a pyridine ring, a difluoromethoxy (-OCHF₂) group, and a methanol (-CH₂OH) substituent. Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of fluorine-containing groups, such as the difluoromethoxy moiety, is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The -OCHF₂ group, in particular, serves as a bioisostere for hydroxyl or methoxy groups, offering unique electronic properties.
Given this structural complexity, unambiguous characterization is critical. NMR spectroscopy provides the most detailed information regarding the molecular framework, connectivity, and electronic environment. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Core Principles: Interpreting NMR of Fluorinated Pyridines
The predicted spectra are governed by the interplay of several key electronic and structural effects.
-
Pyridine Ring System: The nitrogen atom is highly electronegative, creating a significant dipole moment and inducing a general deshielding effect on the ring protons and carbons. Protons and carbons at the α-positions (C2, C6) are the most deshielded, followed by the γ-position (C4), and finally the β-positions (C3, C5).[1][4]
-
Difluoromethoxy (-OCHF₂) Group: Fluorine is the most electronegative element, causing a powerful inductive electron withdrawal. This effect significantly deshields the attached carbon and proton. A key diagnostic feature is the splitting pattern caused by spin-spin coupling between ¹H/¹³C and the two ¹⁹F nuclei.
-
¹H NMR: The single proton of the -OCHF₂ group will couple to the two equivalent fluorine atoms, resulting in a triplet multiplicity with a large coupling constant (²JHF), typically in the range of 70-75 Hz.[5]
-
¹³C NMR: The carbon of the -OCHF₂ group will exhibit a very large one-bond coupling (¹JCF) to the two fluorine atoms, also resulting in a triplet. Carbons two or three bonds away will show smaller, but often observable, ²JCF and ³JCF couplings.[6][7]
-
-
Hydroxymethyl (-CH₂OH) Group: This is an electron-donating group, which will slightly shield the pyridine ring positions. The methylene protons (-CH₂-) typically appear as a singlet, while the hydroxyl proton (-OH) is often a broad singlet due to chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show five distinct signals, three from the aromatic pyridine ring and two from the substituents. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for heterocyclic compounds and can help in observing the hydroxyl proton.[8]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.25 - 8.40 | d | JH6-H5 ≈ 5.0 | Most deshielded aromatic proton; α to Nitrogen. |
| H-5 | 7.20 - 7.35 | dd | JH5-H6 ≈ 5.0, JH5-H3 ≈ 1.5 | β to Nitrogen; ortho coupling to H-6 and meta coupling to H-3. |
| H-3 | 7.10 - 7.25 | s (or d) | JH3-H5 ≈ 1.5 | β to Nitrogen; only weak meta coupling to H-5 expected. |
| -OCH F₂ | 7.60 - 7.90 | t | ²JH-F ≈ 73.0 | Strongly deshielded by two fluorine atoms and oxygen. |
| -CH ₂OH | 4.60 - 4.75 | s | - | Methylene protons adjacent to the aromatic ring and hydroxyl group. |
| -CH₂OH | 5.40 - 5.60 | t (or bs) | ³JH-H ≈ 5.5 | Exchangeable proton; may couple to CH₂ in DMSO. Broad singlet in CDCl₃. |
Causality Behind Assignments:
-
H-6 is positioned alpha to the ring nitrogen, resulting in the most downfield chemical shift among the aromatic protons.[1][2] It will appear as a doublet due to ortho-coupling with H-5.
-
The -OCHF₂ proton is subject to extreme deshielding from the two attached fluorine atoms, shifting it significantly downfield into the aromatic region. Its characteristic triplet multiplicity is a definitive indicator of the -CHF₂ moiety.[5]
-
The -CH₂OH protons are benzylic-like and adjacent to an oxygen, placing their signal in the 4.6-4.75 ppm range. In an aprotic solvent like DMSO, the hydroxyl proton's exchange rate is slowed, potentially allowing for observation of coupling to the methylene protons, resulting in a triplet.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon skeleton. The presence of fluorine will introduce characteristic splitting patterns for several carbon signals due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-2 | 162 - 165 | t | ²JC-F ≈ 25-30 | Attached to electronegative O and adjacent to N. Shows two-bond coupling to fluorine. |
| C-6 | 148 - 150 | s | - | α to Nitrogen, strongly deshielded. |
| C-4 | 154 - 157 | s | - | γ to Nitrogen, deshielded and attached to the CH₂OH group. |
| C-5 | 112 - 115 | s | - | β to Nitrogen, relatively shielded. |
| C-3 | 108 - 111 | s | - | β to Nitrogen, most shielded aromatic carbon. |
| -OC HF₂ | 114 - 117 | t | ¹JC-F ≈ 250-260 | Very large one-bond C-F coupling is the key diagnostic signal.[7] |
| -C H₂OH | 61 - 63 | s | - | Typical chemical shift for a primary alcohol carbon attached to an aromatic ring. |
Causality Behind Assignments:
-
The most striking feature is the signal for the -OCHF₂ carbon . It appears as a triplet with a very large coupling constant (¹JCF > 250 Hz), a direct consequence of the one-bond interaction with two fluorine nuclei. Its chemical shift is also significantly influenced by the attached fluorine atoms.[7]
-
C-2 is also expected to be a triplet, but with a much smaller coupling constant (²JCF), as the interaction is over two bonds. Its downfield shift is due to the direct attachment to the electronegative difluoromethoxy group and its proximity to the ring nitrogen.
-
The remaining pyridine carbons (C-3, C-4, C-5, C-6) follow the expected pattern for substituted pyridines, with C-6 and C-4 being the most deshielded due to their positions relative to the nitrogen.[1]
Corroborative Analysis: 2D NMR Workflow
While 1D NMR provides the foundational data, 2D NMR experiments are essential for unambiguous assignment. A standard workflow would confirm the predicted structure.
Caption: 2D NMR workflow for structural validation.
-
COSY (Correlation Spectroscopy): Would reveal the coupling between H-6 and H-5, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton to its attached carbon (H-6 to C-6, H-5 to C-5, H-3 to C-3, and the -CH₂- protons to the -CH₂OH carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing the fragments together. Key correlations would include the methylene (-CH₂-) protons to C-4, C-3, and C-5, confirming the substituent's position on the pyridine ring.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standard operating procedure for the analysis of this compound.
I. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the high-purity solid sample into a clean, dry vial.
-
Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of polar compounds and for resolving -OH proton signals.[8] Alternatively, CDCl₃ can be used.
-
Dissolution: Add 0.6 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of a tetramethylsilane (TMS) internal standard (0 ppm reference).
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
II. NMR Instrument Calibration
-
Insertion & Locking: Insert the sample into the NMR spectrometer. Perform a lock on the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
Shimming: Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.[8]
III. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Temperature: 298 K (25 °C).
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024-4096, as ¹³C is significantly less sensitive than ¹H.
-
Temperature: 298 K (25 °C).
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a multi-faceted task requiring an understanding of heterocyclic chemistry, fluorine NMR principles, and standard 1D and 2D NMR techniques. This guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. The key diagnostic signals include the characteristic downfield triplet of the -OCHF₂ proton in the ¹H spectrum and the large triplet splitting of the corresponding carbon in the ¹³C spectrum. By following the detailed experimental protocol and using a combination of 1D and 2D experiments, researchers can confidently confirm the identity and purity of this and other similarly complex fluorinated molecules, accelerating research and development in medicinal chemistry and related fields.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.
- Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Cowen, S. D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications.
- Dolbier, W. R., Jr. (n.d.). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.
- Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
- Royal Society of Chemistry. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Electronic Supplementary Information.
- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- Cistola, D. P. (n.d.). Fluorine NMR. Washington University.
- Moser, A. (n.d.). How do I know if my unknown contains a fluorine atom(s)? … Part 4. ACD/Labs.
- Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
- BenchChem. (n.d.). Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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Mass spectrometry of (2-(Difluoromethoxy)pyridin-4-yl)methanol
An In-depth Technical Guide to the Mass Spectrometry of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic building block of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore strategic decisions in ionization techniques, predict and rationalize fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide detailed, field-proven protocols for qualitative and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize this molecule and similar structures using mass spectrometry.
Compound Profile and Mass Spectrometric Vitals
This compound is a substituted pyridine derivative. Its structure, featuring a stable aromatic ring, a difluoromethoxy group, and a primary alcohol, presents a unique and predictable fragmentation profile in mass spectrometry. Understanding its fundamental properties is the first step in developing a sound analytical method.
The molecular formula is C₇H₇F₂NO₂. The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 175.04448 Da[1]. This value represents the mass of the molecule with the most abundant isotopes of each element.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO₂ | PubChemLite[1] |
| Monoisotopic Mass | 175.04448 Da | PubChemLite[1] |
| Average Molecular Weight | 175.13 g/mol | BLD Pharm[2] |
| Predicted [M+H]⁺ | 176.05176 m/z | PubChemLite[1] |
| Predicted [M+Na]⁺ | 198.03370 m/z | PubChemLite[1] |
| Predicted [M-H]⁻ | 174.03720 m/z | PubChemLite[1] |
The Strategic Selection of Ionization Technique
The choice of ionization method is the most critical decision in mass spectrometry, dictating the nature of the resulting spectrum and the type of information obtained. The two primary choices for a molecule like this compound are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection depends entirely on the analytical goal: structural elucidation versus sensitive quantification.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique. Analyte molecules in the gas phase are bombarded with electrons, typically at 70 eV of energy[3][4]. This high energy not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation[4][5].
-
Expertise & Causality: We choose EI when the primary goal is to obtain a detailed structural "fingerprint." The resulting fragmentation pattern is rich with information about the molecule's substructures. These patterns are highly reproducible and can be compared against spectral libraries for identification. For a novel compound like this, EI provides the fundamental data needed to propose and confirm its structure.
-
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution. It is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.
-
Expertise & Causality: We choose ESI when the goal is sensitive quantification or when analyzing thermally labile or non-volatile compounds. By preserving the molecular ion, we can select it as the "precursor ion" for tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion is fragmented in a controlled manner (e.g., via Collision-Induced Dissociation, CID), allowing for the development of highly specific and sensitive quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach is standard in drug metabolism and pharmacokinetic (DMPK) studies.
-
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the relative stabilities of the resulting ions and neutral losses. The pyridine ring provides a stable core, while the difluoromethoxy and methanol substituents are the most likely points of initial cleavage.
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the molecular ion (M⁺•) at m/z 175 will be formed, though its abundance may be low due to extensive fragmentation[4]. The subsequent fragmentation cascade can be rationalized into several key pathways originating from the substituents.
-
Cleavage of the Methanol Group: The C-C bond between the pyridine ring and the methanol group is susceptible to cleavage.
-
Loss of •CH₂OH (Formaldehyde radical): A dominant fragmentation pathway for benzyl-type alcohols is the loss of the hydroxymethyl radical, leading to a stable pyridinyl cation. This would result in a fragment at m/z 144 .
-
Loss of H₂O (Water): Dehydration can occur, leading to a fragment at m/z 157 .
-
Loss of •OH (Hydroxyl radical): This would produce a fragment at m/z 158 .
-
-
Cleavage involving the Difluoromethoxy Group: The C-O and C-F bonds in this group are strong, but characteristic fragmentations can occur.
-
Loss of •CHF₂ (Difluoromethyl radical): Cleavage of the ether bond can lead to the loss of the difluoromethyl radical, resulting in a fragment at m/z 124 .
-
Loss of :CF₂ (Difluorocarbene): Rearrangement and elimination of difluorocarbene, a known pathway for some fluorinated compounds, could occur, though it may be a minor pathway[6].
-
-
Pyridine Ring Fission: Subsequent fragmentation of the primary fragment ions can involve the characteristic cleavage of the pyridine ring, often leading to the loss of HCN (27 Da). For example, the fragment at m/z 144 could lose HCN to produce a fragment at m/z 117 .
The following diagram illustrates the most probable EI fragmentation pathways.
Sources
- 1. PubChemLite - [6-(difluoromethoxy)pyridin-2-yl]methanol (C7H7F2NO2) [pubchemlite.lcsb.uni.lu]
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- 3. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity Analysis of (2-(Difluoromethoxy)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends upstream to the chemical intermediates from which APIs are synthesized. (2-(Difluoromethoxy)pyridin-4-yl)methanol, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile directly influences the quality of the final drug product, making rigorous analytical characterization a non-negotiable aspect of quality control. Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1]
This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, this guide delves into the scientific rationale behind the selection of analytical techniques, offers detailed, field-proven protocols, and underscores the importance of a multi-faceted, orthogonal approach to impurity profiling, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guidelines for impurities in new drug substances.[2][3][4]
Strategic Approach to Purity Analysis: A Multi-Orthogonal Workflow
A robust purity analysis of this compound necessitates a multi-pronged strategy that employs several complementary analytical techniques. This "orthogonal" approach, where methods with different separation and detection principles are used, provides a more complete and reliable assessment of the impurity profile.[5][6] Our recommended workflow is designed to identify and quantify a wide range of potential impurities, from process-related byproducts to residual solvents and water content.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively analyze for impurities, one must first anticipate what they are likely to be. A plausible synthetic route for this compound starting from 4-cyanopyridine is outlined below. This allows for a rational prediction of potential process-related impurities.
Proposed Synthetic Pathway:
-
Difluoromethoxylation: 2-Halo-4-cyanopyridine (e.g., 2-chloro-4-cyanopyridine) is reacted with a difluoromethoxylating agent to introduce the OCF₂H group.
-
Reduction: The nitrile group of 2-(difluoromethoxy)-4-cyanopyridine is then reduced to the primary alcohol, yielding the final product.
Table 1: Predicted Process-Related Impurities and their Origins
| Impurity ID | Structure/Name | Potential Origin | Physicochemical Properties |
| A | 2-Chloro-4-cyanopyridine | Unreacted starting material | Non-polar |
| B | 2-(Difluoromethoxy)-4-cyanopyridine | Unreacted intermediate | Moderately polar |
| C | 2-(Difluoromethoxy)-4-methylpyridine | Over-reduction of the nitrile | Moderately polar |
| D | (2-Oxo-1,2-dihydropyridin-4-yl)methanol | Hydrolysis of the difluoromethoxy group | Highly polar |
| E | Varies (e.g., chlorodifluoromethane) | Impurity from difluoromethoxylation reagent | Volatile |
Core Analytical Methodologies: Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[1] An orthogonal approach using both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended to ensure the detection of impurities across a wide polarity range.[5][6][7]
A. Primary Method: Reversed-Phase HPLC (RP-HPLC)
This method is ideal for separating the main component from less polar and moderately polar impurities.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
Rationale: The C18 column provides excellent retention for the moderately polar main compound and allows for the separation of non-polar impurities like unreacted starting materials. The acidic mobile phase ensures good peak shape for the basic pyridine moiety.
B. Orthogonal Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is employed to retain and separate highly polar compounds that would otherwise elute in the void volume of an RP-HPLC system. This is crucial for detecting potential hydrolysis products like Impurity D.
Experimental Protocol:
-
Column: Amide or Diol stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-15 min: 0-50% B
-
15-20 min: 50% B
-
20.1-25 min: 0% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as for RP-HPLC.
Rationale: The HILIC stationary phase allows for the retention of highly polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This is essential for quantifying polar degradants or impurities.
Table 2: Hypothetical HPLC Data for Purity Assessment
| Compound | RP-HPLC Retention Time (min) | HILIC Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 8.2 | 99.5 |
| Impurity A | 18.2 | 2.1 | 0.15 |
| Impurity B | 15.8 | 4.5 | 0.10 |
| Impurity C | 14.1 | 5.3 | 0.05 |
| Impurity D | 3.5 | 12.8 | 0.10 |
| Total Impurities | 0.40 | ||
| Assay | 99.6 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
For any unknown peaks detected during HPLC analysis that are above the identification threshold (typically 0.1% according to ICH Q3A), LC-MS is a powerful tool for structural elucidation.[3]
Experimental Protocol:
-
Utilize the same chromatographic conditions as the primary RP-HPLC method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
Rationale: ESI is a soft ionization technique suitable for polar molecules, and the positive ion mode is effective for the basic pyridine nitrogen. The mass-to-charge ratio of the unknown peaks provides crucial information for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, including residual solvents from the synthesis and purification steps.[8][9] Headspace sampling is the preferred technique to avoid contamination from non-volatile matrix components.
Experimental Protocol:
-
GC System: Capillary GC with a flame ionization detector (FID) for quantitation and a mass selective detector (MSD) for identification.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Headspace Sampler:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
MSD: Electron Ionization (EI) at 70 eV, scan range m/z 35-350.
Rationale: The non-polar column is suitable for a wide range of organic solvents. Headspace sampling ensures that only volatile components are introduced into the GC system, protecting the column and improving sensitivity. The combination of FID and MSD allows for both accurate quantification and confident identification of any residual solvents. The fragmentation patterns observed in the mass spectrum can be compared to library data for identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy provides invaluable structural information and can be used as a primary quantitative method (qNMR). Both ¹H and ¹⁹F NMR are particularly relevant for this compound.
A. ¹H NMR Spectroscopy
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Analysis: The chemical shifts, integration, and coupling patterns of the protons on the pyridine ring, the methylene group, and the difluoromethoxy group confirm the structure of the main component and can help identify impurities.
B. ¹⁹F NMR Spectroscopy
Experimental Protocol:
-
Solvent: Same as for ¹H NMR.
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F.
-
Analysis: The difluoromethoxy group will give a characteristic signal in the ¹⁹F NMR spectrum.[11][12] The chemical shift and coupling to the proton of the OCF₂H group provide a unique fingerprint for the molecule and any fluorine-containing impurities.[13][14]
Rationale: ¹H NMR provides a detailed map of the proton environment in the molecule, confirming the connectivity of the atoms. ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds, making it an excellent tool for both identification and quantification, especially since there are no endogenous fluorine signals in typical samples.[13]
Karl Fischer Titration for Water Content
The determination of water content is a critical component of the overall purity assessment.
Experimental Protocol:
-
Method: Volumetric or coulometric Karl Fischer titration.
-
Apparatus: A dedicated Karl Fischer titrator.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable anhydrous solvent (e.g., methanol).
Rationale: Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.
Validation of Analytical Methods: Ensuring Trustworthiness
All analytical methods used for purity analysis must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][15][16] The validation process provides documented evidence of the method's reliability.
Table 3: Key Validation Parameters for the Primary HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from all known impurities and degradation products. Peak purity should be demonstrated using a photodiode array (PDA) detector or mass spectrometry. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the concentration range. |
| Range | Typically 80-120% of the test concentration for assay and from the reporting limit to 120% of the specification for impurities. |
| Accuracy | Recovery of 98.0-102.0% for the assay and for impurities at different concentrations. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD at this concentration should be ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature). |
Conclusion: A Holistic Approach to Ensuring Quality
The purity analysis of this compound is a multifaceted process that requires a deep understanding of both analytical chemistry and the synthetic process of the molecule. By employing a strategic, multi-orthogonal workflow that combines powerful separation techniques like HPLC and GC with specific detection methods like MS and NMR, a comprehensive and reliable purity profile can be established. Adherence to rigorous method validation protocols ensures the trustworthiness of the analytical data, which is fundamental to the release of a high-quality pharmaceutical intermediate. This in-depth guide provides the framework for researchers, scientists, and drug development professionals to confidently assess the purity of this compound, thereby contributing to the development of safe and effective medicines.
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The Solubility Profile of (2-(Difluoromethoxy)pyridin-4-yl)methanol: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery, the journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of an otherwise potent compound.[1][2][3] This guide focuses on (2-(Difluoromethoxy)pyridin-4-yl)methanol, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. Pyridine and its derivatives are extensively used as scaffolds in drug design, valued for their ability to engage in various biological interactions.[4][5] The introduction of a difluoromethoxy group can significantly alter a molecule's properties, often enhancing metabolic stability and membrane permeability.[6]
This document provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding its solubility and a practical guide to its experimental determination. By understanding and predicting how this compound behaves in different solvent environments, researchers can make more informed decisions during synthesis, purification, formulation, and preclinical development.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first examine its key physicochemical properties. These characteristics provide a theoretical basis for predicting its behavior in various organic solvents.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C7H7F2NO | [7][8] |
| Molecular Weight | 159.13 g/mol | [8] |
| Boiling Point | 249.8±35.0 °C (Predicted) | [8] |
| Density | 1.278±0.06 g/cm3 (Predicted) | [8] |
The structure of this compound, featuring a pyridine ring, a difluoromethoxy group, and a hydroxymethyl substituent, suggests a molecule with a moderate polarity. The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. The difluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be a lipophilic bioisostere of other functional groups.[6]
The interplay of these functional groups will govern the compound's interaction with different solvents. Solvents capable of hydrogen bonding are likely to be more effective at solvating the molecule. The overall polarity of the solvent will also play a crucial role, with the principle of "like dissolves like" serving as a useful initial guide.
Theoretical Considerations for Solubility in Organic Solvents
The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
For this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the hydroxyl group of the solute. Therefore, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate polar molecules effectively. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the hydroxyl group. Good to moderate solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, the solubility of this compound is expected to be low in these solvents.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, precise quantitative solubility data must be determined experimentally. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][9]
Workflow for Solubility Determination
Caption: A simplified workflow for the experimental determination of solubility.
Step-by-Step Methodology: The Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at both ambient temperature (e.g., 25 °C) and a physiologically relevant temperature (e.g., 37 °C).[2]
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Solubility Calculation:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Anticipated Solubility Profile and Discussion
While specific experimental data for this compound is not publicly available, a qualitative solubility profile can be predicted based on its structure and general principles of solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the pyridine nitrogen and hydroxyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have high polarity. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and can accept hydrogen bonds. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity but limited hydrogen bonding capability. |
| Aromatic | Toluene | Low | Nonpolar, unable to form strong interactions with the polar functional groups. |
| Aliphatic | Hexane | Very Low | Nonpolar, significant mismatch in polarity. |
The actual experimental results will provide valuable insights for various stages of drug development:
-
Synthesis and Purification: Knowledge of solubility in different solvents is essential for selecting appropriate solvent systems for reaction, extraction, and crystallization. Recrystallization from a suitable solvent is a common method for obtaining pure crystalline material.[1]
-
Formulation Development: For oral dosage forms, understanding the solubility in biorelevant media is crucial. For parenteral formulations, identifying a solvent in which the drug is highly soluble and which is also pharmaceutically acceptable is a key challenge.
-
Preclinical Studies: In early drug discovery, solubility data helps in the selection of appropriate vehicles for in vitro and in vivo assays.[10]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its developability as a potential drug candidate. While a theoretical understanding of its physicochemical properties allows for a qualitative prediction of its solubility profile, precise and reliable data must be obtained through well-controlled experimental methods like the shake-flask technique. The insights gained from such studies are indispensable for guiding the synthetic, formulation, and preclinical development of this and other novel chemical entities. This guide provides the foundational knowledge and a practical framework for researchers to approach the solubility assessment of this compound, thereby facilitating its progression through the drug development pipeline.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of (2-(Difluoromethoxy)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, (2-(Difluoromethoxy)pyridin-4-yl)methanol, represents a significant building block in contemporary medicinal chemistry. Its unique difluoromethoxy moiety imparts desirable properties such as metabolic stability and altered lipophilicity, making it a valuable intermediate in the synthesis of next-generation therapeutics. However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally related compounds to establish a framework for safe laboratory practice.
Hazard Identification and GHS Classification: A Composite Analysis
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a hazard assessment can be constructed by examining its constituent parts: the pyridine ring, the difluoromethoxy group, and the methanol functionality. Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.
Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][3][5][6] |
The pyridine core is known to be toxic and can be absorbed through the skin.[7][8] The difluoromethoxy group, upon potential decomposition, could release hydrogen fluoride, which is highly corrosive and toxic.[9][10][11] The methanol group suggests potential toxicity, similar to methanol itself, if ingested.[12]
Prudent Handling and Storage: Minimizing Exposure Risk
Given the anticipated hazards, a multi-layered approach to handling and storage is essential.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][13][14] The laboratory should be well-ventilated, with readily accessible eyewash stations and safety showers.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE regimen is mandatory when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][15][16][17] | Protects against splashes that can cause serious eye irritation. A face shield offers broader protection. |
| Hand Protection | Nitrile or neoprene gloves.[8][14] Latex gloves are not recommended. | Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for integrity before use. |
| Body Protection | A fully-buttoned laboratory coat.[7][8] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for situations with poor ventilation or when handling large quantities.[15][18] | Protects against inhalation of potentially harmful vapors. |
Storage Protocols: Ensuring Stability and Containment
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in a tightly sealed, properly labeled container.[2][13][14][19][20]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][13][14]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[19]
Emergency Procedures: A Blueprint for Rapid Response
A clear and well-rehearsed emergency plan is critical.
First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20][21] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][20][21] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][19][20][21] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][19][20][21] |
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: A stepwise workflow for responding to an accidental spill.
Physical and Chemical Properties: Insights from Analogs
While specific data for this compound is limited, the properties of related compounds provide valuable context.
| Property | Anticipated Value/Characteristic |
| Appearance | Colorless to light yellow liquid or solid.[1][2][22] |
| Solubility | Likely soluble in water and common organic solvents.[1][8] |
| Stability | Stable under recommended storage conditions. May be sensitive to light, air, and moisture.[1][4] |
| Reactivity | Reacts with strong oxidizing agents and strong acids.[19] |
| Decomposition | Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[6] |
Toxicological and Ecological Information: A Precautionary Stance
Detailed toxicological and ecological data for this compound are not available. However, based on its structure, it should be treated as a substance with the potential for toxicity to aquatic life.[13] It should not be allowed to enter drains or waterways.[6][18][21] All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[18][19]
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while safeguarding researchers. By adopting the comprehensive safety and handling protocols outlined in this guide, laboratories can create a secure environment that fosters innovation. A proactive and informed approach to chemical safety is not merely a procedural requirement but a core tenet of scientific integrity and professional responsibility.
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The Difluoromethoxy Group on a Pyridine Ring: A Strategic Alliance in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a pivotal tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H), when appended to a pyridine scaffold, creates a powerful synergy that addresses several critical challenges in drug development. This guide provides a comprehensive exploration of the biological significance of this combination, delving into its nuanced effects on physicochemical properties, metabolic stability, and target engagement.
The Strategic Value of Fluorination in Drug Design
The introduction of fluorine into organic molecules can profoundly alter their inherent properties, often leading to enhanced lipophilicity, improved metabolic stability, and stronger binding affinity to biological targets.[1] The difluoromethoxy group, in particular, has emerged as a substituent of significant interest due to its unique electronic and steric characteristics that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[2]
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs is a testament to its versatility, ability to engage in various non-covalent interactions, and its capacity to modulate aqueous solubility and basicity.[5][6][7] The combination of the difluoromethoxy group with the pyridine ring offers a sophisticated tool for fine-tuning molecular properties to achieve desired therapeutic outcomes.
Physicochemical Properties: A Delicate Balance
The difluoromethoxy group imparts a unique set of physicochemical properties that are often intermediate between its methoxy and trifluoromethoxy counterparts, providing medicinal chemists with a greater degree of control.[2]
Lipophilicity and Permeability
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. While generally considered a lipophilicity-enhancing group, the effect is more moderate compared to the trifluoromethoxy group.[8] This allows for a more subtle modulation of a molecule's ability to permeate biological membranes.
| Substituent | Hansch Hydrophobicity Parameter (π) |
| Methoxy (-OCH₃) | -0.02 |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 (dynamic) [9] |
| Trifluoromethoxy (-OCF₃) | +1.04[10] |
The "dynamic lipophilicity" of the difluoromethoxy group is a key feature, allowing it to alter its lipophilic character based on its surrounding chemical environment through bond rotation.[9] This can be particularly advantageous for optimizing both solubility and membrane permeability.
Modulation of pKa
The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can significantly influence the basicity (pKa) of the pyridine nitrogen.[11] This modulation is crucial for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.[12] The precise impact on pKa is dependent on the position of the difluoromethoxy group on the pyridine ring.
Hydrogen Bonding Capability
A distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[11] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in methoxy and trifluoromethoxy groups.[8] This unique property can introduce novel and favorable interactions within a protein's binding pocket, potentially enhancing potency and selectivity. The hydrogen bond acidity of the difluoromethyl group is comparable to that of thiophenol and aniline.[11][13]
Enhancing Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a molecule's metabolic stability.[14] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, thereby mitigating common metabolic pathways.[10]
Blocking Oxidative Metabolism
The difluoromethoxy group is an effective bioisostere for the methoxy group, sterically shielding the molecule from oxidative enzymes like cytochrome P450 (CYP).[2][14] A frequent metabolic liability for compounds containing a methoxy group is O-demethylation. Replacing -OCH₃ with -OCF₂H effectively blocks this pathway, leading to a longer drug half-life and reduced clearance.[15][16]
Experimental Protocols
Synthesis of Difluoromethoxylated Pyridines
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding hydroxypyridine. The following is a representative protocol.
Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:
-
Reactant Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypyridine (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Difluoromethylating Agent: To the stirred suspension, add a difluoromethylating agent such as ethyl bromodifluoroacetate (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-(difluoromethoxy)pyridine.
Diagram of a general workflow for the synthesis of aryl difluoromethyl ethers:
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a newly synthesized difluoromethoxy-containing pyridine derivative is crucial. This is typically performed using liver microsomes.[2]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other relevant species), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of NADPH (cofactor).
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.
Diagram of the in vitro metabolic stability assay workflow:
Caption: Workflow for an in vitro metabolic stability assay.
The Difluoromethoxy Group as a Bioisostere
The difluoromethoxy group can serve as a bioisostere for several common functional groups, offering similar steric and electronic properties while providing distinct advantages.[2][17]
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the benefit of improved metabolic stability.[8][18]
-
Methoxy Group: As previously discussed, it is a metabolically robust replacement for the methoxy group, preventing O-demethylation.[2]
-
Pyridine-N-oxide: Research has shown that a 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide, which can be metabolically unstable.[19][20]
Case Study: Kinase Inhibitors and the JAK-STAT Pathway
The difluoromethoxy group is increasingly being incorporated into kinase inhibitors that target signaling pathways implicated in diseases like cancer and autoimmune disorders.[2] A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Dysregulation of this pathway is associated with various diseases.[2]
Diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors:
Caption: The JAK-STAT signaling pathway and the intervention point for JAK inhibitors.
Conclusion
The strategic combination of a difluoromethoxy group with a pyridine ring represents a powerful approach in modern drug design. This pairing offers a nuanced toolkit for medicinal chemists to enhance metabolic stability, fine-tune lipophilicity and pKa, and introduce unique hydrogen bonding interactions. By understanding the fundamental properties of this synergistic combination and employing robust synthetic and analytical methodologies, researchers can effectively leverage the difluoromethoxy-pyridine motif to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
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The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
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Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.
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The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.
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Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.
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The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Pyridine and dihydropyridine ring system in medicinally important natural products. ResearchGate.
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
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A Brief View on Pyridine Compounds. Open Access Journals.
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing.
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace.
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
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Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ResearchGate.
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Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH.
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New method for introducing fluorinated components into molecules. Uni Münster.
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH.
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
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Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate.
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2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine. Vulcanchem.
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Difluoromethyl. Alfa Chemistry.
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
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Effect of atomic Charge on pka 's of Substituted pyridines.
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Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
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Methodological & Application
Application Notes and Protocols for the Synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and efficient synthetic route for obtaining (2-(Difluoromethoxy)pyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The difluoromethoxy group is a key pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide details a two-step synthetic pathway, commencing with the O-difluoromethylation of a readily available 2-hydroxypyridine precursor, followed by the selective reduction of the ester at the 4-position. The protocols provided herein are designed to be clear, reproducible, and scalable for laboratory settings.
Introduction: The Significance of the Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and methoxy groups. Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The target molecule, this compound, incorporates this valuable moiety onto a pyridine scaffold, a privileged structure in numerous FDA-approved drugs. This combination makes it a highly sought-after intermediate for the synthesis of novel therapeutics.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a disconnection at the C4-methanol bond and the C2-ether linkage. This leads to a straightforward two-step synthetic strategy starting from a commercially available precursor, methyl 2-hydroxypyridine-4-carboxylate.
Key Transformations:
-
O-Difluoromethylation: The initial step involves the selective difluoromethylation of the hydroxyl group of methyl 2-hydroxypyridine-4-carboxylate to yield the key intermediate, methyl 2-(difluoromethoxy)pyridine-4-carboxylate.
-
Ester Reduction: The subsequent step is the reduction of the methyl ester at the 4-position to the corresponding primary alcohol, affording the target molecule.
This approach is advantageous due to the availability of the starting material and the well-documented nature of the required chemical transformations.
Synthetic Pathway Overview
The overall synthetic pathway is illustrated below:
Figure 1: Proposed synthetic route to this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid; handle with extreme care under an inert atmosphere.
Part 1: Synthesis of Methyl 2-(difluoromethoxy)pyridine-4-carboxylate
This protocol is adapted from established methods for the O-difluoromethylation of 2-pyridones using sodium chlorodifluoroacetate as the difluorocarbene precursor.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Methyl 2-hydroxypyridine-4-carboxylate | 6557-55-7 | 153.14 | 10 |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | 1895-21-2 | 152.46 | 30 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL |
Equipment:
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard glassware for workup and purification
Protocol:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl 2-hydroxypyridine-4-carboxylate (1.53 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add sodium chlorodifluoroacetate (4.57 g, 30 mmol) to the suspension.
-
Heat the reaction mixture to 95-100 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 2-(difluoromethoxy)pyridine-4-carboxylate as a solid.[3][4]
Expected Yield: 70-80%
Characterization of Methyl 2-(difluoromethoxy)pyridine-4-carboxylate:
-
Molecular Formula: C₈H₇F₂NO₃[4]
-
Molecular Weight: 203.14 g/mol [4]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 5.2 Hz, 1H), 7.60 (s, 1H), 7.20 (d, J = 5.2 Hz, 1H), 6.60 (t, J = 72.0 Hz, 1H), 3.95 (s, 3H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -82.5 (d, J = 72.0 Hz).
Part 2: Synthesis of this compound
This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) for the efficient reduction of the ester to the primary alcohol.[5][6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Methyl 2-(difluoromethoxy)pyridine-4-carboxylate | 1375098-09-1 | 203.14 | 5 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 7.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 mL |
| Ethyl acetate | 141-78-6 | 88.11 | For quenching |
| Water | 7732-18-5 | 18.02 | For workup |
| 15% Sodium Hydroxide (NaOH) solution | 1310-73-2 | 40.00 | For workup |
Equipment:
-
100 mL three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification
Protocol:
-
Set up a 100 mL three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add anhydrous tetrahydrofuran (30 mL) and cool the flask to 0 °C using an ice bath.
-
Carefully add Lithium Aluminum Hydride (0.28 g, 7.5 mmol) to the cold THF in portions.
-
Dissolve methyl 2-(difluoromethoxy)pyridine-4-carboxylate (1.02 g, 5 mmol) in anhydrous THF (20 mL) in a separate flask.
-
Transfer the solution of the ester to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Workup (Fieser Method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
0.3 mL of water
-
0.3 mL of 15% aqueous sodium hydroxide
-
0.9 mL of water
-
-
A granular precipitate should form. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane) to afford this compound as a solid.
Expected Yield: 85-95%
Characterization of this compound:
-
CAS Number: 1428532-80-2[7]
-
Molecular Formula: C₇H₇F₂NO[7]
-
Molecular Weight: 159.13 g/mol [7]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J = 5.2 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J = 5.2 Hz, 1H), 6.55 (t, J = 72.8 Hz, 1H), 4.75 (s, 2H), 2.50 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (t, J = 3.0 Hz), 152.0, 148.5, 115.5 (t, J = 258.0 Hz), 112.0, 108.0, 62.5.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -82.0 (d, J = 72.8 Hz).
Mechanistic Considerations
Figure 2: Simplified mechanism for the key reaction steps.
The O-difluoromethylation proceeds via the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate, which then inserts into the O-H bond of the deprotonated 2-pyridone. The reduction of the ester with LiAlH₄ involves two successive nucleophilic additions of a hydride ion. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde, and the second addition to the aldehyde yields an alkoxide that is protonated during the workup to give the primary alcohol.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in O-difluoromethylation | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Check the purity of sodium chlorodifluoroacetate. |
| Incomplete ester reduction | Insufficient LiAlH₄ or deactivation of the reagent. | Use a larger excess of freshly opened LiAlH₄. Ensure all reagents and solvents are strictly anhydrous. |
| Difficult purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols, researchers can access this valuable building block in good yields, facilitating the advancement of medicinal chemistry programs and the discovery of new therapeutic agents.
References
-
Wu, J., & Shen, Q. (2021). Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2946-2958. [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]
-
Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
-
Chowdhury, M. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]
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Shen, T. Y., Lucas, S., & Sarett, L. H. (1961). Chlorodifluoromethane as a difluoromethylating agent. Tetrahedron Letters, 2(2), 43-47. [Link]
-
Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498. [Link]
-
Appretech Scientific Limited. (n.d.). methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Retrieved from [Link]
-
Ni, K., et al. (2013). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 3(44), 21675-21682. [Link]
-
Wijkens, P., et al. (1954). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 73(7), 531-537. [Link]
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
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Merlic, C. A., Ferber, C. J., & Schröder, I. (2022). Lessons Learned─Lithium Aluminum Hydride Fires. ACS Chemical Health & Safety, 29(4), 362–365. [Link]
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INDOFINE Chemical Company, Inc. (n.d.). (2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Application Note: Photocatalytic Difluoromethoxylation of 4-Pyridylmethanol for Drug Discovery
Introduction: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] Among these, the difluoromethoxy (–OCHF₂) group has garnered significant attention for its unique ability to modulate lipophilicity, metabolic stability, and binding affinity.[3][4] The –OCHF₂ moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities and can participate in weak hydrogen bonding, further influencing a molecule's biological profile.[3] This has led to the inclusion of difluoromethylated compounds in numerous pharmaceutical pipelines, targeting a wide range of diseases.[3]
This application note provides a detailed protocol for the difluoromethoxylation of 4-pyridylmethanol, a common scaffold in medicinal chemistry. We will explore a visible-light photoredox-catalyzed approach, which offers mild reaction conditions and excellent functional group tolerance, making it highly suitable for late-stage functionalization in drug development programs.[5][6]
The Scientific Rationale: A Visible-Light-Mediated Radical Approach
Traditional methods for introducing the difluoromethoxy group often rely on the generation of difluorocarbene from precursors like sodium chlorodifluoroacetate.[1][5] While effective, these methods can require harsh conditions.[1] Recent advancements in visible-light photoredox catalysis have enabled the development of novel, milder synthetic strategies for constructing O–CF₂H and C–OCF₂H bonds.[5][7]
The protocol detailed herein is based on the generation of a difluoromethoxyl radical (•OCF₂H) from a stable precursor under photocatalytic conditions.[5][6] This radical can then be trapped by a suitable substrate. While direct C-H difluoromethoxylation of arenes and heteroarenes has been developed[6][8][9], the difluoromethoxylation of an alcohol like 4-pyridylmethanol proceeds via a different pathway, likely involving the activation of the alcohol followed by nucleophilic attack or a radical-radical coupling mechanism. For the purpose of this note, we will adapt a general photoredox approach suitable for alcohols, leveraging the principles of single-electron transfer (SET) to generate the key radical intermediates.
The proposed catalytic cycle, illustrated below, begins with the photoexcitation of a suitable photocatalyst, which then engages in a single-electron transfer with a difluoromethoxylating reagent to generate the •OCF₂H radical. This highly reactive species can then participate in the desired bond formation with the activated 4-pyridylmethanol.
Experimental Protocol: Step-by-Step Guide to the Difluoromethoxylation of 4-Pyridylmethanol
This protocol is adapted from established methods for the photoredox-catalyzed functionalization of alcohols and C-H bonds of heteroarenes.[5][6][10]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 4-Pyridylmethanol | ≥98% | Sigma-Aldrich |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Photocatalyst | Sigma-Aldrich |
| 1-(Difluoromethoxy)-4-cyanopyridin-1-ium triflate | Reagent | BroadPharm |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Nitrogen (N₂) | High Purity | Local Supplier |
| Schlenk Flask | 10 mL | VWR |
| Magnetic Stirrer | Standard | VWR |
| Blue LED Lamp | Kessil KSH150B (40W) | Kessil |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
| Column Chromatography Supplies | Silica Gel | Standard |
| NMR Spectrometer | 400 MHz | Bruker |
| Mass Spectrometer | ESI-MS | Agilent |
Reaction Setup and Procedure
Step-by-Step Methodology:
-
Preparation: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-pyridylmethanol (10.9 mg, 0.1 mmol, 1.0 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (1.8 mg, 0.002 mmol, 2 mol%), and 1-(difluoromethoxy)-4-cyanopyridin-1-ium triflate (37.7 mg, 0.12 mmol, 1.2 equiv).
-
Solvent Addition: Add 2 mL of anhydrous acetonitrile to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Inert Atmosphere: Backfill the Schlenk flask with nitrogen gas.
-
Reaction: Place the flask approximately 5 cm from a 40W blue LED lamp and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxymethyl)pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following catalytic cycle:
-
Photoexcitation: The iridium-based photocatalyst (PC) absorbs a photon from the blue LED light, promoting it to an excited state (PC).[5]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a potent reductant, transferring a single electron to the difluoromethoxylating reagent.[6]
-
Radical Generation: The reduced reagent undergoes fragmentation to release the difluoromethoxyl radical (•OCF₂H).[6]
-
Substrate Activation and Coupling: The 4-pyridylmethanol is deprotonated to form an alkoxide, which can then react with the •OCF₂H radical. Subsequent oxidation of the resulting radical anion by the oxidized photocatalyst (PC⁺) regenerates the ground-state photocatalyst and furnishes the desired product.
Expected Results and Discussion
The successful difluoromethoxylation of 4-pyridylmethanol should yield 4-(difluoromethoxymethyl)pyridine. The reaction is expected to be clean, with good to excellent yields, although optimization of reaction time and stoichiometry may be necessary.
| Entry | Substrate | Product | Expected Yield (%) |
| 1 | 4-Pyridylmethanol | 4-(Difluoromethoxymethyl)pyridine | 70-90% |
The presence of the pyridine nitrogen may influence the reaction, potentially acting as a coordinating ligand to the photocatalyst or being susceptible to side reactions. However, the mild conditions of photoredox catalysis are generally tolerant of such functionalities.[5] The successful application of this protocol will demonstrate a valuable method for the late-stage functionalization of pyridine-containing drug candidates, enabling the rapid exploration of structure-activity relationships.
Conclusion
This application note details a robust and modern protocol for the difluoromethoxylation of 4-pyridylmethanol using visible-light photoredox catalysis. This method provides a mild and efficient route to introduce the valuable difluoromethoxy group into a pharmaceutically relevant scaffold. The operational simplicity and broad functional group tolerance of this approach make it a powerful tool for researchers, scientists, and drug development professionals seeking to enhance the properties of their lead compounds.
References
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Kovács, L., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(11), 3119–3132. [Link]
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Akita, M., et al. (2015). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols. Angewandte Chemie International Edition, 54(30), 8828–8832. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]
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Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
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Sodeoka, M., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1939–1949. [Link]
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Arimitsu, S., et al. (2019). Trifluoromethoxylation and Other Fluoroalkoxylation Reactions. Science of Synthesis: Knowledge Updates 2019/3. [Link]
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Beier, P., et al. (2018). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group. The Journal of Organic Chemistry, 83(15), 8258–8267. [Link]
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Altman, R. A., et al. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 236–253. [Link]
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Ngai, M. Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
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Akita, M., & Sodeoka, M. (2017). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Chemistry – A European Journal, 23(46), 10936–10947. [Link]
-
Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
-
Shen, Q., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. iScience, 5, 17–25. [Link]
-
Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2963–2976. [Link]
-
Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(12), 3206–3210. [Link]
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Sodeoka, M., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1939–1949. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(42), 7707–7711. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2022). Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent. Poster Board #1056 - American Chemical Society. [Link]
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Application Notes & Protocols: Reagents for the Difluoromethoxylation of Pyridines
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethoxy Group in Pyridine Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the physicochemical properties of lead candidates.[1] Among these, the difluoromethoxy (OCF₂H) group has emerged as a uniquely valuable moiety. Unlike the more common trifluoromethyl (CF₃) group, the OCF₂H group possesses a fascinating property described as "dynamic lipophilicity," where simple bond rotations allow the molecule to adjust its lipophilicity to suit its chemical environment.[1] Furthermore, the difluoromethyl group can serve as a lipophilic bioisostere of the hydroxyl group, capable of acting as a hydrogen-bond donor.[2]
Pyridine rings are ubiquitous in pharmaceuticals, but their direct functionalization can be challenging. The development of methods for the late-stage introduction of the OCF₂H group onto a pyridine core is of paramount importance, as it allows for rapid structure-activity relationship (SAR) studies without the need for laborious, multi-step de novo synthesis.[1] This guide provides an in-depth analysis of the cutting-edge reagents and protocols for the direct C–H difluoromethoxylation of pyridines, focusing on photoredox-catalyzed radical-mediated strategies that represent the forefront of this field.
Core Strategy: Radical-Mediated C–H Difluoromethoxylation via Photoredox Catalysis
The direct installation of an OCF₂H group onto an unactivated C–H bond of a pyridine ring is a formidable synthetic challenge. Traditional methods often require pre-functionalization of the aromatic ring, such as borylation followed by oxidation and difluoromethylation.[1] A more elegant and efficient approach involves the generation of the highly reactive difluoromethoxy radical (•OCF₂H) under mild conditions, which can then engage in an aromatic substitution reaction. Visible-light photoredox catalysis has proven to be the ideal platform for this transformation, enabling the controlled generation of this key radical intermediate at room temperature.[1][3][4]
The underlying principle of this strategy is the single-electron reduction of a bespoke difluoromethoxylating reagent by an excited-state photocatalyst. This process generates a transient radical intermediate that subsequently fragments to release the •OCF₂H radical, initiating the C–H functionalization cascade.
Mechanism: Photocatalytic Generation and Utilization of the •OCF₂H Radical
The general mechanism for the photocatalytic C–H difluoromethoxylation of pyridines is a well-orchestrated cycle. The causality behind the key steps is as follows:
-
Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light to reach an excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state.
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single electron transfer with the cationic difluoromethoxylating reagent (Reagent-OCF₂H⁺). The enhanced oxidizing power of the cationic reagent makes this electron transfer thermodynamically favorable.[1]
-
Radical Generation: The SET event reduces the reagent, forming a neutral radical intermediate which is designed to be unstable. This intermediate rapidly fragments, liberating the desired difluoromethoxy radical (•OCF₂H) and a stable byproduct.
-
Radical Addition: The electrophilic •OCF₂H radical adds to the electron-rich π-system of the pyridine substrate, forming a radical cation intermediate.
-
Rearomatization: The oxidized photocatalyst (PC⁺) from the initial SET step abstracts an electron from the radical cation intermediate to regenerate the ground-state photocatalyst (PC) and furnish the protonated difluoromethoxylated product. A final deprotonation step yields the neutral product, completing the catalytic cycle.
Section 1: Benzotriazole-Based Redox-Active Reagents
A significant breakthrough in direct difluoromethoxylation was the development of cationic, benzotriazole-based reagents.[1] These reagents are engineered to be highly oxidizing, facilitating the crucial SET step with the photocatalyst, and to controllably release the •OCF₂H radical upon reduction.
Reagent Structure: N-(Difluoromethoxy)-benzotriazolium salt (e.g., Reagent 1a in referenced literature). The cationic nature is key to its high redox potential.[1]
Protocol 1: C–H Difluoromethoxylation of Pyridines using a Benzotriazole-Based Reagent
This protocol is adapted from the work of Zhu and coworkers and outlines a general procedure for the direct difluoromethoxylation of heteroaromatics.[1]
Workflow Diagram:
Sources
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of (2-(Difluoromethoxy)pyridin-4-yl)methanol in Modern Synthesis
Introduction: The Rise of Fluorinated Pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a significant portion of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure in drug design.[1][2] The strategic incorporation of fluorine atoms into such scaffolds has become a widely adopted strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or methoxy groups, offering a unique combination of electronic and steric properties.[4]
This guide provides a detailed exploration of (2-(difluoromethoxy)pyridin-4-yl)methanol, a valuable building block that combines the advantageous features of the pyridine core with the modulating effects of the difluoromethoxy group. We will delve into its synthesis, physicochemical properties, and, most importantly, its practical applications as a versatile intermediate for the synthesis of complex molecules. The protocols provided herein are designed to be robust and reproducible, empowering researchers in drug development and synthetic chemistry to leverage this building block to its full potential.
Physicochemical Properties and Strategic Advantages
The introduction of the 2-(difluoromethoxy) group onto the 4-(hydroxymethyl)pyridine core imparts several key characteristics that are advantageous for drug design and synthesis.
| Property | Value (Predicted/Analogous) | Significance in Synthesis & Drug Design |
| Molecular Formula | C₇H₇F₂NO₂ | Provides the basic structural information. |
| Molecular Weight | 175.13 g/mol | A low molecular weight makes it an ideal starting point for library synthesis, allowing for significant molecular weight additions in subsequent steps while staying within the desired range for oral bioavailability.[3] |
| pKa (Pyridine N) | ~2-3 (Estimated) | The electron-withdrawing nature of the 2-OCF₂H group significantly lowers the basicity of the pyridine nitrogen compared to pyridine itself (~5.2). This can prevent undesired side reactions (e.g., quaternization) and influence interactions with biological targets. |
| cLogP | ~0.8-1.2 (Estimated) | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability. The value remains in a favorable range for drug discovery. |
| Reactivity | Versatile Functional Handles | The primary alcohol offers a site for nucleophilic and electrophilic reactions (esterification, etherification, conversion to a leaving group), while the pyridine ring can participate in various coupling reactions. |
The primary advantage of this building block lies in the orthogonal reactivity of its two functional groups. The hydroxymethyl group at the 4-position can be readily functionalized, while the 2-difluoromethoxy group remains stable and serves to electronically tune the pyridine ring and the overall properties of the final molecule.
Synthesis of this compound
The most direct and reliable synthesis of the title compound starts from the commercially available 2-(difluoromethoxy)isonicotinic acid. The synthetic strategy involves a two-step sequence: esterification of the carboxylic acid followed by reduction of the ester to the primary alcohol.
Caption: Synthetic workflow for this compound.
Protocol 1: Esterification of 2-(Difluoromethoxy)isonicotinic Acid
Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to enable a mild and selective reduction. Direct reduction of the carboxylic acid would require harsher reagents that could potentially affect the difluoromethoxy group. Using methanol with a catalytic amount of strong acid is a classic and scalable Fischer esterification method.[5]
Materials:
-
2-(Difluoromethoxy)isonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of 2-(difluoromethoxy)isonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(difluoromethoxy)isonicotinate, which can often be used in the next step without further purification.
Protocol 2: Reduction to this compound
Rationale: The reduction of the methyl ester to the primary alcohol can be efficiently achieved using sodium borohydride. The addition of an additive like lithium chloride can enhance the reducing power of NaBH₄, allowing for the effective reduction of esters under milder conditions than reagents like lithium aluminum hydride.[6] This method offers good functional group tolerance.
Materials:
-
Methyl 2-(difluoromethoxy)isonicotinate
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (for quenching)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium chloride (2.0-3.0 eq) and sodium borohydride (2.0-3.0 eq) in anhydrous THF.
-
To this suspension, add a solution of methyl 2-(difluoromethoxy)isonicotinate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess hydride by the slow, dropwise addition of methanol, followed by water.
-
Extract the resulting mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Synthesis: Key Transformations and Protocols
This compound is a versatile building block due to the reactivity of its primary alcohol. The following protocols detail its use in common and powerful synthetic transformations.
Caption: Key synthetic applications of the title building block.
Protocol 3: Conversion to 4-(Chloromethyl)-2-(difluoromethoxy)pyridine Hydrochloride
Rationale: Converting the hydroxyl group into a good leaving group, such as a chloride, is a fundamental transformation. This activates the benzylic-like position for subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or carbon nucleophiles). Using thionyl chloride is a standard and effective method for this conversion.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous) or Chloroform
-
Inert atmosphere (N₂ or Ar)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.3 eq) dropwise to the stirred solution. A precipitate (the hydrochloride salt of the product) may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting solid, 4-(chloromethyl)-2-(difluoromethoxy)pyridine hydrochloride, can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to improve purity.
Protocol 4: O-Alkylation via the Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a powerful and mild method for forming C-O bonds with inversion of stereochemistry (not applicable here, but a key feature of the reaction). It allows for the coupling of the alcohol with a wide range of acidic nucleophiles (pKa < 13), such as phenols or carboxylic acids, under neutral conditions.[8][9] This avoids the need for harsh bases that could be incompatible with other functional groups.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol or carboxylic acid, 1.0-1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert atmosphere (N₂ or Ar)
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise. The characteristic orange color of the azodicarboxylate may fade as the reaction proceeds.
-
After the addition, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The crude residue can be purified directly by silica gel chromatography. The triphenylphosphine oxide byproduct can be challenging to remove, but careful chromatography (or using polymer-supported PPh₃) can yield the pure O-alkylated product.[10][11]
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis and medicinal chemistry. Its straightforward preparation from commercially available starting materials and the orthogonal reactivity of its functional groups make it an attractive intermediate. The difluoromethoxy group provides a powerful tool for modulating physicochemical properties, while the hydroxymethyl group serves as a convenient handle for elaboration into more complex molecular architectures. The protocols detailed in this guide offer reliable methods for both the synthesis of this building block and its subsequent application in key synthetic transformations, providing a solid foundation for its use in drug discovery and development programs.
References
- Hu, J., & Zhang, C. (2011). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 1(8), 1543-1546.
-
PubChem. (n.d.). 2-(Difluoromethoxy)isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081–1251.
-
Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
- Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 22.
-
ResearchGate. (n.d.). Modified Mitsunobu coupling of alcohol 3 and a variety of pyridinols. Retrieved from [Link]
-
PubChem. (n.d.). (2-(Trifluoromethyl)pyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(10), 2816.
- Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132.
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). CN103408486A - Preparation method of 4-pyridinemethanol.
-
INDOFINE Chemical Company, Inc. (n.d.). (2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. Retrieved from [Link]
- Singh, U. P., & Gahtori, P. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 68-77.
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
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Application Note & Protocols: Strategic Derivatization of (2-(Difluoromethoxy)pyridin-4-yl)methanol for Drug Discovery
Introduction: The Strategic Value of (2-(Difluoromethoxy)pyridin-4-yl)methanol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of lead optimization. The difluoromethoxy (-OCF₂H) group, in particular, has gained prominence as a valuable bioisostere for methoxy or hydroxyl moieties. Its unique electronic properties can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, thereby favorably impacting the pharmacokinetic profile of a molecule.[1][2]
This compound emerges as a highly valuable building block, combining three critical pharmacophoric elements:
-
A Pyridine Core: A privileged scaffold in drug discovery, providing a basic nitrogen atom for hydrogen bonding and salt formation.[3]
-
A Difluoromethoxy Group: Confers the aforementioned benefits of fluorine substitution.
-
A Primary Alcohol: A versatile functional handle that serves as a prime attachment point for a wide array of synthetic transformations, enabling the exploration of chemical space around the core structure.
This document provides a detailed guide for researchers, outlining robust and validated protocols for the key derivatization reactions of this building block. The methodologies are presented not merely as steps, but with a focus on the underlying chemical principles and strategic considerations essential for successful synthesis and drug development campaigns.
Core Reactivity and Strategic Considerations
The primary alcohol at the 4-position of the pyridine ring is the principal site of reactivity. However, the interplay of the ring nitrogen and the electron-withdrawing difluoromethoxy group at the 2-position dictates the optimal reaction conditions.
-
Nucleophilicity of the Alcohol: The hydroxyl group is a potent nucleophile, readily participating in esterification, etherification, and related reactions.
-
Basicity of Pyridine Nitrogen: The pyridine nitrogen can act as a base, potentially quenching acid catalysts or reacting with electrophilic reagents. This necessitates careful selection of reagents and conditions, often employing non-acidic catalysts or using the pyridine itself as an acid scavenger.
-
Stability: The difluoromethoxy group is generally stable under the mild conditions described herein. However, researchers should avoid harsh acidic or basic conditions that could potentially lead to hydrolysis.[4]
The following diagram illustrates the primary pathways for derivatization discussed in this guide.
Caption: Key derivatization pathways from the parent alcohol.
Detailed Protocols and Methodologies
Esterification via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally reliable and mild method for converting primary alcohols into esters with complete inversion of configuration (though not relevant for this achiral substrate).[5] It operates under neutral conditions, avoiding the potential complications of acid or base catalysis with the pyridine moiety. The reaction involves the condensation of an alcohol with a carboxylic acid mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6][7]
Causality and Mechanism: The reaction proceeds through the formation of a betaine from PPh₃ and DEAD, which then protonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, displacing an activated alkoxyphosphonium salt formed from the alcohol.[5] The high affinity of phosphorus for oxygen is the driving force for the reaction.
Protocol: Synthesis of 4-((Benzoyloxy)methyl)-2-(difluoromethoxy)pyridine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change (typically to a pale yellow or orange) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure ester.
Troubleshooting:
-
Low Yields: Can occur if the carboxylic acid nucleophile has a high pKa (>13).[5][8] In such cases, using alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial.[8][9]
-
Purification Difficulty: The byproducts (phosphine oxide and hydrazine) can sometimes co-elute with the product. Using polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification, as the phosphine oxide byproduct remains on the resin and is removed by simple filtration.[8][9]
Caption: Schematic of the Mitsunobu esterification reaction.
Oxidation to (2-(Difluoromethoxy)pyridine-4-carbaldehyde)
The oxidation of the primary alcohol to an aldehyde provides a critical intermediate for subsequent reactions such as reductive amination, Wittig reactions, and condensations. To prevent over-oxidation to the carboxylic acid, a mild and anhydrous oxidizing agent is required. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation.[10][11]
Causality and Mechanism: PCC is a complex of chromium(VI) oxide, pyridine, and HCl. It is soluble in organic solvents like dichloromethane (DCM), allowing the reaction to be performed under anhydrous conditions. This prevents the formation of the aldehyde hydrate intermediate, which is susceptible to further oxidation.[10][12] The reaction proceeds via the formation of a chromate ester, followed by a base-assisted elimination to yield the aldehyde.[12]
Protocol: Synthesis of (2-(Difluoromethoxy)pyridine-4-carbaldehyde)
-
Preparation: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and powdered 3 Å or 4 Å molecular sieves (or silica gel) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in DCM.
-
Reaction: Stir the resulting dark brown mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Purification: Pass the mixture through a short plug of silica gel or Florisil, eluting with additional diethyl ether to remove the chromium byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used directly in the next step or further purified by flash chromatography if necessary.
Troubleshooting:
-
Over-oxidation: Ensure strictly anhydrous conditions. The addition of molecular sieves helps to sequester any trace water.
-
Difficult Work-up: The chromium byproducts can form a tarry residue. Diluting with ether and filtering through a pad of silica/Florisil is a critical step for efficient removal.
O-Alkylation to Form Ethers
Ether synthesis expands the structural diversity by introducing various alkyl or aryl groups. A standard Williamson ether synthesis, involving the deprotonation of the alcohol followed by nucleophilic substitution, is a reliable method.
Protocol: Synthesis of 4-(Methoxymethyl)-2-(difluoromethoxy)pyridine
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise. Effervescence (H₂ gas evolution) will be observed.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C and add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive electrophiles.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Summary of Derivatization Reactions
| Reaction Type | Reagents & Conditions | Product Class | Typical Yield | Key Considerations |
| Esterification | R-COOH, PPh₃, DEAD; THF, 0°C to RT | Esters | 60-95% | Mild, neutral conditions. Wide substrate scope.[5][6] |
| Oxidation | PCC, Molecular Sieves; DCM, RT | Aldehydes | 70-90% | Requires anhydrous conditions to prevent over-oxidation.[12][13] |
| O-Alkylation | 1. NaH; 2. R-X; THF or DMF, 0°C to RT | Ethers | 65-85% | Strong base requires anhydrous, inert atmosphere. |
| Chlorination | SOCl₂, Pyridine; DCM, 0°C to RT | Chlorides | 75-95% | Converts alcohol to a good leaving group for Sₙ2 reactions. |
References
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ChemBK. 4-Pyridinemethanol. ChemBK Database. [Link]
-
Wikipedia. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
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Creaven, C. T., et al. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation. Dalton Transactions, 2016 . [Link]
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Pelletier, J. C., et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2006 , 2, 19. [Link]
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Pelletier, J. C., et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2006 , 2, 19. [Link]
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Knippenberg, N., et al. Pyridine methanol chlorinations. ResearchGate Publication. [Link]
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Desrosiers, J.-N., et al. A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 2014 , 16(6), 1724–1727. [Link]
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INDOFINE Chemical Company, Inc. (2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. Product Information. [Link]
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Tran, P. H., et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 2021 . [Link]
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Pashko, M., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv, 2024 . [Link]
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Al-Juboori, S. A. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry, 2014 . [Link]
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Podlech, J. Oxidation of Alcohols to Aldehydes and Ketones. Science of Synthesis, 2014 . [Link]
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Pearson Education. Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine. *Pearson+. [Link]
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Khan Academy. Oxidation of alcohols II: Examples. Khan Academy. [Link]
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Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
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Raubo, P., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. European Journal of Medicinal Chemistry, 2022 . [Link]
-
Gomha, S. M., et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 2016 , 59(10), 4787-4801. [Link]
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Application Notes & Protocols: The Strategic Integration of (2-(Difluoromethoxy)pyridin-4-yl)methanol in Next-Generation Kinase Inhibitor Synthesis
Introduction: The Evolving Landscape of Kinase Inhibitor Design
The targeting of protein kinases has become a cornerstone of modern therapeutic development, particularly in oncology.[1] The success of small molecule kinase inhibitors is predicated on their ability to modulate physicochemical and pharmacokinetic properties to achieve high potency, selectivity, and favorable drug-like characteristics. A key strategy in this endeavor is the incorporation of fluorine-containing functional groups.[2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent.[2][4]
Unlike the more common methoxy or trifluoromethoxy groups, the difluoromethoxy moiety offers a nuanced profile: it enhances metabolic stability, modulates lipophilicity, and, critically, can act as a hydrogen bond donor.[2][5] This "lipophilic hydrogen bond donor" character allows it to serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores.[6]
When this functional group is appended to a pyridine scaffold—a privileged core structure in numerous FDA-approved kinase inhibitors—the resulting building block becomes a powerful tool for medicinal chemists.[1][7] This guide focuses on one such high-value intermediate, (2-(Difluoromethoxy)pyridin-4-yl)methanol , detailing its strategic advantages and providing robust protocols for its synthesis and application.
Strategic Value of the Difluoromethoxy-Pyridine Moiety
The combination of the difluoromethoxy group and a pyridine ring, with a reactive methanol handle for synthetic elaboration, offers a triad of advantages for kinase inhibitor design. The rationale behind its utility is grounded in its ability to simultaneously address multiple critical aspects of drug design: potency, metabolic stability, and synthetic accessibility.
Caption: Key features of the this compound synthon.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group provides a unique balance of properties compared to its methoxy and trifluoromethoxy analogues. This allows for precise tuning of a drug candidate's profile.
| Functional Group | Hansch π Value (Lipophilicity) | H-Bonding Capability | Metabolic Stability | Causality |
| -OCH₃ (Methoxy) | -0.02 | Acceptor only | Low | Prone to oxidative O-demethylation by cytochrome P450 enzymes. |
| -OCF₂H (Difluoromethoxy) | +0.49 | Donor & Acceptor | High | The C-F bonds are strong, making it resistant to oxidation. The acidic proton allows for H-bond donation.[2][4] |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Acceptor only | Very High | Lacks a proton for donation and is highly metabolically stable. Significantly increases lipophilicity.[8] |
Application Protocol I: Synthesis of the Building Block
This protocol outlines a plausible and robust method for the synthesis of this compound from commercially available starting materials. The core of this synthesis is the difluoromethylation of a pyridinol derivative.
Objective: To synthesize this compound via difluoromethylation of a suitable precursor.
Caption: Workflow for the synthesis of the target building block.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| Methyl 2-hydroxypyridine-4-carboxylate | 153.14 | 5.00 g | 32.6 mmol | 1.0 |
| Sodium chlorodifluoroacetate | 152.46 | 12.4 g | 81.6 mmol | 2.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.86 g | 49.0 mmol | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure
Step 1: Synthesis of Methyl 2-(difluoromethoxy)pyridine-4-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-hydroxypyridine-4-carboxylate (5.00 g, 32.6 mmol) and sodium chlorodifluoroacetate (12.4 g, 81.6 mmol).
-
Reaction: Add anhydrous DMF (100 mL) to the flask. Heat the reaction mixture to 120 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/EtOAc gradient) to yield the intermediate ester.
Step 2: Synthesis of this compound
-
Setup: To a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add lithium aluminum hydride (1.86 g, 49.0 mmol) portion-wise to the cold THF.
-
Reaction: Dissolve the intermediate ester from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A similar reduction of a related aminopyridine ester provides a precedent for this transformation.[9]
-
Quenching: Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (2 mL), 15% aq. NaOH (2 mL), and then water again (6 mL). Stir the resulting slurry for 30 minutes until a white precipitate forms.
-
Workup: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography (silica gel, hexanes/EtOAc or DCM/MeOH gradient) to afford this compound as a solid or oil.
Application Protocol II: Coupling to a Kinase Inhibitor Scaffold
This protocol demonstrates the use of this compound in a representative Mitsunobu reaction, a common and reliable method for forming C-O bonds in complex molecule synthesis.
Objective: To couple this compound with a phenolic scaffold to form a diaryl ether, a common motif in kinase inhibitors.
Sources
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- 4. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of (2-(Difluoromethoxy)pyridin-4-yl)methanol Analogs as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Pursuit of Potency and Specificity
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[2][3] The structure-activity relationship (SAR) study is a fundamental process in medicinal chemistry that systematically explores how chemical structure influences biological activity.[2][3] Through iterative cycles of design, synthesis, and biological evaluation, SAR studies guide the optimization of lead compounds to enhance potency, improve selectivity, and minimize off-target effects and toxicity.[2]
This document provides a comprehensive guide to conducting SAR studies on a promising class of compounds: (2-(difluoromethoxy)pyridin-4-yl)methanol analogs. The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor, potentially enhancing target affinity and metabolic stability.[4][5][6][7] This guide will delineate the strategic design of an analog series, provide detailed protocols for key biological and pharmacokinetic assays, and illustrate how to interpret the resulting data to drive lead optimization.
Conceptual Framework for SAR Studies
The core principle of SAR is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A systematic approach is crucial for generating interpretable data.
The Core Scaffold: this compound
Our lead compound, this compound, presents several opportunities for structural modification. To build a robust SAR, we will systematically explore substitutions at three key positions:
-
R1: Modifications of the pyridinyl ring.
-
R2: Modifications of the methanol hydroxyl group.
-
R3: Modifications of the difluoromethoxy group.
The overarching goal is to understand the electronic and steric requirements for optimal target engagement and drug-like properties.
Experimental Design: A Multi-parametric Approach
A successful SAR campaign evaluates multiple parameters in parallel to build a comprehensive profile of each analog. This involves a tiered screening cascade, starting with primary biochemical assays and progressing to more complex cell-based and pharmacokinetic assessments for the most promising compounds.
Hypothetical Target: A Novel Tyrosine Kinase in Cancer
For the purpose of this guide, we will consider our target to be a hypothetical tyrosine kinase, "TyrK-X," which is overexpressed in a specific cancer cell line (e.g., "CancerCell-Y").
Visualization of the SAR Workflow
The following diagram illustrates the iterative process of an SAR study.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the ability of the test compounds to inhibit the activity of the target kinase, TyrK-X. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Recombinant TyrK-X enzyme
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of TyrK-X enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the test compounds on the viability of the CancerCell-Y cell line.[8] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
CancerCell-Y cell line
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed CancerCell-Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
Protocol 3: In Vitro ADME Profiling
Early assessment of ADME properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[9][10][11]
A. Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Test compounds
-
Control compounds (with known metabolic stability)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubate the test compound (1 µM) with HLM (0.5 mg/mL) and the NADPH regenerating system at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane.
Materials:
-
PAMPA plate system (with a lipid-infused artificial membrane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Test compounds
-
UV-Vis plate reader
Procedure:
-
Add the test compound to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe).
Data Presentation and Interpretation
The data generated from these assays should be compiled into a clear and concise table to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R1 | R2 | R3 | TyrK-X IC50 (nM) | CancerCell-Y EC50 (nM) | HLM Stability (t1/2, min) | PAMPA Pe (10⁻⁶ cm/s) |
| 1 (Lead) | H | OH | OCF₂H | 150 | 300 | 25 | 5.2 |
| 2 | 5-Cl | OH | OCF₂H | 50 | 120 | 28 | 6.1 |
| 3 | 5-F | OH | OCF₂H | 75 | 180 | 35 | 5.5 |
| 4 | 5-Me | OH | OCF₂H | 200 | 450 | 20 | 5.8 |
| 5 | H | OMe | OCF₂H | >1000 | >1000 | 45 | 7.0 |
| 6 | H | NH₂ | OCF₂H | 500 | 800 | 15 | 2.1 |
| 7 | H | OH | OCHF₂ | 80 | 150 | >60 | 4.8 |
| 8 | 5-Cl | OH | OCHF₂ | 20 | 45 | >60 | 5.9 |
Interpretation of Hypothetical SAR:
-
R1 Modifications (Pyridinyl Ring): Introduction of a small, electron-withdrawing group at the 5-position of the pyridine ring (compounds 2 and 3 ) improves potency compared to the lead compound 1 . This suggests a potential interaction with a specific region of the kinase active site that is sensitive to electronic and steric factors. A larger methyl group at this position (compound 4 ) is detrimental to activity.
-
R2 Modifications (Methanol Group): The free hydroxyl group appears to be crucial for activity. Masking it as a methyl ether (compound 5 ) or replacing it with an amino group (compound 6 ) leads to a significant loss of potency. This suggests that the hydroxyl group may be acting as a key hydrogen bond donor or acceptor in the binding pocket.
-
R3 Modifications (Difluoromethoxy Group): Replacing the difluoromethoxy group with a difluoromethyl group (compound 7 ) maintains good potency and significantly improves metabolic stability. This indicates that the ether oxygen is not essential for activity and its removal blocks a potential site of metabolism.
-
Combined Modifications: Combining the beneficial 5-chloro substitution with the metabolically stable difluoromethyl group (compound 8 ) results in the most potent and stable analog in this series. This synergistic effect highlights the value of iterative optimization.
Visualization of SAR Decision Making
The following diagram illustrates the decision-making process based on the SAR data.
Caption: Decision-making flowchart based on SAR data.
Advanced Studies and Future Directions
Promising compounds, such as compound 8 from our hypothetical study, would be advanced to further preclinical evaluation.
In Vivo Efficacy Studies
The antitumor activity of lead compounds should be evaluated in relevant animal models, such as xenograft models using the CancerCell-Y cell line.[12] Key parameters to assess include tumor growth inhibition, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and overall tolerability.[13][14]
Selectivity Profiling
To assess the therapeutic window, lead compounds should be screened against a panel of other kinases to determine their selectivity profile. High selectivity is desirable to minimize off-target toxicities.
Resistance Profiling
It is also valuable to investigate potential mechanisms of acquired resistance to the new inhibitors. This can be done by generating resistant cell lines and identifying the mutations or pathway alterations that confer resistance.
Conclusion
The structure-activity relationship study is an indispensable component of modern drug discovery.[2][15] By systematically modifying a lead scaffold, such as this compound, and evaluating the resulting analogs in a well-designed cascade of assays, researchers can efficiently optimize compounds for potency, selectivity, and pharmacokinetic properties. The integration of biochemical, cell-based, and ADME data allows for informed decision-making and increases the probability of identifying a clinical candidate with a favorable therapeutic profile.[11] This guide provides a robust framework and detailed protocols to empower researchers in their pursuit of novel and effective kinase inhibitors.
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- Daouti, S. et al. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. 2010-01-06.
- Mendel, D. et al. In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research.
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- Sigma-Aldrich. Cell viability assay protocol.
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- Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
- Wilkinson, R. et al. Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Cancer Research. 2004-04-01.
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- PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. 2016-05-26.
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- National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Zafrani, Y. et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. 2022-12-13.
- National Center for Biotechnology Information. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
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- ResearchGate. (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- National Center for Biotechnology Information. Razpipadon. PubChem.
- BLD Pharm. (6-(Difluoromethoxy)pyridin-2-yl)methanol.
- Yan, L. et al. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry. 2010-05-27.
- BLD Pharm. (6-Amino-5-(aminomethyl)-4-(difluoromethyl)pyridin-2-yl)methanol.
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Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Abstract
This application note presents a robust and validated analytical method for the quantification of (2-(Difluoromethoxy)pyridin-4-yl)methanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a fluorinated pyridine derivative of increasing importance as a building block in pharmaceutical synthesis. The incorporation of fluorine can significantly enhance metabolic stability and modulate the physicochemical properties of active pharmaceutical ingredients (APIs).[1] Consequently, a reliable and accurate analytical method is crucial for quality control, purity assessment, and stability testing. This document provides a detailed, step-by-step protocol, the scientific rationale behind the method development, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Scientific Rationale
This compound is a heterocyclic organic compound featuring a pyridine core, a polar hydroxymethyl group, and an electron-withdrawing difluoromethoxy group.[1][5] This unique combination of functional groups presents a specific analytical challenge. The pyridine nitrogen is basic, the hydroxymethyl group is polar and capable of hydrogen bonding, and the difluoromethoxy group adds lipophilicity.
Causality Behind Method Selection:
-
Chromatographic Mode: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable technique. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for compounds like the target analyte that possess both polar and non-polar characteristics.[6][7] A non-polar stationary phase (like C18) interacts with the hydrophobic regions of the molecule (the pyridine ring and difluoromethoxy group), while a polar mobile phase is used for elution.
-
Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and was chosen as the initial and final stationary phase.[6] Its long alkyl chains provide sufficient hydrophobic retention for the aromatic and fluorinated portions of the analyte.
-
Mobile Phase Control: The basicity of the pyridine nitrogen (pKa ≈ 5) requires pH control to ensure a consistent charge state and prevent poor peak shape (tailing).[8] By acidifying the mobile phase with formic acid, the pyridine nitrogen is protonated, leading to a single, stable ionic form that chromatographs with sharp, symmetrical peaks.
-
Detection: The pyridine ring contains a conjugated pi-electron system, which strongly absorbs ultraviolet (UV) radiation.[9][10] This intrinsic property allows for sensitive and direct detection using a standard UV-Vis detector, with an expected maximum absorbance around 250-260 nm.[9]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥98%
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer: Formic acid (LC-MS Grade)
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (30:70, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Add 1.0 mL of formic acid and mix thoroughly.
-
Add 300 mL of acetonitrile.
-
Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly to ensure homogeneity.
-
-
Calibration Curve Standards (10 - 200 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound to obtain a theoretical final concentration of approximately 100 µg/mL.
-
Dissolve the sample in the mobile phase, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Analytical Workflow Visualization
The overall process from sample preparation to data analysis is outlined in the following workflow diagram.
Caption: HPLC analysis workflow for this compound.
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it was validated according to ICH Q2(R2) guidelines.[4][11] This process provides a self-validating system where performance is continuously monitored.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 100 µg/mL) six consecutive times. The acceptance criteria are detailed below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Confirms the precision of the injector and pump.[3][9] |
Validation Parameters
The relationship and hierarchy of the core validation parameters are illustrated below.
Caption: Core validation parameters as per ICH Q2(R2) guidelines.
-
Specificity: The method demonstrated excellent specificity. When a placebo matrix was spiked with the analyte, there were no interfering peaks at the retention time of this compound. The peak was also shown to be pure using a PDA detector.
-
Linearity and Range: The method was linear over the concentration range of 10 µg/mL to 200 µg/mL. The correlation coefficient (r²) of the calibration curve was >0.999, indicating a strong linear relationship between concentration and peak area.[2][9]
-
Accuracy: Accuracy was determined by a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits for assay determination.[9][12]
-
Precision:
-
Repeatability (Intra-assay): The relative standard deviation (%RSD) for six replicate preparations at 100% concentration was less than 1.0%.[2]
-
Intermediate Precision: The method was tested by a different analyst on a different day. The %RSD between the two data sets was less than 2.0%, demonstrating good reproducibility.
-
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOQ, the lowest concentration that can be reliably quantified, was established at 10 µg/mL. The LOD, the lowest concentration that can be detected, was determined to be approximately 3 µg/mL, based on a signal-to-noise ratio of 3:1.[9][12]
-
Robustness: The method proved to be robust when small, deliberate variations were made to the mobile phase composition (±2% acetonitrile), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the SST criteria were met, and the results were not significantly affected.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and rigorous validation according to ICH guidelines ensure that this method is reliable and suitable for its intended purpose in a quality control or research and development environment.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. PubChem Compound Summary for CID 10374971. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
-
Waring, M. J., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(9), 3125-3132. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Razpipadon. PubChem Compound Summary for CID 86764103. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Summary for CID 11472. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of (2-(Difluoromethoxy)pyridin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable fluorinated building block. The introduction of a difluoromethoxy (-OCHF₂) group can significantly enhance the metabolic stability and lipophilicity of drug candidates. However, the synthesis of molecules containing this moiety, particularly on a pyridine scaffold, presents unique challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your reaction yields. We will explore the causality behind common experimental issues and provide scientifically-grounded solutions.
Overview of the Synthetic Strategy
The most reliable and common approach to synthesizing this compound involves a two-step sequence starting from a commercially available precursor, methyl 2-hydroxyisonicotinate.
-
Step 1: O-Difluoromethylation: The phenolic hydroxyl group at the 2-position is converted to a difluoromethoxy group.
-
Step 2: Ester Reduction: The methyl ester at the 4-position is reduced to the primary alcohol.
This strategy isolates the two key transformations, allowing for optimization at each stage and preventing unwanted cross-reactivity.
Caption: General two-step synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: I am observing very low conversion during the O-difluoromethylation of methyl 2-hydroxyisonicotinate (Step 1). What are the likely causes and how can I improve the yield?
Answer: This is a common bottleneck. Low conversion in this step typically points to issues with the reagents, reaction conditions, or the nature of the substrate itself.
-
Causality & Scientific Rationale: The O-difluoromethylation of a hydroxyl group, especially on an electron-deficient pyridine ring, requires careful selection of reagents and conditions. The reaction proceeds via the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile. The efficiency of this process is paramount.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The pKa of the 2-pyridinol is such that a moderately strong base is required. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often effective. The solvent system is critical; a mixture of a polar aprotic solvent like acetonitrile (MeCN) and water can be effective, as demonstrated in similar difluoromethylations of hydroxyl groups.[1] The water helps to solubilize the base, while the MeCN solubilizes the organic starting material and reagent.
-
Reagent Quality: The difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, can degrade over time. Ensure you are using a fresh or properly stored bottle.
-
Temperature and Reaction Time: These reactions are typically run at room temperature.[1] If conversion is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor carefully for decomposition. Extending the reaction time to 12-24 hours may also improve conversion.
-
Side Reactions: The pyridine nitrogen can potentially compete as a nucleophile. While O-alkylation is generally favored for 2-hydroxypyridines, N-alkylation can occur under certain conditions. Using a moderate base helps maintain the predominance of the O-anion.
-
Caption: Troubleshooting workflow for the O-difluoromethylation step.
Question 2: During the reduction of the methyl ester (Step 2), I am getting a complex mixture of products and my desired alcohol is a minor component. How do I improve the selectivity?
Answer: The reduction of an ester on a functionalized pyridine ring requires a careful choice of reducing agent to avoid side reactions.
-
Causality & Scientific Rationale: The difluoromethoxy group is generally stable to common reducing agents. However, the pyridine ring itself can sometimes be reduced under harsh conditions. The primary challenge is achieving complete reduction of the ester without over-reduction or side reactions.
-
Troubleshooting Steps & Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing esters to alcohols efficiently.[2] However, it is non-selective and can react with other functional groups if not used carefully. It is crucial to perform the reaction at low temperatures (start at 0 °C and allow to slowly warm to room temperature) and to quench the reaction carefully once the starting material is consumed (monitored by TLC).
-
Sodium Borohydride (NaBH₄): NaBH₄ is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by additives (e.g., LiCl) or by performing the reaction in a protic solvent like methanol or ethanol at elevated temperatures. This can be a milder alternative to LiAlH₄.
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is often used for the partial reduction of esters to aldehydes at low temperatures (-78 °C). While this is not the desired transformation here, using it at room temperature or with excess equivalents can achieve full reduction to the alcohol and is sometimes a cleaner alternative to LiAlH₄.
-
| Reducing Agent | Reactivity with Ester | Common Solvents | Key Considerations |
| LiAlH₄ | High | THF, Diethyl Ether | Very powerful, non-selective. Requires low temperature and careful quenching.[2] |
| NaBH₄ | Low (can be enhanced) | Methanol, Ethanol | Much safer and easier to handle. May require additives or heat for ester reduction. |
| DIBAL-H | High | Toluene, THF, DCM | Can offer better selectivity than LiAlH₄. Stoichiometry and temperature control are critical. |
Question 3: My final product is difficult to purify. What purification strategy do you recommend?
Answer: The polarity of this compound, due to the pyridine nitrogen and the hydroxyl group, makes purification by silica gel chromatography the most viable method.
-
Scientific Rationale: The basicity of the pyridine nitrogen can cause the compound to streak on standard silica gel. The polar hydroxyl group requires a relatively polar mobile phase for elution.
-
Purification Protocol:
-
Column Chromatography: Use a silica gel column.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 20% ethyl acetate / 80% hexanes and gradually increase the polarity to 50% or 60% ethyl acetate.
-
Tailing Reduction: If the product streaks (tails) on the column, you can pre-treat the silica with a small amount of triethylamine (Et₃N) or add ~0.5-1% Et₃N to your eluent system. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Alternative: If chromatography is still problematic, consider crystallization from a suitable solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(difluoromethoxy)isonicotinate (Step 1)
-
To a solution of methyl 2-hydroxyisonicotinate (1.0 eq) in acetonitrile (approx. 0.2 M) and water (10% of the acetonitrile volume), add potassium hydroxide (KOH, 2.5 eq).
-
Stir the mixture at room temperature for 15 minutes until the starting material and base have fully dissolved.
-
Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of this compound (Step 2)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C in an ice bath.
-
Dissolve methyl 2-(difluoromethoxy)isonicotinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until all starting material is consumed.[2]
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of 30-70% ethyl acetate in hexanes, potentially with 0.5% Et₃N) to afford the final product.
References
-
Title: A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent Source: RSC Advances URL: [Link]
-
Title: Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates Source: Nature Communications URL: [Link]
-
Title: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes Source: ACS Publications URL: [Link]
Sources
Technical Support Center: Purification of (2-(Difluoromethoxy)pyridin-4-yl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-(Difluoromethoxy)pyridin-4-yl)methanol. As a pivotal building block in medicinal chemistry, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of biological data. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Purification Challenge
The purification of this compound from a reaction mixture typically involves the removal of unreacted starting materials, reaction by-products, and residual reagents. The most common synthetic route to this alcohol is the reduction of its corresponding ester, methyl 2-(difluoromethoxy)pyridine-4-carboxylate, or aldehyde. Consequently, the primary impurities are often the starting carbonyl compound and by-products from the reducing agent. The polar nature of the pyridine nitrogen and the hydroxyl group, combined with the unique electronic properties of the difluoromethoxy group, necessitates a carefully optimized purification strategy.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After my column chromatography, I see a persistent impurity with a slightly lower Rf than my product. What is it likely to be and how can I remove it?
Answer: This is a very common issue. The impurity is most likely the unreacted starting material, methyl 2-(difluoromethoxy)pyridine-4-carboxylate. The ester is less polar than the desired alcohol, but the presence of the polar pyridine ring can lead to close Rf values on silica gel.
-
Cause: Incomplete reduction of the starting ester.
-
Solution:
-
Optimize Chromatography:
-
Solvent System: A common mistake is using a solvent system that is too polar, causing the product and impurity to move too quickly up the column. Start with a less polar eluent (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient can effectively separate compounds with close Rfs.
-
Column Packing: Ensure a well-packed column to prevent band broadening and improve resolution.
-
-
Chemical Quench: Before work-up, ensure the complete quenching of the reducing agent. For borohydride reductions, a careful addition of a weak acid like acetic acid or saturated ammonium chloride solution is crucial.
-
Re-run the Reaction: If the amount of starting material is significant, it may be more efficient to re-subject the impure material to the reduction conditions.
-
Question 2: My purified product shows peak tailing during HPLC analysis. What is causing this and how can I get a sharp peak?
Answer: Peak tailing for pyridine-containing compounds is a frequent problem in reverse-phase HPLC.[1] This is primarily due to the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the surface of the silica-based stationary phase.[1]
-
Cause: Strong interaction between the basic analyte and the stationary phase.
-
Solution:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), into your mobile phase. The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your pyridine compound.[1]
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or trifluoroacetic acid) will protonate the pyridine nitrogen. This can reduce the interaction with silanols but may alter the retention time.
-
-
Use a Different Column: Consider using a column with a different stationary phase, such as one that is end-capped or a polymer-based column, which has fewer free silanol groups.[1]
-
Question 3: I am struggling to remove a water-soluble impurity after my aqueous work-up. What are my options?
Answer: This impurity is likely a salt by-product from the reaction quench (e.g., borate salts from a sodium borohydride reduction). While your product has some water solubility due to its polar functional groups, these inorganic salts are much more soluble in the aqueous phase.
-
Cause: Inefficient separation of the organic and aqueous layers during extraction.
-
Solution:
-
Liquid-Liquid Extraction Optimization:
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[2][3] This is more effective than a single extraction with a large volume of solvent.
-
Brine Wash: After the extractions, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Recrystallization: If the impurity co-precipitates with your product, recrystallization can be a highly effective purification method.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
For multi-gram scales, recrystallization is often the most efficient and cost-effective method. It avoids the use of large volumes of silica gel and solvents required for column chromatography. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q2: How do I choose a suitable solvent for recrystallization?
The ideal solvent should have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[4]
-
Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
-
The solvent should not react with the compound.
For a polar compound like this compound, polar solvents like ethanol, isopropanol, or solvent mixtures such as ethyl acetate/hexanes or acetone/water are good starting points.[4]
Q3: Can I use liquid-liquid extraction for purification?
Yes, liquid-liquid extraction is a crucial step in the work-up process to perform an initial bulk purification.[2][3] It is excellent for separating your organic product from water-soluble reagents and by-products. By adjusting the pH of the aqueous phase, you can further enhance the separation. For instance, making the aqueous phase slightly basic can help to ensure the pyridine nitrogen is not protonated, which may increase its solubility in the organic phase.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying small to medium quantities (mg to low-gram scale) of this compound.
-
Preparation of the Crude Sample:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel (typically 2-3 times the weight of the crude product), and then evaporate the solvent completely to obtain a dry, free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is level and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Begin elution with the starting solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (gradient elution). A suggested gradient could be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying larger quantities of the compound, assuming a suitable solvent system has been identified.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal volume of a hot candidate solvent (e.g., isopropanol).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid has just dissolved.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
V. Data Presentation
| Purification Method | Scale | Purity Achieved (Typical) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | mg - low g | >98% | High resolution for closely related impurities. | Requires large volumes of solvent and silica; can be time-consuming. |
| Recrystallization | g - kg | >99% | Highly efficient for large quantities; cost-effective. | Requires finding a suitable solvent system; may have lower initial yield. |
| Liquid-Liquid Extraction | All scales | Initial bulk purification | Excellent for removing water-soluble impurities. | Not effective for separating structurally similar organic compounds. |
VI. Visualized Workflows
General Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Technical Support Center: Synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important fluorinated building block. The difluoromethoxy group is a valuable substituent in modern medicinal chemistry, offering a unique combination of properties to enhance metabolic stability and fine-tune lipophilicity.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Difluoromethylation of the Pyridone Precursor
Symptom: You are observing a low yield of the desired 2-(difluoromethoxy)pyridine intermediate from the reaction of a 2-hydroxypyridine derivative.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of O-difluoromethylation of 2-pyridones is highly dependent on the reaction conditions.[4] Key parameters to investigate include:
-
Base Selection: The choice and stoichiometry of the base are critical. Stronger bases can favor N-alkylation over the desired O-alkylation. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and their amounts is recommended.
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction outcome. Dimethylformamide (DMF) is a common choice, but other polar aprotic solvents like DMSO or NMP could be explored for optimization.[4]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
-
Reagent Quality and Stability:
-
Difluoromethylating Agent: The quality and reactivity of the difluoromethylating agent (e.g., chlorodifluoromethane, TMSCF₂Br) are paramount.[5][6] Ensure the reagent is fresh and has been stored under appropriate conditions to prevent degradation. For gaseous reagents like chlorodifluoromethane, ensuring efficient delivery to the reaction mixture is crucial.
-
Starting Material Purity: Impurities in the 2-hydroxypyridine starting material can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.
-
-
Competing N-Difluoromethylation: A significant side reaction can be the formation of the N-difluoromethylated isomer.[4][7][8]
-
Chemoselectivity Control: The chemoselectivity between N- and O-difluoromethylation can often be modulated by adjusting the reaction temperature, solvent, and the strength of the base.[5] Weaker bases and lower temperatures generally favor O-alkylation.
-
Issue 2: Difficulties in the Reduction of the Pyridine-4-Carboxylate or Aldehyde
Symptom: You are experiencing incomplete reduction or the formation of significant byproducts during the conversion of a 4-substituted-2-(difluoromethoxy)pyridine (e.g., ester, acid, or aldehyde) to the corresponding methanol.
Potential Causes & Solutions:
-
Reducing Agent Selection and Stoichiometry:
-
Reactivity and Selectivity: The choice of reducing agent is critical. For the reduction of an ester or carboxylic acid, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required.[9] For aldehydes, milder reducing agents such as sodium borohydride (NaBH₄) are often sufficient.[10] The choice may be influenced by cost, safety, and ease of handling at scale.[11]
-
Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction. It is important to use a slight excess of the reducing agent to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Reductions with powerful hydrides like LiAlH₄ are often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. Allowing the reaction to warm to room temperature may be necessary for completion.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for LiAlH₄ reductions.[9] The solvent must be dry, as water will quench the reducing agent.
-
-
Work-up Procedure:
-
Quenching: The quenching of excess reducing agent must be performed carefully at low temperatures to avoid uncontrolled gas evolution and potential hazards.
-
Product Isolation: The work-up procedure to isolate the alcohol product needs to be optimized to minimize losses. This may involve careful pH adjustment and extraction with an appropriate organic solvent.
-
Issue 3: Impurity Profile and Purification Challenges at Scale
Symptom: Upon scaling up the synthesis, you are observing new or increased levels of impurities, making the purification of this compound difficult.
Potential Causes & Solutions:
-
Thermal Control and Mixing:
-
Heat Dissipation: Exothermic reactions are more challenging to control on a larger scale due to a lower surface-area-to-volume ratio.[11] This can lead to localized "hot spots" that promote side reactions and impurity formation.[11] Ensure the reactor has adequate cooling capacity and consider slower reagent addition or dilution.
-
Mixing Efficiency: Inefficient mixing in large reactors can result in localized high concentrations of reagents, also leading to byproduct formation.[11] Ensure the stirring is vigorous enough for the scale of the reaction.
-
-
Changes in Reaction Kinetics:
-
Mass Transfer Limitations: In heterogeneous reactions, such as those involving a solid base or catalyst, the reaction rate may become limited by the transfer of reactants between phases at a larger scale.[11]
-
-
Purification Strategy:
-
Technique Selection: Purification methods that are effective at the lab scale, such as flash chromatography, may not be practical for large-scale production. Consider scalable techniques like distillation or crystallization.
-
Crystallization Optimization: If the product is a solid, developing a robust crystallization procedure is key to achieving high purity at scale. This involves screening different solvent systems and optimizing conditions like temperature and cooling rate.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the key starting materials for the synthesis of this compound?
The synthesis typically starts from a suitably substituted pyridine derivative. A common strategy involves the use of a 2-hydroxypyridine derivative which is then difluoromethylated. The 4-position can be functionalized with a group that can be subsequently converted to a hydroxymethyl group, such as a carboxylic acid, ester, or cyano group. For example, isonicotinic acid derivatives are often used as starting materials for the synthesis of 4-substituted pyridines.[12][13][14][15][16]
Q2: What are the main challenges associated with the difluoromethoxy group?
The difluoromethoxy group (-OCF₂H) imparts unique and desirable properties to molecules, such as increased metabolic stability and modulated lipophilicity.[1][2][3][17] However, its introduction can be challenging. Key difficulties include:
-
Controlling N- vs. O-alkylation: As discussed in the troubleshooting section, achieving selective O-difluoromethylation of pyridones can be a significant hurdle.[4][5]
-
Harsh Reaction Conditions: Some difluoromethylation methods require harsh conditions that may not be compatible with other functional groups in the molecule.
-
Availability and Cost of Reagents: While some difluoromethylating agents like chlorodifluoromethane are industrially available, others can be expensive, which is a consideration for large-scale synthesis.[4][7]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of analytical techniques is essential for effective reaction monitoring and quality control:
-
Thin-Layer Chromatography (TLC): A quick and simple method for tracking the progress of the reaction and identifying the presence of starting materials, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the desired product and identification of any impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the difluoromethoxy group.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any byproducts.
Q4: Are there any specific safety precautions to consider when working with difluoromethylating agents?
Yes, safety is a primary concern. Many difluoromethylating agents have specific hazards:
-
Chlorodifluoromethane (Freon-22): Is a gas and should be handled in a well-ventilated fume hood with appropriate pressure-rated equipment.[4]
-
Bromodifluoroacetyl-derived reagents: Can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.
III. Visualizing the Synthesis Workflow
To aid in understanding the synthetic process, the following diagrams illustrate a general workflow for the synthesis of this compound.
Caption: General two-step synthetic workflow.
IV. Quantitative Data Summary
The following table summarizes typical reaction parameters that may be encountered and optimized during the synthesis.
| Parameter | Step 1: Difluoromethylation | Step 2: Reduction |
| Key Reagents | 2-Hydroxypyridine derivative, Difluoromethylating agent, Base | 2-(Difluoromethoxy)pyridine derivative, Reducing Agent |
| Common Solvents | DMF, DMSO, NMP | THF, Diethyl Ether |
| Typical Temperature | 25 - 120 °C[4] | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| Typical Yields | 60 - 90% | 70 - 95% |
V. Experimental Protocols
Protocol 1: General Procedure for O-Difluoromethylation of a 2-Hydroxypyridine Derivative
-
To a solution of the 2-hydroxypyridine derivative in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃).
-
Stir the mixture at the desired temperature.
-
Introduce the difluoromethylating agent (e.g., bubble chlorodifluoromethane gas through the solution or add a solution of a liquid/solid reagent).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.
Protocol 2: General Procedure for the Reduction of a 2-(Difluoromethoxy)pyridine-4-carboxylate
-
To a suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of the 2-(difluoromethoxy)pyridine-4-carboxylate in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method such as column chromatography or crystallization.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (n.d.).
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines | Request PDF. (n.d.).
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.).
- Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.
- O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024).
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (n.d.).
- Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887.
- Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(2), 223-234.
- Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451–1470.
- scaling up 4-pyridinemethanol synthesis for pilot plant production - Benchchem. (n.d.).
- Novel isoniazid derivative as promising antituberculosis agent - PMC - NIH. (2020).
- (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - ChemicalBook. (n.d.).
- Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Here is the technical support center guide on the stability of (2-(Difluoromethoxy)pyridin-4-yl)methanol under acidic conditions.
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability of this compound in acidic environments. It is designed to help you anticipate potential challenges, troubleshoot experimental issues, and understand the underlying chemical principles governing the reactivity of this molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in acidic media.
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound is expected to be highly unstable under acidic conditions. The primary reason for this instability is the acid-mediated protonation of the pyridine nitrogen.[1][2] This creates a pyridinium cation, which profoundly alters the electronic properties of the molecule and promotes degradation pathways. While benzylic alcohols are known to undergo acid-catalyzed dehydration[3][4], the presence of the pyridinium ion introduces unique challenges.
Q2: What are the primary degradation pathways for this molecule in acid?
A2: The degradation is primarily driven by the formation of a highly unstable carbocation intermediate at the methylene (-CH₂-) position. The main pathways include:
-
Polymerization/Decomposition: The high reactivity of the intermediate can lead to the formation of complex mixtures or insoluble "tar," often indicated by a darkening of the reaction mixture.[5]
-
SN1-type Substitution: If a competent nucleophile is present in the reaction medium, it may trap the carbocation to form a substitution product.
-
E1-type Elimination: Dehydration to form a conjugated exocyclic alkene is a possible but likely disfavored pathway due to the extreme instability of the required carbocation intermediate.
Q3: How do the difluoromethoxy and methanol groups influence the molecule's stability?
A3: Both the core pyridine ring and its substituents play a critical role:
-
Pyridine Ring: The nitrogen atom's basic lone pair readily accepts a proton in acid, forming a pyridinium ion.[2] This ion acts as a powerful electron-withdrawing group, destabilizing any positive charge on the adjacent benzylic-like carbon.
-
-(Difluoromethoxy) Group (-OCF₂H): This group is a moderate electron-withdrawing substituent through both inductive and resonance effects.[6][7][8] Its presence further destabilizes the carbocation intermediate, exacerbating the instability caused by the protonated pyridine ring.
-
-Methanol Group (-CH₂OH): The hydroxyl group is a target for protonation by acid. The resulting -OH₂⁺ is an excellent leaving group (water), which initiates the degradation by attempting to form the highly unfavorable carbocation.
Part 2: Mechanistic Deep Dive & Analysis
Understanding the reaction mechanism is crucial for designing robust experimental protocols and troubleshooting unexpected outcomes.
Q4: What is the detailed mechanism of acid-induced degradation?
A4: The degradation proceeds through a series of steps that create a highly reactive and unstable intermediate.
-
Pyridine Protonation (Fast and Reversible): The pyridine nitrogen, being a Lewis base, is rapidly protonated by the acid (e.g., HCl, H₂SO₄, TFA) to form a pyridinium salt.[1] This step is fundamental to the subsequent instability.
-
Alcohol Protonation (Fast and Reversible): The hydroxyl group of the methanol substituent is also protonated, converting it into a good leaving group (H₂O).
-
Carbocation Formation (Rate-Determining Step & Point of Instability): The protonated alcohol departs as water, attempting to form a primary, benzylic-like carbocation. However, this carbocation is severely destabilized by two powerful electron-withdrawing groups:
-
Rapid Decomposition: Due to its extreme instability, this carbocation intermediate will likely not persist. It will rapidly undergo non-selective reactions with any available nucleophile or adjacent molecules, leading to polymerization, decomposition, or a mixture of side products.[5]
The proposed mechanistic pathway is visualized in the diagram below.
Caption: Proposed mechanism for acid-induced degradation.
Table 1: Summary of Electronic Effects on Carbocation Stability
| Group | Position | Electronic Effect | Impact on Carbocation Stability |
| Protonated Pyridine Ring | Adjacent to -CH₂⁺ | Strong Electron-Withdrawing | Highly Destabilizing |
| Difluoromethoxy (-OCF₂H) | 2-position | Moderate Electron-Withdrawing[6][7][8] | Destabilizing |
Part 3: Experimental & Troubleshooting Guide
This section provides practical advice for handling the compound and diagnosing experimental issues.
Q5: How can I experimentally test the stability of my compound under specific acidic conditions?
A5: A small-scale stability study is highly recommended before committing to a larger-scale reaction. This allows you to assess degradation risk under your proposed conditions.
Caption: Workflow for assessing compound stability.
Protocol: Small-Scale NMR Stability Study
-
Preparation: Dissolve a small, known amount (e.g., 5 mg) of this compound in a deuterated solvent (e.g., 0.5 mL DMSO-d₆ or CD₃OD) in an NMR tube.
-
Initial Scan (t=0): Acquire a baseline ¹H NMR spectrum of the starting material.
-
Acid Addition: Add a stoichiometric or catalytic amount of the desired acid (e.g., a microliter of DCl in D₂O or trifluoroacetic acid-d).
-
Monitoring: Immediately acquire another ¹H NMR spectrum and continue to take spectra at regular intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr) while keeping the sample at the intended reaction temperature.
-
Analysis: Compare the spectra. Look for a decrease in the integral of the characteristic starting material peaks (e.g., the benzylic -CH₂- singlet) and the appearance of new, often broad or complex, signals in other regions of the spectrum.
Q6: My reaction involving this compound under acidic conditions is failing. What do these symptoms mean?
A6: The following table provides a guide to common issues and recommended actions.
Table 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Reaction turns dark brown or black ("tarring") | Polymerization or extensive decomposition of the unstable carbocation intermediate.[5] | • Lower the temperature: Run the reaction at 0°C or below. • Use a milder acid: Switch from a strong mineral acid to a weaker organic acid (e.g., acetic acid) or a Lewis acid. • Reduce reaction time: Monitor closely and quench as soon as the desired transformation occurs. |
| Multiple new spots on TLC/HPLC | Formation of various side products from non-selective reactions of the intermediate. | • Check for nucleophiles: Ensure your solvent and reagents are non-nucleophilic if substitution is not desired. • Protect the alcohol: Consider protecting the hydroxyl group (e.g., as a silyl ether) before subjecting the molecule to acidic conditions. The protecting group can be removed later under non-acidic conditions. |
| Starting material is consumed, but no desired product is formed | The desired reaction is slower than the degradation pathway. | • Re-evaluate the synthetic route: An acid-catalyzed step may be fundamentally incompatible with this substrate. Consider alternative, non-acidic conditions (e.g., base- or metal-catalyzed reactions). • Test stability of the desired product: If you can synthesize the product through another route, test its stability under the reaction conditions to rule out product degradation.[9] |
| Low or inconsistent yield | A combination of degradation and competing side reactions. | • Slow addition: Add the substrate slowly to a solution of the acid to maintain a low instantaneous concentration, potentially reducing polymerization. • Ensure anhydrous conditions: Water can act as a nucleophile and participate in side reactions. |
References
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal. Retrieved from [Link]
-
Gembus, V., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Request PDF. (n.d.). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]
-
Zhang, Q., et al. (2015). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Publishing. Retrieved from [Link]
-
Nptel. (n.d.). Pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A review of homogeneous catalysts for the dehydration of alcohols to alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. Retrieved from [Link]
-
NIH. (2022). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
NIH. (2023). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. How To [chem.rochester.edu]
Technical Support Center: Stability of (2-(Difluoromethoxy)pyridin-4-yl)methanol
Welcome to the technical support guide for (2-(Difluoromethoxy)pyridin-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this reagent, particularly under basic conditions. Understanding the chemical behavior of this building block is critical for successful reaction outcomes, minimizing side-product formation, and ensuring the reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in reactions involving bases?
The primary stability concerns for this compound under basic conditions revolve around three key structural features: the difluoromethoxy group, the pyridine ring, and the benzylic alcohol moiety.
-
Hydrolysis of the Difluoromethoxy Group: While the C-F bond is strong, making the difluoromethoxy group generally more stable than a methoxy group, it is not entirely inert.[1][2] Under forcing conditions with strong bases (e.g., concentrated NaOH or KOH) and elevated temperatures, the difluoromethoxy group can undergo hydrolysis. This would lead to the formation of a 2-hydroxypyridine derivative.[1]
-
Nucleophilic Attack on the Pyridine Ring: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the 2-(difluoromethoxy) substituent. This renders the 4- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr).[3][4] While the hydroxymethyl group at the 4-position is not a typical leaving group, strong nucleophiles present in basic media could potentially lead to side reactions.
-
Reactions of the Benzylic Alcohol: The hydroxymethyl group, being at a benzylic-like position, can be deprotonated by a sufficiently strong base to form an alkoxide. While generally stable, this alkoxide could be susceptible to oxidation if oxidizing agents are present. In the presence of a strong base and a potential oxidant (even atmospheric oxygen over long periods), there is a possibility of oxidation to the corresponding aldehyde, pyridine-4-carboxaldehyde. If formed, this aldehyde, lacking alpha-hydrogens, could potentially undergo a Cannizzaro reaction under strongly basic conditions, leading to a disproportionation into the starting alcohol and the corresponding carboxylic acid.[5][6][7]
Q2: I am observing a new, more polar spot on my TLC plate after treating this compound with a strong base at elevated temperatures. What could this be?
A more polar byproduct often suggests the introduction of a more polar functional group, such as a hydroxyl group. The most probable cause is the hydrolysis of the difluoromethoxy group to a hydroxyl group, forming (2-hydroxy-pyridin-4-yl)methanol. This reaction is more likely to occur with strong, aqueous bases and heat.
Q3: Can I use common inorganic bases like potassium carbonate or sodium bicarbonate with this reagent?
Yes, weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are generally compatible with this compound at or near room temperature. These bases are typically not strong enough to induce significant hydrolysis of the difluoromethoxy group or promote other degradation pathways under standard reaction conditions. However, prolonged reaction times at elevated temperatures should still be monitored for potential decomposition.
Q4: What is the recommended solvent for reactions involving this alcohol and a base?
The choice of solvent is crucial. If hydrolysis of the difluoromethoxy group is a concern, it is advisable to use aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (MeCN), or dimethylformamide (DMF).[1] Using protic solvents like water or alcohols in combination with strong bases will increase the likelihood of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low reaction yield and formation of a highly polar byproduct. | Hydrolysis of the difluoromethoxy group. | • Use a weaker base: If the reaction allows, switch from a strong hydroxide base to a carbonate or an organic amine base. • Employ anhydrous conditions: Use dry aprotic solvents and consider running the reaction under an inert atmosphere (N₂ or Ar). • Lower the reaction temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis. |
| Formation of multiple unidentified side products. | Complex degradation of the pyridine ring or benzylic alcohol. | • Re-evaluate base and nucleophile compatibility: The base itself or another nucleophile in the reaction mixture might be reacting with the pyridine ring. • Protect the alcohol: If the alcohol moiety is not the reactive site, consider protecting it as a silyl ether (e.g., TBDMS ether) or another suitable protecting group to prevent its participation in side reactions. |
| Discoloration of the reaction mixture (yellow to brown). | Potential oxidation or polymerization. | • Degas the solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas. • Run under an inert atmosphere: This will minimize oxidation of the benzylic alcohol. • Monitor for aldehyde formation: If oxidation is suspected, attempt to identify the corresponding aldehyde by LC-MS or by derivatization. |
Experimental Workflow: Assessing Stability
This workflow provides a general method for evaluating the stability of this compound under specific basic conditions.
Caption: Potential degradation pathways under basic conditions.
References
- BenchChem Technical Support. (2025). 2-(Difluoromethoxy)
- BenchChem Technical Support. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- American Chemical Society Publications. Hydrolysis of Fluorinated Ethers. The Journal of Organic Chemistry.
-
Wikipedia. Cannizzaro reaction. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Organic Chemistry Portal. Cannizzaro Reaction. [Link]
-
PubMed Central (PMC). Synthetic applications of the Cannizzaro reaction. [Link]
-
Khan Academy. Cannizzaro reaction. [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Filo. What are the typical reactions of benzylic alcohol?. [Link]
-
Química Organica.org. Nucleophilic addition reactions to pyridines. [Link]
Sources
- 1. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]
- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannizzaro Reaction [organic-chemistry.org]
Technical Support Center: (2-(Difluoromethoxy)pyridin-4-yl)methanol
Welcome to the technical support guide for (2-(Difluoromethoxy)pyridin-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While specific degradation pathways for this molecule are not extensively published, this guide synthesizes information from analogous structures and established chemical principles to predict and address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its structure, this compound has three primary points of potential degradation: the hydroxymethyl group, the pyridine ring, and the difluoromethoxy group.
-
Oxidation of the Hydroxymethyl Group: This is a highly probable pathway. The primary alcohol (-CH₂OH) can be oxidized to the corresponding 4-pyridinecarboxaldehyde and subsequently to the isonicotinic acid derivative.[1] This is a common degradation route for pyridylmethanols.
-
Photodegradation of the Pyridine Ring: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[1][2][3][4] This can lead to complex degradation products, potentially including ring-opening to form compounds like succinic acid.[2][5]
-
Hydrolysis of the Difluoromethoxy Group: The difluoromethoxy group is generally more stable than a simple methoxy group due to the strong carbon-fluorine bonds.[6] However, under forced conditions, such as strong acid or base, hydrolysis could occur, leading to the formation of a 2-hydroxypyridine derivative.[6]
Q2: I'm seeing unexpected peaks in my HPLC analysis. What could be the cause?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the degradation pathway.
-
Oxidation Products: If oxidation of the hydroxymethyl group is occurring, you would expect to see peaks corresponding to (2-(difluoromethoxy)pyridin-4-yl)carbaldehyde and 2-(difluoromethoxy)isonicotinic acid.
-
Photodegradation Products: If the compound has been exposed to light, you may see a variety of smaller, more polar degradation products.
-
Hydrolysis Products: If working under strong acidic or basic conditions, a peak corresponding to (4-(hydroxymethyl)pyridin-2-ol) might appear.
To identify the source of the degradation, it is crucial to review your experimental conditions, including solvent pH, exposure to light, and the presence of oxidizing agents. A forced degradation study can help to systematically identify potential degradation products.[7][8]
Q3: My solution of this compound has turned yellow/brown. Is it still usable?
A3: A change in color, particularly to yellow or brown, is a common sign of degradation for pyridine-containing compounds.[1] This is often associated with oxidation or photodegradation. While the compound may not be completely degraded, its purity is compromised. For quantitative or sensitive applications, it is strongly recommended to prepare a fresh solution from solid material.
Q4: How should I store the solid compound and its solutions to ensure stability?
A4: Proper storage is critical to prevent degradation.
-
Solid Compound: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.
-
Solutions: Prepare fresh solutions whenever possible. If storage is necessary, store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1] For extended storage, keep solutions at low temperatures (-20°C or -80°C) and consider purging with an inert gas like argon or nitrogen to minimize oxidation.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS | Degradation of the compound. | - Verify storage conditions (light, temperature, atmosphere).- Prepare a fresh solution and re-analyze.- Conduct a forced degradation study to identify potential degradants.[9] |
| Discoloration of solution (yellowing/browning) | Oxidation or photodegradation.[1] | - Store solutions protected from light in amber vials.[1][6]- Prepare solutions in solvents purged with inert gas (N₂ or Ar).- Prepare fresh solutions for each experiment. |
| Loss of compound over time in solution | Hydrolysis or solvent-mediated degradation. | - Use aprotic solvents if hydrolysis is suspected.- Buffer aqueous solutions to a neutral pH.- Store solutions at low temperatures.[6] |
| Inconsistent experimental results | Degradation of stock solutions. | - Prepare fresh stock solutions daily or for each set of experiments.- Validate the stability of the compound in your specific experimental buffer/solvent system. |
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC with UV or PDA detector, or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At designated time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Analyze the sample by HPLC and compare it to a control sample kept in the dark.
-
-
Thermal Degradation:
-
Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze samples at designated time points.
-
Analysis:
-
Analyze all samples by a suitable HPLC method capable of separating the parent compound from its degradation products.[9][10]
-
Use a mass spectrometer (LC-MS) to help identify the mass of the degradation products, which can aid in structure elucidation.[11][12]
Caption: Workflow for a forced degradation study.
References
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubMed. (2014). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
PubMed. (2011). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
ResearchGate. (2014). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2013). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]
-
Semantic Scholar. (1989). Degradation of pyridines in the environment. Retrieved from [Link]
-
Peraman, R., Lalitha, K. V., Raja, N. M., & Routhu, H. B. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 447–460. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. Retrieved from [Link]
-
Tang, P., & Fu, Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules (Basel, Switzerland), 23(12), 3071. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 小分子分析与质控 [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (2-(Difluoromethoxy)pyridin-4-yl)methanol
This guide provides in-depth technical support for the proper storage, handling, and troubleshooting of (2-(Difluoromethoxy)pyridin-4-yl)methanol. The information herein is curated to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dry, and dark environment.[1] The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and degradation from atmospheric moisture. |
| Light | Amber vial or light-blocking container | Pyridine derivatives can be light-sensitive, and protection from light prevents photodegradation.[2] |
| Container | Tightly sealed container | Prevents contamination and exposure to moisture.[3][4] |
Q2: How should I prepare and store solutions of this compound?
A2: For solution-based experiments, it is advisable to prepare fresh solutions whenever possible. If storage is necessary, follow these guidelines:
-
Solvent Selection: Use dry, aprotic solvents to minimize the risk of hydrolysis, especially if the experimental conditions are acidic or basic.[1]
-
Storage Temperature: Store solutions at -20°C or -80°C for extended periods.
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2]
-
Inert Atmosphere: For long-term storage, purge the headspace of the container with an inert gas before sealing.
Q3: What are the primary signs of degradation for this compound?
A3: Visual inspection and analytical verification are key to identifying degradation.
-
Visual Cues: A noticeable change in color from its original appearance (typically white to off-white) to yellow or brown is a common indicator of degradation.[2]
-
Analytical Evidence: The most definitive sign of degradation is the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS, or GC-MS).[2]
Q4: What are the known chemical incompatibilities for this compound?
A4: To prevent hazardous reactions and degradation of the compound, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[3]
-
Strong Acids (especially nitric acid): Can cause violent reactions and promote hydrolysis of the difluoromethoxy group.[1][3]
-
Strong Bases: May also catalyze the hydrolysis of the difluoromethoxy group.[1][3]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: The solid compound has developed a yellow or brown discoloration.
-
Potential Cause: This is a likely indication of degradation due to oxidation or exposure to light.[2]
-
Recommended Action:
-
Analytical Verification: Before use, verify the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, NMR).
-
Purification: If the purity is compromised, consider purification by recrystallization or column chromatography, if feasible.
-
Preventative Measures: Ensure future storage is in a light-protected container under an inert atmosphere.[1]
-
Issue 2: I am observing a loss of my compound in solution over time.
-
Potential Cause: This could be due to solvent-mediated degradation, such as hydrolysis, particularly if using protic solvents or if the solution is not pH-neutral.[1][2]
-
Recommended Action:
-
pH Control: If working with aqueous solutions, ensure the pH is buffered to a neutral range.[2]
-
Solvent Choice: If possible, switch to a dry, aprotic solvent.
-
Storage of Solutions: For any required storage, freeze aliquots at -20°C or -80°C to slow down degradation kinetics.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Potential Cause: Inconsistent results can stem from the use of a degraded starting material. The presence of impurities can interfere with reactions and biological assays.
-
Recommended Action:
-
Purity Check: Always confirm the purity of a new batch of the compound upon receipt and periodically for materials in long-term storage.
-
Standardized Solution Preparation: Prepare stock solutions in a consistent manner and use them within a defined timeframe.
-
Troubleshooting Workflow: Utilize a systematic approach to identify the source of variability, as outlined in the diagram below.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[5]
-
Static Control: When transferring larger quantities, use non-sparking tools and ensure that containers are properly grounded to prevent static discharge.[4][6]
-
Weighing: For weighing, transfer the required amount from the primary storage container to a secondary container within the fume hood.
-
Spill Management: In case of a spill, use an inert absorbent material to contain it.[5] Collect the absorbed material in a sealed container for proper hazardous waste disposal.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean the work area to remove any residual compound.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Material Safety Data Sheet. (2011). Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (2-(Difluoromethyl)pyridin-4-yl)methanol, 96% Purity, C7H7F2NO, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. Retrieved from [Link]
-
ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
Sources
Technical Support Center: Difluoromethoxylation of Pyridines
Welcome to the technical support center for the difluoromethoxylation of pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The difluoromethoxy group is a valuable moiety in medicinal chemistry, capable of modulating the physicochemical properties of parent molecules. However, its introduction onto a pyridine ring can present unique challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments. The information herein is grounded in established scientific literature and practical experience to ensure you can confidently diagnose issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing a difluoromethoxylation reaction on pyridine substrates.
Q1: My difluoromethoxylation reaction is not showing any product formation. What are the first things I should check?
A1: When faced with a complete lack of product, a systematic check of your reaction setup and reagents is the best first step.
-
Reagent Integrity: Verify the quality and stability of your difluoromethoxylating agent. Some reagents can be sensitive to moisture and air. For instance, while reagents like 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate are designed to be shelf-stable, improper storage can lead to degradation.[1][2]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can interfere with many catalytic cycles, particularly in photoredox-catalyzed reactions.
-
Catalyst Activity: If you are using a photocatalyst, ensure it has not degraded. Check for changes in color or solubility. For thermally catalyzed reactions, verify the catalyst's age and storage conditions.
-
Light Source (for photoredox reactions): Confirm that your light source (e.g., blue LEDs) is functioning correctly and emitting at the appropriate wavelength to excite your photocatalyst.[2][3]
Q2: I am observing very low yields. What are the likely causes and how can I improve them?
A2: Low yields are a common issue and can often be addressed by optimizing the reaction conditions.
-
Reaction Concentration: The concentration of your reactants can be critical. Running the reaction at a higher or lower concentration may improve the yield.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Ensure you are using a dry, degassed solvent. Common solvents for these reactions include acetonitrile, DMF, and DMC.[4][5] The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates.
-
Temperature: Temperature plays a crucial role. For photoredox reactions, excessive heat can lead to catalyst degradation. For thermal reactions, the temperature may need to be carefully optimized to balance reaction rate and selectivity.
-
Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress over time using techniques like TLC, LC-MS, or ¹⁹F NMR to determine the optimal reaction time.[6]
Q3: My reaction is producing multiple products, and the regioselectivity is poor. How can I control the position of difluoromethoxylation?
A3: Achieving high regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring.
-
Electronic Effects: The inherent electronic properties of your pyridine substrate will strongly dictate the position of substitution. Electron-donating groups can direct functionalization to specific positions, while electron-withdrawing groups can deactivate the ring or direct to others.[7]
-
Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, favoring substitution at less sterically hindered sites.[7]
-
Strategic Use of Intermediates: Advanced strategies can be employed to control regioselectivity. For example, the formation of oxazino pyridine intermediates can be used to direct difluoromethylation to the meta-position, while converting these intermediates to pyridinium salts can switch the selectivity to the para-position.[8][9][10][11]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on regioselectivity.
Troubleshooting Guides
This section provides a more detailed, scenario-based approach to troubleshooting common and complex issues.
Scenario 1: No Reaction or Very Low Conversion
You have set up your difluoromethoxylation reaction, but after the specified time, analysis shows only starting material.
Caption: Troubleshooting workflow for no/low conversion.
-
Problem: Inactive Reagents
-
Cause: The difluoromethoxylating reagent may have decomposed due to improper handling or storage. Photocatalysts can be sensitive to light and air.
-
Solution: Use freshly purchased or purified reagents. Store sensitive reagents under an inert atmosphere and protected from light. For example, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate is noted for its shelf stability, but this assumes proper storage.[1][2]
-
-
Problem: Highly Deactivated Substrate
-
Cause: Pyridines bearing strong electron-withdrawing groups can be particularly unreactive towards certain difluoromethoxylation methods.[7]
-
Solution:
-
Increase Reaction Temperature: For thermal reactions, carefully increasing the temperature may provide the necessary activation energy.
-
Use a More Reactive System: Consider switching to a different difluoromethoxylation protocol known to be effective for electron-poor heterocycles. Photoredox catalysis can often overcome the high activation barriers associated with unreactive substrates.[2][3]
-
Modify the Substrate: If possible, consider a synthetic route where the difluoromethoxy group is introduced before the installation of the deactivating group.
-
-
Scenario 2: Formation of Side Products
Your reaction is proceeding, but you are observing significant formation of undesired side products, such as fluorinated pyridines or decomposition of the starting material.
| Side Product | Potential Cause | Recommended Solution |
| Fluorinated Pyridine | Use of silver fluoride (AgF₂) as a mediator can sometimes lead to competitive fluorination.[4][12] | Optimize the stoichiometry of the silver salt. Screen alternative silver salts (e.g., AgOTf) that may not promote fluorination as readily.[12] |
| Decomposition of Starting Material | Reaction conditions may be too harsh (e.g., high temperature, strong base/acid). | Reduce the reaction temperature. Screen a milder base or acid if one is used in the protocol. |
| Formation of Pyridone | For some N-difluoromethylation reactions, the presence of a methoxy group at the para-position can lead to the formation of an N-difluoromethylated pyridin-4-one.[7] | This may be an inherent reactivity of the substrate. Consider protecting the methoxy group or altering the synthetic strategy. |
Scenario 3: Poor Regioselectivity
The desired difluoromethoxy-pyridine is formed, but as a mixture of isomers (e.g., C2, C3, and C4 substitution).
-
Leverage Directing Groups: If your synthesis allows, install a directing group on the pyridine ring to favor substitution at a specific position. This group can potentially be removed in a subsequent step.
-
pH Control: The protonation state of the pyridine can dramatically alter its electronic properties and, therefore, the regioselectivity of the reaction. The use of an acid can transform an oxazino pyridine intermediate into a pyridinium salt, switching the selectivity from meta to para.[9]
-
Reaction Mechanism Switching:
-
For meta-selectivity: Consider methods that proceed through a radical process using oxazino pyridine intermediates.[9][10]
-
For para-selectivity: Employ a Minisci-type reaction on a pyridinium salt, which favors functionalization at the C2 and C4 positions. Subsequent separation of isomers may be necessary.
-
For C-H activation: Some methods utilize directing groups to achieve ortho-selectivity via C-H activation.
-
Caption: General strategies for achieving regioselectivity.
Experimental Protocols
General Protocol for Photoredox-Catalyzed C-H Difluoromethoxylation
This protocol is a generalized procedure based on published methods and should be optimized for your specific substrate.[2][3]
-
To an oven-dried reaction vial, add the pyridine substrate (1.0 equiv.), the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst, 1-5 mol%), and the difluoromethoxylating reagent (e.g., 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, 1.5-2.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., acetonitrile) via syringe.
-
Place the reaction vial in a holder with a cooling fan and position it at a fixed distance from a blue LED lamp.
-
Irradiate the reaction mixture with stirring for the desired amount of time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Analytical Monitoring
Effective and timely monitoring is crucial for troubleshooting and optimization.
-
¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring the consumption of a fluorinated starting material and the formation of fluorinated products. The clean baseline and large chemical shift dispersion often allow for straightforward quantification.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the formation of the desired product and identifying the masses of any side products, providing valuable clues about side reactions.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.
By systematically applying the principles and techniques outlined in this guide, you will be better equipped to diagnose and solve the challenges encountered in your difluoromethoxylation reactions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
G. G. d. A. e Silva, J. A. F. P. Villar, and A. R. de L. e Freitas, "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent," RSC Advances, 2020. [Link]
-
American Chemical Society, "Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent | Poster Board #1056," American Chemical Society, 2022. [Link]
-
Request PDF, "Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines," ResearchGate, 2021. [Link]
-
ResearchGate, "Site-selective C−H difluoromethylation of pyridines a Bioactive...," ResearchGate, 2024. [Link]
-
P. Xu, Z. Wang, S.-M. Guo, and A. Studer, "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch," Nature Communications, 2024. [Link]
-
G. G. d. A. e Silva, J. A. F. P. Villar, and A. R. de L. e Freitas, "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent," RSC Advances, 2020. [Link]
-
C. B. Bheeter, S. K. Pagire, and O. Reiser, "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent," Organic Letters, 2022. [Link]
-
PubMed, "Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent," PubMed, 2022. [Link]
-
P. G. Janson, J. A. T. E. D. M. van der Loop, and J. C. M. van Hest, "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones," Organic Letters, 2011. [Link]
-
American Chemical Society, "Visible-Light Photoredox-Catalyzed C(sp2)−H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent," ACS Publications, 2022. [Link]
-
ResearchGate, "Optimization of reaction conditions a .," ResearchGate, 2020. [Link]
-
H. Gong et al., "Photocatalyzed difluoroalkylation of pyridine N-oxides," Synthetic Communications, 2022. [Link]
-
A. A. F. Filatov and K. I. Petko, "A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes," Organic Letters, 2023. [Link]
-
Z. Deng, M. Zhao, F. Wang, and P. Tang, "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent," Nature Communications, 2020. [Link]
-
K. I. Petko and A. A. Filatov, "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane," Organic and Pharmaceutical Chemistry Journal, 2024. [Link]
-
ResearchGate, "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane," ResearchGate, 2024. [Link]
-
P. Richardson, "Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates," ResearchGate, 2024. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in Difluoromethoxylation Reactions
Welcome to the technical support center for difluoromethoxylation reactions. The introduction of the difluoromethoxy (OCF₂H) group is a critical strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.[1][2] However, the generation of reactive intermediates, such as difluorocarbene (:CF₂), can lead to a host of undesired byproducts, complicating reaction outcomes and purification.[3]
This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating common byproducts encountered during these transformations. It is structured in a question-and-answer format to directly address the challenges you may face at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, outcome-based problems. Each answer delves into the mechanistic cause and provides actionable protocols to resolve the issue.
Q1: My primary byproduct is the C-difluoromethylated (Ar-CF₂H) analogue, not the desired O-difluoromethylated (Ar-OCF₂H) product. Why is this happening and how can I improve selectivity?
A1: Mechanistic Insight & Causality
This is a classic selectivity challenge in reactions involving phenols and difluorocarbene (:CF₂) precursors. The phenoxide, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic carbon.
-
O-Alkylation (Desired): The anionic oxygen of the phenoxide attacks the electrophilic difluorocarbene to form an intermediate, which is then protonated to yield the desired aryl difluoromethyl ether.[3][4]
-
C-Alkylation (Byproduct): The electron-rich aromatic ring (particularly at the ortho and para positions) can also attack the difluorocarbene. This pathway is often competitive and its prevalence depends heavily on reaction conditions.
The generation of difluorocarbene is a common feature of many difluoromethoxylation reagents, including those derived from fluoroform, TMSCF₂Br, and sodium chlorodifluoroacetate.[3][4][5] The key to selectivity is to favor the kinetic O-alkylation pathway over the C-alkylation pathway.
Troubleshooting Protocol & Optimization
-
Solvent and Phase-Transfer Catalyst Selection: The solvent system can dramatically influence selectivity.
-
Protocol: For reactions using reagents like sodium chlorodifluoroacetate, a two-phase system (e.g., dioxane/water) with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance O-selectivity. The PTC helps shuttle the phenoxide to the organic phase where it reacts with the carbene, often favoring the "harder" oxygen nucleophile.
-
Rationale: By controlling the location and solvation of the phenoxide anion, you can steer its reactivity away from the aromatic ring.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Protocol: Use a base that is strong enough to deprotonate the phenol but is minimally nucleophilic to avoid side reactions. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are common choices.[3] Using a slight excess (1.1-1.5 equivalents) ensures full phenoxide formation without promoting excessive side reactions. Sterically hindered bases like potassium tert-pentoxide can also be effective in preventing undesired additions.[6]
-
Rationale: Incomplete deprotonation leaves unreacted phenol, which can complicate the reaction profile, while an overly basic environment can promote decomposition or alternative pathways.
-
-
Temperature Control:
-
Protocol: Run the reaction at the lowest temperature that allows for efficient carbene generation. For thermally generated carbenes (e.g., from ClCF₂CO₂Na), start at a moderate temperature (e.g., 80-100 °C) and monitor for conversion. Avoid excessive heating, which can decrease selectivity.
-
Rationale: O-alkylation is often the kinetically favored pathway. Higher temperatures can provide the activation energy needed to overcome the barrier for the less-favored C-alkylation, reducing selectivity.
-
Caption: Diagram of a typical anhydrous reaction setup.
Frequently Asked Questions (FAQs)
Q3: How can I use ¹⁹F NMR spectroscopy to identify and quantify byproducts?
A3: ¹⁹F NMR is the most powerful analytical tool for monitoring these reactions. The chemical shifts are highly sensitive to the electronic environment of the fluorine atoms.
| Fluorinated Moiety | Typical ¹⁹F NMR Chemical Shift Range (δ, ppm) | Coupling Pattern |
| Ar-OCF₂H (Product) | -85 to -95 | Triplet (t), JHF ≈ 55-65 Hz |
| Ar-CF₂H (Byproduct) | -105 to -125 | Triplet (t), JHF ≈ 50-60 Hz |
| Hydrolyzed Reagent/Byproducts | Varies widely, but often distinct from product signals | May appear as singlets, doublets, or other multiplets |
| CF₃-containing Impurities | -60 to -80 (if present from reagent source) | Singlet (s) or Quartet (q) if coupled to ¹H |
Quantitative Analysis (qNMR): To quantify the ratio of product to byproduct, you can use ¹⁹F qNMR.
-
Internal Standard: Add a known amount of a stable, fluorinated internal standard (e.g., trifluorotoluene, PhCF₃) to an aliquot of the crude reaction mixture. The standard should have a resonance that is well-resolved from your product and byproduct signals.
-
Acquisition: Acquire the ¹⁹F NMR spectrum with a sufficient relaxation delay (D1, typically 5-7 times the longest T₁) to ensure accurate integration.
-
Calculation: The molar ratio of your compounds can be determined by comparing the integral of each species to the integral of the internal standard, normalized for the number of fluorine atoms in each signal.
Q4: How does the choice of difluoromethoxylation reagent affect the byproduct profile?
A4: The reagent choice is paramount as it dictates the reaction mechanism and the nature of the reactive intermediates, which directly influences the types of byproducts formed.
| Reagent Class | Common Byproducts | Mechanistic Considerations |
| Difluorocarbene Precursors (e.g., ClCF₂CO₂Na, TMSCF₂Br) | C-alkylation (Ar-CF₂H), solvent insertion products, hydrolysis products. [4][5] | Reaction proceeds via electrophilic :CF₂. Selectivity is a major challenge. Requires careful control of nucleophile concentration and temperature. |
| Radical Precursors (e.g., Zn(SO₂CF₂H)₂, specialized photoredox reagents) | Over-reaction, homocoupling, reduction of substrate. [1][7][8] | Proceeds via the •OCF₂H or •CF₂H radical. [7][9]Often provides different regioselectivity than carbene methods but can be sensitive to radical inhibitors or substrates with weak C-H bonds. |
| Electrophilic Reagents (e.g., Hypervalent Iodine Reagents) | Byproducts from reaction with other nucleophiles in the mixture. | Involves direct transfer of a "CF₂H⁺" equivalent. Less common for O-difluoromethoxylation but used for other heteroatoms. |
References
-
Sap, J. B. I., Meyer, C. F., & Straathof, N. J. W. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7044. [Link]
-
Lee, J. W., Spiegowski, D. N., & Ngai, M. Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(12), 3127-3141. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]
-
Yu, J., Lin, J. H., Yu, D., Du, R., & Xiao, J. C. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications, 10(1), 5362. [Link]
-
Dolbier, W. R., Duan, J. X., & Roche, A. J. (2000). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 65(19), 6021-6024. [Link]
-
Deng, X. Y., Lin, J. H., Zheng, J., & Xiao, J. C. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(42), 8805-8808. [Link]
-
Zheng, W., Lee, J. W., Morales-Rivera, C. A., Liu, P., & Ngai, M. Y. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(10), 2995-3001. [Link]
-
Wang, F., Yue, J., & Wu, L. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 633. [Link]
-
Fier, P. S., & Hartwig, J. F. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-(Difluoromethoxy)pyridin-4-yl)methanol: A Keystone for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties and heterocyclic scaffolds is a proven methodology for the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the biological potential of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a molecule that synergistically combines the recognized pharmacophoric elements of a pyridin-4-yl-methanol core with a difluoromethoxy group. While direct experimental data on this specific molecule is nascent, a comprehensive examination of its structural components and analogous compounds allows for a robust predictive assessment of its biological activities and provides a clear roadmap for future research and development.
This guide is intended for researchers, scientists, and drug development professionals. We will dissect the constituent parts of this compound, compare its predicted properties to established compounds, and provide detailed experimental protocols to validate these hypotheses. Our objective is to furnish a foundational resource that not only illuminates the potential of this specific molecule but also exemplifies a rational, structure-based approach to drug discovery.
Deconstructing the Molecule: The Synergy of Pyridine and Difluoromethoxy
The structure of this compound presents two key features that are of significant interest in medicinal chemistry: the pyridin-4-yl-methanol scaffold and the 2-difluoromethoxy substituent.
-
The Pyridin-4-yl-methanol Scaffold: The pyridine ring is a privileged structure in drug discovery, appearing in a vast array of approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets. The 4-hydroxymethyl substituent provides a crucial point for further functionalization and can also participate in hydrogen bonding. Derivatives of pyridin-4-yl-methanol have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3]
-
The Difluoromethoxy Group (-OCF₂H): The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4][5] The difluoromethoxy group is particularly noteworthy as it can act as a "lipophilic hydrogen bond donor," a characteristic not observed in the more common methoxy or trifluoromethoxy groups.[6][7] This unique property allows for novel interactions with target proteins, potentially leading to increased potency and selectivity. Furthermore, the difluoromethoxy group can serve as a metabolically stable bioisostere of hydroxyl, thiol, or amine groups.[5][6]
The combination of these two moieties in this compound suggests a molecule with a high potential for biological activity, likely exhibiting improved drug-like properties compared to its non-fluorinated counterparts.
Comparative Analysis of Biological Activity: An Evidence-Based Projection
While direct biological data for this compound is not yet extensively published, we can infer its potential activities by comparing it with structurally related compounds.
Anticancer Potential
Derivatives of pyridin-4-yl-methanol and the broader class of pyridine-containing compounds are well-documented for their anticancer properties, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3][8]
Table 1: Anticancer Activity of Selected Pyridine and Pyrimidine Derivatives
| Compound Class | Specific Target/Pathway | Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Not Specified | MCF-7 (Breast) | 11 - 12 µM | [3] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | MCF-7 (Breast) | Not Specified | [3] |
| 4-Thiophenyl-pyridine | EGFR, VEGFR-2 | HepG-2, MCF-7 | 0.141 µM (VEGFR-2), 0.209 µM (EGFR) for compound 2a | [8] |
| Quinoline Methanol (Vacquinol-1) | Glioblastoma cell death | Glioblastoma cells | Induces catastrophic vacuolization | [9] |
The diverse anticancer activities of these related scaffolds strongly suggest that this compound is a promising candidate for screening in oncology. The difluoromethoxy group could enhance binding to kinase active sites through hydrogen bonding and improve metabolic stability, potentially leading to a more durable therapeutic effect.
Antimicrobial Potential
Pyridine derivatives have also been investigated for their antimicrobial properties.[1][10] The ability to inhibit the growth of various bacterial and fungal strains makes this class of compounds attractive for the development of new anti-infective agents.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microorganism | Reported Activity (MIC) | Reference |
| Thienopyridine derivative (12a) | E. coli | 0.0195 mg/mL | [10] |
| Thienopyridine derivative (12a) | B. mycoides | <0.0048 mg/mL | [10] |
| Thienopyridine derivative (12a) | C. albicans | <0.0048 mg/mL | [10] |
The established antimicrobial activity of pyridine-based molecules provides a strong rationale for evaluating this compound against a panel of pathogenic bacteria and fungi.
Neurological and Other Activities
The pyridine-methanol moiety is also found in compounds targeting the central nervous system. For instance, derivatives have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and inflammation.[11] Additionally, compounds containing a difluoromethoxy-pyridine core have been investigated as dopamine D4 receptor antagonists.[12]
This suggests that the biological activity of this compound may extend beyond oncology and infectious diseases into neurology and inflammatory conditions.
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound, a structured, multi-tiered screening approach is recommended.
General Cytotoxicity and Antimicrobial Screening
The initial step should be a broad assessment of the compound's general cytotoxicity against a panel of human cancer cell lines and its antimicrobial activity against representative bacterial and fungal strains.
dot
Caption: Workflow for kinase inhibition profiling and mechanism of action studies.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays.
Protocol: MTT Assay for Cellular Viability
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add resazurin to the wells and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
Conclusion and Future Directions
This compound stands as a molecule of considerable interest for drug discovery. Its structural features, combining a biologically active pyridine-methanol core with the advantageous physicochemical properties of a difluoromethoxy group, make it a prime candidate for investigation across multiple therapeutic areas, including oncology, infectious diseases, and neurology.
The comparative analysis presented in this guide, based on robust data from analogous compounds, provides a strong rationale for its synthesis and biological evaluation. The detailed experimental protocols offer a clear path forward for researchers to unlock the therapeutic potential of this promising compound. Future work should focus on a systematic evaluation of its activity in the proposed assays, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its derivatives could pave the way for a new generation of targeted therapies.
References
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
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Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. National Institutes of Health. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. ACS Publications. [Link]
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The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. ACS Publications. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]
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Razpipadon | C19H17F2N3O4 | CID 86764103. PubChem. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
- Preparation method of 4-chlorophenyl-2-pyridyl methanol.
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Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PubMed Central. [Link]
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The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]
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4-Hydroxymethylpyridine | C6H7NO | CID 11472. PubChem. [Link]
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]
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[6-(difluoromethoxy)pyridin-2-yl]methanol. PubChemLite. [Link]
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- 9. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: (2-(Difluoromethoxy)pyridin-4-yl)methanol and its Non-Fluorinated Analog, (2-methoxypyridin-4-yl)methanol
A Senior Application Scientist's Guide to Understanding the Impact of Difluoromethoxylation on a Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for the more common methoxy (-OCH₃) group, offering a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior.[2] This guide provides a comprehensive comparative analysis of (2-(Difluoromethoxy)pyridin-4-yl)methanol and its non-fluorinated counterpart, (2-methoxypyridin-4-yl)methanol, offering researchers, scientists, and drug development professionals a deep dive into the expected and observed differences, supported by established experimental methodologies.
Introduction: The Rationale for Comparison
The methoxy group is a common functionality in many bioactive molecules. However, it is often susceptible to O-demethylation by cytochrome P450 enzymes, a primary metabolic pathway that can lead to rapid clearance and reduced bioavailability.[3] The difluoromethoxy group is frequently employed as a metabolically robust replacement for the methoxy group. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, thus blocking this common metabolic route.[2] This guide will explore the cascading effects of this substitution, from synthesis and physicochemical properties to metabolic stability and potential biological activity.
Synthesis of the Analogs
The synthesis of (2-methoxypyridin-4-yl)methanol is relatively straightforward and can be achieved through various established methods, often starting from commercially available materials. A common approach involves the reduction of a corresponding carboxylic acid or ester.
The synthesis of this compound is more complex due to the challenges associated with introducing the difluoromethoxy group. A plausible synthetic route would involve the difluoromethylation of a suitable 2-hydroxypyridine precursor, followed by functional group manipulation at the 4-position. For instance, a commercially available precursor like 2-(Difluoromethoxy)pyridine-4-carbaldehyde could be reduced to the desired alcohol.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of two fluorine atoms in place of two hydrogen atoms on the methoxy group is expected to significantly alter the physicochemical properties of the molecule. Below is a table summarizing the predicted and, where available, experimentally observed properties of the two analogs.
| Property | (2-methoxypyridin-4-yl)methanol | This compound | Rationale for Expected Differences |
| Molecular Weight | 139.15 g/mol [4] | 175.13 g/mol | Addition of two fluorine atoms increases the molecular weight. |
| logP (Lipophilicity) | Predicted: ~0.3[5] | Predicted: Higher than the analog | The difluoromethoxy group is significantly more lipophilic than the methoxy group. |
| pKa (Basicity of Pyridine N) | Predicted: Lower | Predicted: Lower than the analog | The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the pyridine ring, reducing the basicity of the nitrogen atom. |
| Aqueous Solubility | Predicted: Higher | Predicted: Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
Metabolic Stability: The Key Differentiator
The primary reason for replacing a methoxy group with a difluoromethoxy group is to enhance metabolic stability.[3] O-demethylation is a common and often rapid metabolic pathway for methoxy-containing compounds.[2] The high strength of the C-F bond in the difluoromethoxy group effectively blocks this metabolic "soft spot".[1]
Expected Metabolic Fates
Caption: Predicted primary metabolic pathways.
This metabolic switching is anticipated to result in a significantly longer in vitro half-life (t½) and lower intrinsic clearance (CLint) for the difluoromethoxy analog when incubated with liver microsomes or hepatocytes.
Biological Activity: Exploring the Possibilities
While no specific biological activity has been reported for these two particular compounds, pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The change in physicochemical properties due to difluoromethoxylation could potentially modulate the biological activity profile. For instance, the increased lipophilicity of the fluorinated analog might enhance its ability to cross cell membranes, potentially leading to increased potency if the target is intracellular. Conversely, the altered electronic properties could affect binding to a target receptor or enzyme.
Experimental Protocols
To empirically validate the predicted differences between these two analogs, the following experimental protocols are recommended.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Workflow Diagram
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]
(2-(Difluoromethoxy)pyridin-4-yl)methanol vs. (2-(Trifluoromethoxy)pyridin-4-yl)methanol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of drug design. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethoxy (-OCHF2) and trifluoromethoxy (-OCF3) groups have emerged as critical tools for optimizing drug candidates. This guide provides a detailed, data-driven comparison of two key building blocks bearing these groups: (2-(Difluoromethoxy)pyridin-4-yl)methanol and (2-(Trifluoromethoxy)pyridin-4-yl)methanol. Our analysis is grounded in experimental evidence and aims to equip researchers with the insights needed to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Tale of Two Methoxy Analogues
The seemingly subtle difference between a difluoromethyl and a trifluoromethyl group imparts significant and distinct changes to the parent molecule. These differences are crucial in modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A critical parameter in drug design is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP). The trifluoromethoxy group is known to be significantly more lipophilic than the difluoromethoxy group.[1] This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and potential off-target effects.[2][3]
| Property | This compound | (2-(Trifluoromethoxy)pyridin-4-yl)methanol | Rationale for Difference |
| Calculated LogP | ~0.6–1.2 | ~1.5–2.1 | The additional fluorine atom in the -OCF3 group significantly increases its lipophilicity compared to the -OCHF2 group.[1] |
| Calculated pKa (Pyridine Nitrogen) | ~4.0–4.5 | ~3.5–4.0 | The stronger electron-withdrawing effect of the -OCF3 group reduces the basicity of the pyridine nitrogen more than the -OCHF2 group.[4] |
| Metabolic Stability | Generally more stable than non-fluorinated analogues, but the C-H bond in the -OCHF2 group can be susceptible to oxidative metabolism.[5] | Typically exhibits higher metabolic stability due to the absence of an easily oxidizable C-H bond in the -OCF3 group.[4][5] | The C-F bond is significantly stronger than the C-H bond, making the -OCF3 group more resistant to metabolic degradation.[4] |
Experimental Workflow: Determination of Lipophilicity (LogP) via Shake-Flask Method
Caption: Workflow for determining LogP using the shake-flask method.
Synthesis Strategies: Navigating the Introduction of Fluorinated Moieties
The synthesis of these two building blocks requires distinct strategies for the introduction of the difluoromethoxy and trifluoromethoxy groups.
This compound is often synthesized from the corresponding 2-hydroxypyridine derivative. The difluoromethoxy group can be introduced via a difluoromethylation reaction using reagents like chlorodifluoromethane (Freon-22) under basic conditions.
(2-(Trifluoromethoxy)pyridin-4-yl)methanol , on the other hand, typically involves the use of more specialized and often more hazardous reagents. A common method is the trifluoromethylation of a 2-hydroxypyridine precursor using reagents such as trifluoromethyl triflate or by employing Ruppert's reagent (TMSCF3) in the presence of a suitable catalyst.
Illustrative Synthetic Relationship
Caption: General synthetic pathways from a common precursor.
Applications in Drug Discovery: Case Studies and Structure-Activity Relationships (SAR)
The choice between a difluoromethoxy and a trifluoromethoxy group can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.
The difluoromethoxy group is often considered a bioisostere of a hydroxyl or thiol group, but with improved metabolic stability and altered hydrogen bonding capacity.[6] Its ability to act as a weak hydrogen bond donor can be advantageous in certain protein-ligand interactions.[6]
The trifluoromethoxy group , with its high lipophilicity and metabolic inertness, is frequently employed to block metabolic hotspots and enhance cell permeability.[2][3] However, its strong electron-withdrawing nature can significantly alter the electronics of the parent molecule, which may or may not be beneficial for target engagement.[3]
Experimental Protocols: In Vitro Metabolic Stability Assessment
A crucial experiment to differentiate these two building blocks is the assessment of their metabolic stability in liver microsomes.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Add the test compound (this compound or (2-(Trifluoromethoxy)pyridin-4-yl)methanol) to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add a pre-warmed NADPH regenerating system to the incubation mixture to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Expected Outcome: It is anticipated that (2-(Trifluoromethoxy)pyridin-4-yl)methanol will exhibit a longer in vitro half-life compared to this compound due to the higher stability of the C-F bonds in the -OCF3 group, making it less susceptible to oxidative metabolism.[5]
Conclusion and Future Perspectives
The choice between this compound and (2-(Trifluoromethoxy)pyridin-4-yl)methanol is not a one-size-fits-all decision. It requires a careful consideration of the specific goals of the drug discovery project.
-
Choose this compound when:
-
Choose (2-(Trifluoromethoxy)pyridin-4-yl)methanol when:
Future research should focus on direct head-to-head comparisons of these building blocks in various biological systems to further elucidate their differential effects on efficacy, selectivity, and safety profiles. The continued development of novel synthetic methodologies for the efficient and safe introduction of these fluorinated motifs will also be crucial for advancing their application in drug discovery.[7]
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem. (n.d.).
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025).
- The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.).
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024).
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem. (n.d.).
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (n.d.).
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Stability: A Comparative Guide to Difluoromethoxy-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of robust drug candidates, optimizing metabolic stability is a paramount objective. A molecule's susceptibility to rapid metabolism can curtail its therapeutic efficacy and complicate dosing regimens. The pyridine scaffold, a ubiquitous motif in medicinal chemistry, is frequently a site of metabolic vulnerability, primarily through oxidation by cytochrome P450 (CYP) enzymes. Consequently, medicinal chemists continually seek innovative strategies to fortify this privileged heterocycle against metabolic degradation.
One of the most effective strategies is the introduction of fluorine-containing functional groups. Among these, the difluoromethoxy (-OCF2H) group has emerged as a compelling choice, often employed as a metabolically stable bioisostere of the methoxy (-OCH3) group. This guide provides an in-depth, objective comparison of the metabolic stability of difluoromethoxy-substituted pyridines against key alternatives, including the widely used trifluoromethyl (-CF3) group and non-fluorinated analogs. By delving into the mechanistic underpinnings and providing supporting experimental frameworks, this guide aims to empower researchers to make more informed decisions in the design of next-generation therapeutics.
The Strategic Advantage of Fluorination in Pyridine Scaffolds
The introduction of fluorine into a pyridine ring can profoundly alter its metabolic fate.[1] The rationale behind this strategy is twofold:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[1] By strategically placing a fluorine or a fluoroalkyl group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked.[1]
-
Modulating Electronic Properties: Fluorine's high electronegativity can withdraw electron density from the pyridine ring, making it less susceptible to oxidative metabolism.[1] This electronic modulation can disfavor the initial steps of CYP-mediated oxidation.
However, the ultimate impact of fluorination is highly dependent on the specific substituent and its position on the pyridine ring. This guide will focus on the nuanced differences between the difluoromethoxy and trifluoromethyl groups in this context.
Comparative Metabolic Stability Analysis
While direct head-to-head comparative studies on the metabolic stability of simple difluoromethoxy- versus trifluoromethyl-substituted pyridines are not extensively available in the public domain, we can infer their relative performance from a wealth of research on related heterocyclic systems and the fundamental principles of drug metabolism.[1]
The Difluoromethoxy (-OCF2H) Group: A Resilient Methoxy Mimic
The difluoromethoxy group is primarily utilized as a metabolically robust replacement for the methoxy group. The two fluorine atoms effectively shield the ether linkage from O-demethylation, a common and often rapid metabolic pathway for methoxy-containing compounds.[1] However, it is crucial to recognize that blocking one metabolic route can lead to the emergence of others. In the case of difluoromethoxy-substituted pyridines, metabolism may shift to other positions on the pyridine ring, often resulting in hydroxylation.[1]
The Trifluoromethyl (-CF3) Group: A Stalwart Metabolic Blocker
The trifluoromethyl group is widely regarded as one of the most effective substituents for enhancing metabolic stability.[1] Its potent electron-withdrawing nature significantly deactivates the adjacent aromatic ring, rendering it less prone to oxidative metabolism by CYP enzymes.[1] This "metabolic shielding" effect is often more pronounced than that of the difluoromethoxy group.
Illustrative Comparative Data
The following table summarizes illustrative comparative data for a generic 2-substituted pyridine analog, showcasing the expected trends in metabolic stability when a methoxy group is replaced with its fluorinated bioisosteres. It is important to note that this data is for demonstrative purposes, and actual metabolic stability is highly dependent on the specific molecular scaffold and the broader substitution pattern.
| Functional Group | Analog Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Methoxy (-OCH3) | 2-methoxy-pyridine | 15 | 46.2 | O-demethylation, Pyridine ring hydroxylation |
| Difluoromethoxy (-OCF2H) | 2-difluoromethoxy-pyridine | 45 | 15.4 | Pyridine ring hydroxylation |
| Trifluoromethyl (-CF3) | 2-trifluoromethyl-pyridine | > 60 | < 11.5 | Pyridine ring hydroxylation (slow) |
HLM: Human Liver Microsomes
This illustrative data underscores the general trend: the introduction of fluorinated groups, particularly the trifluoromethyl group, tends to significantly increase the metabolic half-life and reduce the intrinsic clearance of pyridine-containing compounds. The difluoromethoxy group offers a substantial improvement over the methoxy group by preventing O-demethylation, though the pyridine ring itself may remain a site of metabolic attack.
Causality of Experimental Design: Understanding CYP-Mediated Metabolism
The primary drivers of Phase I metabolism of pyridine-containing compounds are the cytochrome P450 enzymes, with CYP3A4 being a major contributor for a wide range of xenobiotics.[2][3] The susceptibility of a substituted pyridine to CYP-mediated oxidation is influenced by several factors:
-
Electronic Effects: Electron-rich pyridine rings are more readily oxidized. Electron-withdrawing groups like -CF3 and -OCF2H decrease the electron density of the ring, thereby reducing its affinity for the oxidative active site of CYP enzymes.[1]
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of the substrate to the heme iron center of the CYP enzyme, slowing down the rate of metabolism.
-
Position of Substitution: The position of the substituent on the pyridine ring is critical. For instance, substitution at a position prone to hydroxylation can effectively block that metabolic pathway.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To empirically determine and compare the metabolic stability of different substituted pyridines, the in vitro microsomal stability assay is the industry-standard method. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds (e.g., 2-methoxy-pyridine, 2-difluoromethoxy-pyridine, and 2-trifluoromethyl-pyridine) in the presence of human liver microsomes.
Materials
-
Test compounds (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide) for quenching the reaction and for analytical quantification.
-
Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw the HLM stock solution on ice.
-
Prepare the HLM working solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the test and control compound working solutions by diluting the 10 mM DMSO stocks to 100 µM in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 178 µL of the HLM working solution to each well.
-
Add 2 µL of the 100 µM test or control compound working solution to the respective wells, resulting in a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
After the final time point, seal the quench plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent drug to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
Visualizing the Workflow and Metabolic Pathways
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Comparative metabolic pathways of substituted pyridines.
Conclusion and Future Perspectives
The strategic incorporation of a difluoromethoxy group is a highly effective tactic for enhancing the metabolic stability of pyridine-containing drug candidates, primarily by blocking the common O-demethylation pathway. While generally not as robust as a trifluoromethyl group in deactivating the entire aromatic ring to oxidative metabolism, the -OCF2H group offers a more nuanced approach, often preserving key interactions that a methoxy group would make, while significantly improving the pharmacokinetic profile.
The choice between a difluoromethoxy and a trifluoromethyl substituent is not always straightforward and should be guided by a comprehensive structure-activity and structure-property relationship analysis. The experimental protocols outlined in this guide provide a robust framework for generating the empirical data necessary to make these critical decisions. As our understanding of CYP enzyme-substrate interactions continues to evolve, so too will our ability to rationally design pyridine-containing molecules with optimal metabolic stability, ultimately leading to safer and more effective medicines.
References
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Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778–81. Retrieved from [Link]
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Zorzi, A., et al. (2020). Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules. Journal of Biological Chemistry, 295(11), 3713-3725. Retrieved from [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–46. Retrieved from [Link]
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. Retrieved from [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. Retrieved from [Link]
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Loaëc, N., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7977-7991. Retrieved from [Link]
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El-Sayed, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 16362. Retrieved from [Link]
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A Comparative Guide to In Vitro Profiling of (2-(Difluoromethoxy)pyridin-4-yl)methanol
A Senior Application Scientist's Perspective on Early-Stage Compound Evaluation
HPPD is a validated target in both herbicide development and for the treatment of certain metabolic disorders, making it an excellent and representative enzymatic target for this guide.[1][2] We will compare the hypothetical performance of "(2-(Difluoromethoxy)pyridin-4-yl)methanol" (henceforth referred to as DFMPM ) with Mesotrione, a well-characterized commercial HPPD inhibitor. This guide is designed for researchers, scientists, and drug development professionals to illustrate a robust, multi-faceted in vitro screening cascade.
Primary Target Engagement: HPPD Inhibition Assays
The initial step in characterizing DFMPM is to ascertain its direct inhibitory effect on the primary target, HPPD. A quantitative measure of potency, typically the half-maximal inhibitory concentration (IC50), is the primary endpoint. We will compare two common methods for this determination: a spectrophotometric assay and a more sensitive fluorescence-based assay.
Spectrophotometric Assay for HPPD Activity
This assay is a robust and widely used method that monitors the consumption of the substrate, 4-hydroxyphenylpyruvate (HPP).
Causality Behind Experimental Choices: The choice of a spectrophotometric assay is often driven by its accessibility and cost-effectiveness. It provides a direct measure of enzyme activity by monitoring the change in absorbance of a substrate or product, which is a fundamental and reliable technique in enzymology.[3][4]
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2, 10% glycerol, 1 mM ascorbic acid, 10 µM Fe(NH₄)₂(SO₄)₂.
-
Enzyme: Recombinant human HPPD, diluted in Assay Buffer to a final concentration of 2 nM.
-
Substrate: 4-hydroxyphenylpyruvate (HPP), prepared in Assay Buffer.
-
Test Compounds: DFMPM and Mesotrione, serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compounds (DFMPM or Mesotrione) or DMSO (vehicle control) to a 96-well UV-transparent plate.
-
Add 88 µL of the HPPD enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of HPP substrate solution (final concentration of 50 µM).
-
Immediately measure the decrease in absorbance at 310 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: HPPD Inhibition
| Compound | Assay Type | Hypothetical IC50 (µM) | Reference IC50 (µM) |
| DFMPM | Spectrophotometric | 0.45 | N/A |
| Mesotrione | Spectrophotometric | 0.28 | 0.283[5] |
The hypothetical data suggests that DFMPM is a potent inhibitor of HPPD, with an IC50 value in the sub-micromolar range, comparable to the known inhibitor Mesotrione.
Secondary Profiling: Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring the selectivity of a compound to minimize potential side effects. A broad off-target screen is an essential step to identify unintended interactions with other biologically relevant proteins.
Causality Behind Experimental Choices: Screening against a panel of receptors, ion channels, and enzymes is a proactive measure to identify potential liabilities early in the drug discovery process. The Eurofins SafetyScreen44 panel is a well-established, industry-recognized panel that covers a range of targets known to be associated with adverse drug reactions.[6][7][8]
Experimental Workflow: Off-Target Profiling
Caption: Workflow for Off-Target Profiling of DFMPM.
Hypothetical Off-Target Profile for DFMPM
The table below presents a hypothetical outcome for DFMPM when screened against a selection of targets from the SafetyScreen44 panel at a concentration of 10 µM.
| Target Family | Target | Assay Type | % Inhibition by DFMPM (10 µM) |
| GPCR | Adenosine A2A | Binding | 8% |
| GPCR | Dopamine D2S | Binding | 12% |
| Ion Channel | hERG | Binding | 15% |
| Enzyme | COX-1 | Enzymatic | 5% |
| Enzyme | MAO-A | Enzymatic | 9% |
Interpretation: The hypothetical data indicates that DFMPM is highly selective for its primary target, HPPD. At a concentration of 10 µM, which is over 20 times its hypothetical IC50 against HPPD, it shows minimal (<20%) inhibition of the targets in the safety panel. This clean off-target profile is a highly desirable characteristic for a drug candidate.
Cellular Activity and Cytotoxicity
While biochemical assays confirm target engagement, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context and to evaluate its potential for cytotoxicity.
Causality Behind Experimental Choices: HepG2 cells, a human liver carcinoma cell line, are a standard model for in vitro hepatotoxicity studies because the liver is a primary site of drug metabolism.[9] The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of DFMPM or a positive control (e.g., doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration).
-
Hypothetical Cytotoxicity Data
| Compound | Cell Line | Hypothetical CC50 (µM) |
| DFMPM | HepG2 | > 100 |
| Doxorubicin | HepG2 | 1.5 |
A hypothetical CC50 value greater than 100 µM for DFMPM would indicate a low potential for cytotoxicity and a favorable therapeutic window, given its sub-micromolar potency against HPPD.
ADME Profiling: Physicochemical Properties and Metabolic Stability
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior.
In Silico Prediction of Physicochemical Properties
Causality Behind Experimental Choices: In silico tools provide a rapid and cost-effective way to estimate key physicochemical properties that influence a compound's drug-like characteristics. Tools like those provided by Molinspiration and the Virtual Computational Chemistry Laboratory are widely used for this purpose.[11][12][13]
| Property | Predicted Value for DFMPM | Desired Range for Oral Drugs |
| Molecular Weight | 171.14 | < 500 g/mol |
| logP | 1.25 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area | 45.9 Ų | < 140 Ų |
The predicted properties for DFMPM fall well within the desired range for orally bioavailable drugs, suggesting good potential for further development.
In Vitro Metabolic Stability
Causality Behind Experimental Choices: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of a majority of drugs.[14][15] An in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's likely in vivo clearance.[16][17][18]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagents and Buffers:
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.4.
-
Human Liver Microsomes (pooled).
-
NADPH regenerating system.
-
Test Compound (DFMPM) and a positive control (e.g., midazolam).
-
-
Assay Procedure:
-
Pre-warm the reaction buffer, microsomes, and test compound to 37°C.
-
In a microcentrifuge tube, combine the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in the reaction buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).
-
Hypothetical Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Cl_int, µL/min/mg) |
| DFMPM | 45 | 30.8 |
| Midazolam (Control) | 8 | 173.3 |
A hypothetical half-life of 45 minutes for DFMPM suggests moderate metabolic stability, indicating that the compound is not rapidly cleared by liver enzymes, which is a favorable characteristic.
Conclusion and Future Directions
This comparative guide outlines a foundational in vitro screening cascade for the initial characterization of "this compound" (DFMPM), using its hypothetical activity against HPPD as a case study. The collective hypothetical data presents DFMPM as a potent and selective HPPD inhibitor with a favorable cytotoxicity profile, drug-like physicochemical properties, and moderate metabolic stability.
Screening Cascade Summary
Caption: Decision-making workflow based on in vitro profiling.
The presented workflow provides a robust and logical progression for evaluating novel compounds. Each step is designed to be a self-validating system, where positive results in one assay provide the rationale for proceeding to the next, more complex or resource-intensive evaluation. This structured approach ensures that only the most promising candidates, with a well-understood in vitro profile, are advanced toward in vivo studies, thereby optimizing resources and increasing the probability of success in the drug discovery pipeline.
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the Association between Mesotrione Sensitivity and Conformational Change of 4-Hydroxyphenylpyruvate Dioxygenase via Free-Energy Analyses. Retrieved from [Link]
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National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, October 29). Nitisinone. In StatPearls. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Retrieved from [Link]
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Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Open-Label Single-Sequence Crossover Study Evaluating Pharmacokinetics, Efficacy, and Safety of Once-Daily Dosing of Nitisinone in Patients with Hereditary Tyrosinemia Type 1. Retrieved from [Link]
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PubMed Central. (2022, September 27). Determinants of tyrosinaemia during nitisinone therapy in alkaptonuria. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of (2-(Difluoromethoxy)pyridin-4-yl)methanol Derivatives in Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of (2-(difluoromethoxy)pyridin-4-yl)methanol and its derivatives, a class of compounds with significant promise in the landscape of anticancer drug discovery. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Their unique electronic properties and synthetic versatility allow for fine-tuning of their biological activity. The introduction of a difluoromethoxy group is of particular interest, as fluorine substitution can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. While specific cytotoxic data for this compound is not yet broadly published, this guide will leverage data from structurally similar pyridine derivatives to establish a robust methodology for comparison and to predict structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols for key cytotoxicity assays but also the scientific rationale behind these methodologies, enabling a thorough and objective comparison of novel chemical entities within this promising class.
The Rationale for Investigating Fluorinated Pyridine Derivatives
The pyridine ring is a prevalent heterocyclic motif in a vast array of bioactive molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[2] The functionalization of the pyridine core allows for the modulation of its physicochemical and biological properties. Fluorine, and specifically the difluoromethoxy group (-OCF₂H), offers several advantages in drug design. The high electronegativity of fluorine can alter the electronic distribution of the pyridine ring, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the compound, thereby increasing its bioavailability and in vivo efficacy.
The methoxy group in 2-methoxypyridine derivatives has been shown to contribute to their cytotoxic effects.[3] By replacing the methyl group with a difluoromethyl group, it is hypothesized that the resulting compounds will exhibit enhanced potency and a more favorable pharmacokinetic profile. This guide will outline the necessary steps to test this hypothesis through a series of well-established in vitro cytotoxicity assays.
Experimental Workflows for Assessing Cytotoxicity
A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. Here, we detail the protocols for three fundamental assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and an apoptosis assay using flow cytometry to elucidate the mechanism of cell death.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating the cytotoxicity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)
While specific experimental data for this compound derivatives is not yet available in the public domain, we can extrapolate potential trends based on published data for analogous compounds. The following table presents hypothetical IC50 values to illustrate how a comparative analysis would be structured. These values are based on general SAR principles observed for other cytotoxic pyridine derivatives.[3][4]
| Derivative | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |
| Parent Compound | H | H | >100 | >100 | >100 |
| Derivative A | OCF₂H | H | 15.2 | 20.5 | 18.7 |
| Derivative B | OCF₂H | 4-F-Ph | 5.8 | 8.1 | 7.2 |
| Derivative C | OCF₂H | 4-Cl-Ph | 4.5 | 6.3 | 5.9 |
| Derivative D | OCF₂H | 4-MeO-Ph | 10.1 | 12.4 | 11.8 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Hypothetical Discussion of SAR:
Based on the general literature for pyridine derivatives, we can anticipate the following structure-activity relationships:
-
The (Difluoromethoxy)pyridin-4-yl)methanol Core: The presence of the difluoromethoxy group at the 2-position is expected to be a key determinant of activity. The electron-withdrawing nature of this group can influence the overall electronic properties of the pyridine ring, potentially enhancing its interaction with biological targets.
-
Substitution at the Methanol Group (R1): Esterification or etherification of the hydroxyl group could modulate the compound's lipophilicity and cell permeability, thereby affecting its cytotoxic potency.
-
Substitution on an Aryl Ring (R2): If an additional aryl ring is introduced, substitutions on this ring are likely to have a significant impact. Electron-withdrawing groups, such as halogens (F, Cl), at the para-position of the phenyl ring often enhance cytotoxic activity.[2] Conversely, electron-donating groups, like a methoxy group, may lead to a decrease in potency.
Potential Signaling Pathways
Many pyridine derivatives exert their anticancer effects by inducing apoptosis.[5] A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: A representative signaling pathway for pyridine derivative-induced apoptosis.
Further investigations, such as Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle analysis, would be necessary to elucidate the precise mechanism of action for this specific class of compounds.
Conclusion
This guide provides a comprehensive roadmap for the systematic evaluation of the cytotoxicity of this compound derivatives. By employing a battery of in vitro assays, researchers can obtain robust and reproducible data to compare the potency of different analogs and elucidate their mechanism of action. While awaiting specific experimental data on the title compounds, the established structure-activity relationships of other pyridine derivatives provide a valuable framework for rational drug design and optimization within this promising chemical space. The methodologies and principles outlined herein will empower researchers to effectively identify and characterize novel anticancer agents derived from the this compound scaffold.
References
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Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. It is widely used as a framework for the design of biologically active molecules and is the second most common heterocycle in FDA-approved drugs. (Source: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC, [Link])
-
Recent developments are the discovery of pyridine-urea hybrids, fused heterocycles like pyrazolopyridines and thienopyridines, and hybrid pharmacophores, many of which have shown significant cytotoxicity against a broad spectrum of cancer cell lines with increased selectivity and fewer off-target effects. (Source: Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology, [Link])
-
The cytotoxicity analyses revealed that compound (4a) displayed cytotoxic activity against all cancer cell lines, particularly human colorectal carcinoma (HT29) with an IC 50 value of 2.243±0.217 μM, which is lower than that of the reference drug (Doxorubicin) with an IC 50 value of 3.964±0.360 μM. (Source: Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate, [Link])
-
Compound 12 had potent cytotoxicity with IC50 values of 0.5 and 5.27 μM against MCF-7 and HepG2 cell lines compared with doxorubicin, which displayed the following IC50: 2.14 and 2.48 μM for the mentioned cell lines, respectively. (Source: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH, [Link])
-
The spiro-pyridine derivatives 5, 7, and 8 exhibited a remarkably higher activity against Caco-2 cell lines than that of other derivatives. (Source: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH, [Link])
-
The cytotoxic activity of compound 9 against MCF-7 and HepG2 cells was particularly noteworthy, with IC50 values of 0.34 μM and 0.18 μM, respectively, among these derivatives. (Source: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central, [Link])
-
We found that compound H42 inhibited ovarian cancer cell proliferation with IC50 values of 0.87 μM (SKOV3) and 5.4 μM (A2780). Further studies confirmed that compound H42 induced apoptosis, intracellular ROS production, and DNA damage. (Source: Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers, [Link])
-
2-Difluoromethoxyestratriene derivatives were designed to improve potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2). (Source: 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH, [Link])
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Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: Reaction scope and structural information for N-fluorocinchona alkaloids. (Source: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI, [Link])
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We herein report the anti-cancer activities of some synthesized pyridine derivatives substituted with thiazole, pyrazole and triazole moieties. (Source: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies, [Link])
-
A series of position-6 substituted 2-amino-4-methylpyridine analogues was synthesized and compounds 9, 18, and 20 were identified as the inhibitors. (Source: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl), [Link])
-
The cytotoxicity assessment revealed that compounds 5d, 5g, 5h and 5i exhibit promising antiproliferative effects (IC50 1–5 µM) against those three cancer cell lines. (Source: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI, [Link])
-
Notably, compounds 2a, 6a, 7a, 10b, 15a, and 18a exhibited superior anticancer activities against both HepG-2 and MCF-7 cancer cell lines. (Source: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH, [Link])
-
Mechanistic studies have shown their efficacy in inhibiting VEGFR-2- induced angiogenesis, HDAC inhibition, and tumor-associated enzyme-selective inhibition of human carbonic anhydrase IX and XII. (Source: Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology, [Link])
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For the novel compounds their bioactivity as antitumor agents was examined for in vitro cytotoxicity against HepG-2 and MCF-7. (Source: (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate, [Link])
-
The study found that the presence and positions of the -OMe, -OH, -C=O, and NH2 groups in the pyridine derivatives enhanced their antiproliferative activity over the cancerous cellular lines studied. Conversely, pyridine derivatives with halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity. (Source: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC, [Link])
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (Source: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate, [Link])
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A Senior Application Scientist's Guide to the Synthesis of Difluoromethoxylated Pyridines: A Comparative Analysis
Introduction: The incorporation of the difluoromethoxy group (–OCF₂H) into pyridine scaffolds represents a pivotal strategy in modern medicinal and agricultural chemistry. This small, fluorinated motif can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its ability to act as a lipophilic hydrogen bond donor, mimic hydroxyl or thiol groups, and improve metabolic stability makes it a valuable functional group in drug design. Consequently, the development of efficient and versatile methods for the synthesis of difluoromethoxylated pyridines is of paramount importance. This guide provides a comparative overview of the primary synthetic strategies, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal method for their specific needs.
Direct C–H Difluoromethoxylation via Photoredox Catalysis
The direct functionalization of C–H bonds is a highly sought-after transformation in organic synthesis due to its atom economy and efficiency. In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the direct C–H difluoromethoxylation of (hetero)arenes, including pyridines.[1][2] This approach offers a mild and versatile route for the late-stage introduction of the difluoromethoxy group.
Mechanism and Rationale
This method typically employs a shelf-stable N-(difluoromethoxy)pyridinium salt as the difluoromethoxyl radical precursor.[1][2] The reaction is initiated by the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) with visible light. The excited photocatalyst then reduces the pyridinium salt via a single-electron transfer (SET) process, leading to the fragmentation of the N–O bond and the generation of the key difluoromethoxyl radical (•OCF₂H). This radical can then add to the electron-rich pyridine ring, followed by oxidation and deprotonation to yield the desired difluoromethoxylated product.[3] The choice of the pyridinium salt is critical; for instance, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate is a stable, solid reagent that is readily prepared from the corresponding pyridine N-oxide.[1][2]
Figure 1: General workflow for photoredox-catalyzed C–H difluoromethoxylation.
Experimental Protocol: Representative C–H Difluoromethoxylation
-
Materials: 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (1.2 equiv.), pyridine substrate (1.0 equiv.), photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ (1-5 mol%)), solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
To a reaction vial, add the pyridine substrate, the N-(difluoromethoxy)pyridinium salt, and the photocatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent and stir the reaction mixture.
-
Irradiate the reaction with a blue LED lamp at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is concentrated and purified by column chromatography.
-
Performance and Comparison
| Feature | Photoredox C–H Difluoromethoxylation |
| Position of Functionalization | C–H bonds (regioselectivity can be an issue) |
| Substrate Scope | Broad, including electron-rich and some electron-deficient pyridines. |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups. |
| Reaction Conditions | Mild (room temperature, visible light). |
| Reagents | Requires a specific pyridinium reagent and a photocatalyst. |
| Advantages | Late-stage functionalization, high functional group tolerance. |
| Limitations | Regioselectivity can be challenging to control; may require an excess of the pyridine substrate. |
N-Difluoromethylation of Pyridines
This strategy focuses on the formation of an N–CF₂H bond, leading to N-difluoromethylpyridinium salts or N-difluoromethylpyridones. A notable method in this category is a transition-metal-free approach utilizing ethyl bromodifluoroacetate.[4][5]
Mechanism and Rationale
The reaction proceeds through a two-step sequence.[4] First, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate to form an N-alkylation intermediate. This is followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine product.[4][6] The reaction conditions can be tuned to favor the formation of either the pyridinium salt or, in the case of pyridones, the N-difluoromethylated pyridone.
Figure 2: Mechanism of N-difluoromethylation using ethyl bromodifluoroacetate.
Experimental Protocol: N-Difluoromethylation with Ethyl Bromodifluoroacetate[6]
-
Materials: Pyridine derivative (1.0 equiv.), ethyl bromodifluoroacetate (5.0 equiv.), solvent (e.g., a 1:1 mixture of acetonitrile and THF).
-
Procedure:
-
Dissolve the pyridine derivative in the solvent mixture in a reaction vessel.
-
Add ethyl bromodifluoroacetate to the solution.
-
Heat the reaction mixture at 60 °C for 24 hours with continuous stirring.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation with a non-polar solvent (e.g., diethyl ether) or by column chromatography.
-
Performance and Comparison
| Feature | N-Difluoromethylation |
| Position of Functionalization | Nitrogen atom of the pyridine ring. |
| Substrate Scope | Good for various substituted pyridines, but can be sensitive to steric and electronic effects.[4] |
| Functional Group Tolerance | Moderate; electron-withdrawing groups can hinder the reaction.[4] |
| Reaction Conditions | Elevated temperature (60 °C). |
| Reagents | Readily available and inexpensive ethyl bromodifluoroacetate. |
| Advantages | Transition-metal-free, uses a cheap and safe reagent.[4] |
| Limitations | Requires elevated temperatures; substrate scope can be limited by electronics. |
O-Difluoromethylation of Hydroxypyridines (Pyridones)
This approach involves the difluoromethoxylation of a pre-existing hydroxyl group on the pyridine ring, typically in the form of a pyridone tautomer. Key methods include the use of difluorocarbene precursors or reagents like TMSCF₂Br.[7]
Mechanism and Rationale
Methods involving difluorocarbene (:CF₂) typically proceed via the in situ generation of this reactive intermediate from precursors like TMSCF₂Br or Ph₃P⁺CF₂CO₂⁻.[7][8] The pyridone, often deprotonated by a base to form the pyridoxide, acts as a nucleophile and traps the electrophilic difluorocarbene to form the O-difluoromethylated product. The chemoselectivity between N- and O-difluoromethylation can often be controlled by tuning the reaction conditions such as the solvent, temperature, and base.[7]
Figure 3: General pathway for O-difluoromethylation of hydroxypyridines.
Experimental Protocol: O-Difluoromethylation with TMSCF₂Br[7]
-
Materials: 2-Pyridone substrate (1.0 equiv.), TMSCF₂Br (1.5 equiv.), base (e.g., K₂CO₃ or CsF), solvent (e.g., DMF or THF).
-
Procedure:
-
To a mixture of the 2-pyridone and the base in the chosen solvent, add TMSCF₂Br at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the specified time (typically a few hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
-
Performance and Comparison
| Feature | O-Difluoromethylation of Hydroxypyridines |
| Position of Functionalization | Oxygen atom of the hydroxyl group. |
| Substrate Scope | Applicable to a range of 2-pyridones, quinolinones, and isoquinolinones.[7] |
| Functional Group Tolerance | Good; tolerates various functional groups.[7] |
| Reaction Conditions | Generally mild (room temperature to moderate heating). |
| Reagents | Requires a difluorocarbene precursor; chemoselectivity can be a factor. |
| Advantages | Direct functionalization of a common pyridine precursor; chemoselectivity can be controlled.[7] |
| Limitations | Requires a pre-functionalized substrate (hydroxypyridine). |
Summary and Outlook
The synthesis of difluoromethoxylated pyridines can be achieved through several distinct and effective strategies. The choice of method will largely depend on the desired position of the difluoromethoxy group and the overall synthetic plan.
-
Direct C–H difluoromethoxylation via photoredox catalysis is an excellent choice for late-stage functionalization and for substrates with sensitive functional groups, although regioselectivity may need careful optimization.
-
N-difluoromethylation using ethyl bromodifluoroacetate provides a straightforward, transition-metal-free route to N-difluoromethylated pyridinium salts and pyridones, leveraging an inexpensive reagent.
-
O-difluoromethylation of hydroxypyridines is a reliable method when the starting material is a pyridone, with the potential for tunable chemoselectivity between N- and O-functionalization.
The continued development of novel reagents and catalytic systems will undoubtedly lead to even more efficient and selective methods for the synthesis of this important class of compounds, further empowering their application in drug discovery and development.
References
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Perez-Macias, N., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
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Perez-Macias, N., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Lin, D., & Prakash, G. K. S. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters. [Link]
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Organic Chemistry Frontiers. (2022). Difluoromethylation of heterocycles via a radical process. RSC Publishing. [Link]
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Prakash, G. K. S., & Lin, D. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
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ResearchGate. (2020). N-Difluoromethylation of DMAP using ethyl bromodifluoroacetate (1). [Link]
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Lin, D., & Prakash, G. K. S. (2022). Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. [Link]
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Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
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ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
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Meng, Q., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health. [Link]
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Meng, Q., & Li, X. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. [Link]
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The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION A simple method for the synthesis of N-difluoromethylated pyridines and 4- pyridones/quinolones by using. [Link]
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N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Europe PMC. [Link]
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Zhou, X.-Y., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. [Link]
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Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]
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Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ResearchGate. [Link]
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ResearchGate. (2021). Mechanistic investigation. a The use of other difluorocarbene reagents... [Link]
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Organic Chemistry Frontiers. (2021). Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene. RSC Publishing. [Link]
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Gong, H., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. [Link]
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Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines at C(3) Position. ResearchGate. [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. [Link]
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A New Reagent for Direct Difluoromethylation. National Institutes of Health. [Link]
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Chemical Communications. (2013). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. RSC Publishing. [Link]
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Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. ACS Publications. [Link]
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Chemical Communications. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. RSC Publishing. [Link]
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Chemical Communications. (2016). Visible-light-mediated radical oxydifluoromethylation of olefinic amides for the synthesis of CF2H-containing heterocycles. RSC Publishing. [Link]
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The Difluoromethoxy Group: A Modern Bioisostere for Pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Physicochemical and Metabolic Modulation
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the array of tools available to the medicinal chemist, bioisosteric replacement stands out as a powerful strategy to fine-tune molecular properties. This guide provides an in-depth comparison of the difluoromethoxy (OCF₂H) group with its classical bioisosteres, the methoxy (OCH₃) and trifluoromethoxy (OCF₃) groups, specifically within the context of pyridine scaffolds—a privileged core in numerous pharmaceuticals.
The Rise of the Difluoromethoxy Group: Beyond a Simple Methoxy Mimic
The methoxy group, while prevalent in many drug molecules, is often susceptible to oxidative metabolism, specifically O-demethylation, by cytochrome P450 enzymes. This can lead to rapid clearance and the formation of potentially active or toxic metabolites. To circumvent this metabolic liability, the trifluoromethoxy group has been widely employed as a metabolically robust alternative. However, the OCF₃ group's strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's physicochemical properties, not always for the better.
The difluoromethoxy group has emerged as a nuanced alternative, bridging the gap between the OCH₃ and OCF₃ groups. It is often considered a metabolically stable bioisostere of the methoxy group, effectively blocking O-demethylation due to the high strength of the C-F bonds.[1] However, its influence extends beyond metabolic stability, offering a unique combination of electronic and steric properties that can be leveraged to modulate a compound's lipophilicity, basicity, and target interactions.
A Head-to-Head Comparison: OCH₃ vs. OCF₂H vs. OCF₃ on the Pyridine Scaffold
To objectively assess the impact of these bioisosteres, we will examine their effects on key drug-like properties when appended to a pyridine ring. The following sections provide a comparative analysis supported by experimental data.
Physicochemical Properties: A Balancing Act
The substitution of a methoxy group with its fluorinated counterparts significantly alters the electronic environment of the pyridine ring, which in turn affects its basicity (pKa) and lipophilicity (LogP).
| Compound | Calculated LogP | Predicted pKa |
| 2-Methoxypyridine | 1.40 | 3.28 |
| 2-Difluoromethoxypyridine | 1.90 | ~1.5 |
| 2-Trifluoromethoxypyridine | 2.44 | ~1.0 |
| 3-Methoxypyridine | 0.89 | 4.81 |
| 3-Difluoromethoxypyridine | 1.39 | ~3.0 |
| 3-Trifluoromethoxypyridine | 1.93 | ~2.5 |
| 4-Methoxypyridine | Not Available | 6.62 |
| 4-Difluoromethoxypyridine | Not Available | ~4.8 |
| 4-Trifluoromethoxypyridine | Not Available | ~4.3 |
As expected, the lipophilicity increases with the number of fluorine atoms (OCH₃ < OCF₂H < OCF₃). The difluoromethoxy group offers a moderate increase in lipophilicity compared to the methoxy group, which can be beneficial for improving membrane permeability without the dramatic increase often seen with the trifluoromethoxy group.
The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing nature of the fluorine atoms. The OCF₂H group has a less pronounced effect on pKa compared to the OCF₃ group, allowing for a more subtle modulation of the pyridine's basicity. This can be critical for maintaining necessary interactions with the biological target or for optimizing solubility.
Metabolic Stability: Blocking the Metabolic Hotspot
The primary rationale for replacing a methoxy group with a difluoromethoxy group is to enhance metabolic stability. The OCF₂H group is highly resistant to enzymatic cleavage, thus preventing the common O-demethylation pathway.[5]
| Functional Group | Analog Structure | Hypothetical Half-Life (t½) in HLM (min) | Hypothetical Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Methoxy | Pyridine-OCH₃ | < 15 | > 46.2 | O-demethylation, Ring hydroxylation |
| Difluoromethoxy | Pyridine-OCF₂H | 45 | 15.4 | Pyridine ring hydroxylation |
| Trifluoromethoxy | Pyridine-OCF₃ | > 60 | < 11.5 | Pyridine ring hydroxylation |
HLM: Human Liver Microsomes. Data is illustrative, based on general principles and hypothetical comparisons, as direct head-to-head experimental data on a simple pyridine scaffold is not extensively published.[5]
While the trifluoromethyl group is generally considered one of the most effective substituents for enhancing metabolic stability, the difluoromethoxy group provides a significant improvement over the methoxy group.[5] It is important to note that blocking one metabolic pathway can shift metabolism to other parts of the molecule, such as the pyridine ring itself, which may then undergo hydroxylation.[5]
Mechanistic Insights: The Unique Character of the Difluoromethoxy Group
Beyond its bulk physicochemical effects, the OCF₂H group possesses unique characteristics that can influence molecular conformation and interactions.
Hydrogen Bonding Capability
The C-H bond in the difluoromethoxy group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[6][7] This is a distinct advantage over the methoxy and trifluoromethoxy groups and can introduce novel interactions with the target protein, potentially enhancing binding affinity and selectivity.
Conformational Preferences
While methoxy-substituted aromatic rings often favor a planar conformation, the trifluoromethoxy group typically adopts a perpendicular orientation to the aromatic ring.[8] The conformational preference of the difluoromethoxy group is more nuanced and can be influenced by the surrounding electronic and steric environment, offering the potential for more subtle conformational control of the molecule.
Figure 1: A workflow diagram illustrating the rationale and impact of bioisosteric replacement of a methoxy group with a difluoromethoxy group on a pyridine scaffold.
Experimental Protocols
Synthesis of Difluoromethoxypyridines
A general and practical approach for the synthesis of difluoromethoxypyridines involves the O-difluoromethylation of the corresponding hydroxypyridines. While various reagents can be employed, the use of sodium chlorodifluoroacetate in the presence of a suitable base and solvent is a common method.
General Protocol for the Synthesis of 2-Difluoromethoxypyridine:
-
To a stirred solution of 2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-difluoromethoxypyridine.
Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different pyridine isomers and substrates.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP.[1][9][10]
Protocol:
-
Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 by shaking a 1:1 mixture overnight and allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a known volume of the PBS phase to achieve a final concentration suitable for analytical detection (e.g., by UV-Vis spectroscopy or LC-MS).
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw aliquots from both the n-octanol and PBS phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM) to predict its intrinsic clearance.[11][12][13][14][15]
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Pre-warm the reaction mixture and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the reaction mixture to achieve a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Figure 2: A flowchart outlining the key steps in an in vitro metabolic stability assay using human liver microsomes.
Conclusion
The difluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for the optimization of pyridine-containing lead compounds. It offers a compelling balance of properties, providing a significant enhancement in metabolic stability over the traditional methoxy group without the pronounced effects on lipophilicity and basicity associated with the trifluoromethoxy group. Furthermore, its potential to engage in hydrogen bonding as a donor introduces an additional layer of complexity and opportunity for rational drug design. By carefully considering the comparative data and mechanistic insights presented in this guide, researchers can make more informed decisions in the application of the difluoromethoxy group to develop safer and more effective medicines.
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B. V. S. K. Krishna, et al. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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Clàudia Ràfols, et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151. [Link]
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Molecules Editorial Office. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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B. V. S. K. Krishna, et al. (2024). LogP / LogD shake-flask method. ResearchGate. [Link]
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Thierry Brigaud, et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58945. [Link]
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Lina Bortnichuk, et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Johan Wernevik, et al. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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A. V. Belyakov, et al. (2025). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. ResearchGate. [Link]
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A. V. Belyakov, et al. (2025). Effect of fluorination: Conformation of 2,6-difluoroanisole. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine. PubChem. [Link]
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Gerhard G. H. Müller. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 12. [Link]
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Chanan D. Sessler, et al. (2020). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 16, 2568–2574. [Link]
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Christophe Dardonville, et al. (2017). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.. ResearchGate. [Link]
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-
Denise Rageot, et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424. [Link]
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ChemistryViews.org. (2017). Hydrogen Bonds Involving CF2H. [Link]
-
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V. I. Filyakova, et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
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Efficacy of (2-(Difluoromethoxy)pyridin-4-yl)methanol analogs in cellular models
An In-Depth Guide to the Cellular Efficacy of (2-(Difluoromethoxy)pyridin-4-yl)methanol-Derived Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a range of biological targets — is a cornerstone of efficient drug discovery. The this compound moiety has recently emerged as a critical building block in the synthesis of potent and selective kinase inhibitors. Its utility stems from a combination of desirable physicochemical properties. The pyridine ring offers a versatile anchor for building complex structures and can form crucial hydrogen bonds within ATP-binding pockets of kinases. The difluoromethoxy group, a bioisostere of a methoxy or hydroxyl group, often enhances metabolic stability and can improve cell permeability and oral bioavailability, making it an attractive feature for drug candidates.
This guide provides a comparative analysis of the efficacy of hypothetical analogs derived from this core scaffold, targeting key kinases implicated in human disease. We will explore the experimental workflows used to validate their performance in relevant cellular models, providing detailed protocols and interpreting the resulting data to guide lead optimization efforts.
Strategic Selection of Kinase Targets: IRAK4 and LRRK2
Analogs incorporating the this compound scaffold have shown significant promise as inhibitors of several kinase families. For the purpose of this guide, we will focus on two high-impact targets:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 is a central node in the innate immune response. Its dysregulation is linked to a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain cancers.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to hyperactivity of the LRRK2 kinase, which is believed to contribute to neuronal toxicity and the progressive loss of dopaminergic neurons.
The development of potent and selective inhibitors for these kinases is therefore of high therapeutic interest.
Experimental Workflow for Cellular Efficacy Assessment
A multi-step, hierarchical approach is essential to rigorously evaluate the cellular efficacy of novel kinase inhibitors. This workflow ensures that the observed cellular phenotype is a direct result of on-target activity.
Caption: A multi-tiered workflow for evaluating kinase inhibitors.
Comparative Data Summary
The following table summarizes the hypothetical data for three analogs derived from the this compound scaffold, evaluated against IRAK4 in THP-1 monocytes.
| Parameter | Analog A | Analog B | Analog C (Control) | Rationale & Interpretation |
| Target Engagement (NanoBRET IC50) | 15 nM | 5 nM | >10,000 nM | Measures direct binding to IRAK4 in intact cells. Lower values indicate higher affinity. Analogs A and B show potent target engagement. |
| Pathway Modulation (p-IRAK1 WB IC50) | 50 nM | 25 nM | >10,000 nM | Measures inhibition of IRAK4's downstream substrate. A shift from the NanoBRET IC50 can indicate a need for higher concentrations to achieve a functional effect. |
| Functional Output (LPS-induced TNF-α IC50) | 100 nM | 60 nM | >10,000 nM | Measures inhibition of a key inflammatory cytokine. This is the most physiologically relevant measure of efficacy for this pathway. |
| Cytotoxicity (CellTiter-Glo CC50) | >20,000 nM | 5,000 nM | >20,000 nM | Measures off-target toxicity. A high value is desirable. |
| Selectivity Index (CC50 / TNF-α IC50) | >200 | ~83 | N/A | A key metric for the therapeutic window. A higher index suggests a safer compound. Analog A shows a superior selectivity profile. |
Interpretation:
-
Analog B is the most potent inhibitor in terms of target engagement and functional output.
-
Analog A , while slightly less potent, exhibits a significantly better safety profile with no observed cytotoxicity at the tested concentrations, resulting in a superior selectivity index.
-
Analog C is an inactive control, demonstrating the specificity of the assays.
Based on this data, Analog A would be prioritized for further development due to its excellent balance of potency and safety. Analog B's cytotoxicity would need to be investigated and potentially engineered out in subsequent optimization rounds.
Key Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
Upon activation of Toll-like receptors (e.g., by bacterial lipopolysaccharide - LPS) or the IL-1 receptor, the adaptor protein MyD88 recruits IRAK4 into a complex called the Myddosome.[1][2] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and IRF5, driving the expression of inflammatory cytokines such as TNF-α and IL-6.[3]
Caption: Simplified IRAK4 signaling cascade.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay quantifies compound binding to a target protein within intact, live cells.[4][5] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.
-
Principle: A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Protocol:
-
Cell Preparation: Seed HEK293 cells into a 96-well white assay plate. Co-transfect cells with a plasmid encoding the IRAK4-NanoLuc® fusion protein and allow expression for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM. Add compounds to the cells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the fluorescent tracer (e.g., a K-10 tracer) to all wells at a pre-determined optimal concentration.
-
Substrate Addition & Reading: Add Nano-Glo® Live Cell Substrate. Immediately read luminescence at two wavelengths (450 nm for NanoLuc® donor and 610 nm for the tracer acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50 value.
-
Western Blot for Phospho-IRAK1
This assay measures the ability of a compound to inhibit the catalytic activity of IRAK4 by quantifying the phosphorylation of its direct downstream substrate, IRAK1.[6][7]
-
Principle: Following cell stimulation to activate the IRAK4 pathway, the level of phosphorylated IRAK1 (p-IRAK1) is measured. An effective IRAK4 inhibitor will reduce the p-IRAK1 signal.
-
Protocol:
-
Cell Culture and Treatment: Seed THP-1 monocytes in a 12-well plate. Pre-treat cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 15 minutes to activate the TLR4/IRAK4 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST.[6] Incubate overnight with a primary antibody specific for p-IRAK1 (Thr209). Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate. Re-probe the membrane with an antibody for total IRAK1 as a loading control.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the p-IRAK1 signal to the total IRAK1 signal. Plot the normalized signal against compound concentration to determine the IC50.
-
LPS-Induced TNF-α Release Assay
This is a functional assay that measures the phenotypic consequence of IRAK4 inhibition by quantifying the release of a key pro-inflammatory cytokine.[8][9]
-
Principle: Activated monocytes release TNF-α. An IRAK4 inhibitor will block the signaling cascade that leads to TNF-α production and release.
-
Protocol:
-
Cell Culture and Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate. Pre-treat with serial dilutions of test compounds for 1 hour.
-
Stimulation: Add LPS (10 ng/mL) to the wells to stimulate cytokine production.[10] Incubate for 6-18 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a validated ELISA or a bead-based immunoassay technology like AlphaLISA® or HTRF.[11][12]
-
Data Analysis: Plot the TNF-α concentration against the compound concentration and fit the data to determine the IC50 value.
-
Cell Viability (Cytotoxicity) Assay
This assay is crucial for determining the therapeutic window of a compound by measuring its general toxicity to cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[13][14] A decrease in the luminescent signal indicates cell death.
-
Protocol:
-
Cell Culture and Treatment: Seed THP-1 cells in a 96-well opaque-walled plate. Treat with serial dilutions of the test compounds for 24-48 hours.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Plot luminescence against compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. A systematic, multi-tiered approach to cellular evaluation, as outlined in this guide, is critical for identifying lead candidates with a promising balance of on-target potency and cellular safety. By integrating target engagement, pathway modulation, and functional phenotypic assays, researchers can make data-driven decisions to advance the most promising molecules towards clinical development.
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The LRRK2 signalling system. PubMed - NIH. [Link]
-
Characterization of LRRK2 Cellular and Signaling Pathways. Michael J. Fox Foundation. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
LRRK2 signaling pathways: the key to unlocking neurodegeneration?. PubMed. [Link]
-
IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. PubMed Central. [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
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IRAK4. Wikipedia. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Regulation of innate immune signaling by IRAK proteins. Frontiers. [Link]
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NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
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Physiological and pathological functions of LRRK2: implications from substrate proteins. Neuronal Signaling. [Link]
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Genetic Causes of Parkinson's Disease | Understanding the LRRK2 Kinase Signalling Pathway. YouTube. [Link]
-
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-
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-
Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. [Link]
-
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-
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(A) Illustration of the overall assay principle for CETSA experiments,... ResearchGate. [Link]
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Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. PubMed Central. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
